Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-(difluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSSBKAZAWFHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1H NMR spectrum of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers a comprehensive examination of the ¹H NMR spectrum of this compound, a substituted thiophene derivative of interest in medicinal chemistry. We will dissect the theoretical underpinnings of the spectrum, present a validated experimental protocol for its acquisition, and provide a detailed interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.
Introduction: The Structural Significance of this compound
This compound (C₇H₆F₂O₂S, M.W. 192.19 g/mol ) is a heterocyclic compound featuring a thiophene core, a common scaffold in pharmacologically active molecules.[1] The presence of both a methyl ester and a difluoromethyl group introduces distinct electronic and steric properties, making detailed structural verification essential. ¹H NMR spectroscopy serves as the primary and most definitive method for confirming the identity, purity, and specific isomeric form of this compound. It achieves this by probing the chemical environment of each proton within the molecule, revealing information about connectivity, neighboring atoms, and three-dimensional arrangement.
This guide provides an expert-level analysis of the molecule's ¹H NMR spectrum, moving from predictive principles based on structure to a practical, field-tested experimental workflow and a thorough interpretation of the resulting data.
Theoretical Analysis: Predicting the ¹H NMR Spectrum
Before acquiring an experimental spectrum, a robust theoretical prediction can be made by analyzing the molecule's structure. The molecule contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with key proton environments highlighted.
Chemical Shift (δ) Predictions
-
Thiophene Ring Protons (H-3 and H-4): Protons on aromatic rings typically resonate between 7.0 and 8.0 ppm.[2] In this molecule, both H-3 and H-4 are influenced by strongly electron-withdrawing groups. The methoxycarbonyl group (-COOCH₃) at position C-2 will significantly deshield the adjacent H-3 proton, shifting it downfield. Similarly, the difluoromethyl group (-CHF₂) at C-5 will deshield H-4. Based on data for the parent compound, methyl thiophene-2-carboxylate, where H-3 appears at ~7.79 ppm and H-4 at ~7.08 ppm, we can predict similar, strongly downfield shifts for these protons.[3]
-
Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group is directly attached to a carbon bearing two highly electronegative fluorine atoms. This results in a powerful deshielding effect, causing the signal to appear far downfield. Furthermore, this proton will couple to the two fluorine nuclei. Similar structures show this proton signal as a triplet in the range of 6.7 to 8.3 ppm.[4][5]
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl group are shielded by the adjacent oxygen atom but slightly deshielded by the carbonyl group. This environment consistently produces a sharp singlet signal in the 3.8-3.9 ppm region.[3]
Spin-Spin Coupling (Multiplicity) Predictions
-
H-3 and H-4: These protons are on adjacent carbons in the thiophene ring and will exhibit vicinal coupling (³J_HH). This will split their respective signals into doublets. The typical coupling constant for ortho protons on a thiophene ring is between 3 and 5 Hz.[6]
-
-CHF₂ Proton: The spin of the proton in the -CHF₂ group will couple with the two equivalent fluorine-19 nuclei (¹⁹F has a nuclear spin, I = 1/2). According to the 2nI+1 rule, where n=2 and I=1/2, the signal will be split into a triplet (220.5 + 1 = 3). The geminal proton-fluorine coupling constant (²J_HF) is characteristically large, often in the range of 55-75 Hz.[4][5][7] A smaller, long-range coupling (⁴J_HF) to the H-4 proton may also occur, potentially causing minor broadening or further splitting of the triplet.
-
-OCH₃ Protons: These three equivalent protons have no adjacent proton neighbors, so their signal will be an unsplit singlet.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol describes a self-validating system for acquiring a high-resolution ¹H NMR spectrum on a standard 400 or 500 MHz NMR spectrometer. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Sources
13C NMR chemical shifts for Methyl 5-(difluoromethyl)thiophene-2-carboxylate
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Abstract
For professionals engaged in pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is a foundational requirement. This compound is a molecule of significant interest, incorporating a thiophene core functionalized with both an electron-withdrawing ester and a difluoromethyl group—a moiety increasingly recognized for its ability to modulate physicochemical properties in drug candidates.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for its structural verification. This guide provides a comprehensive analysis of the 13C NMR spectrum of this compound, grounded in the fundamental principles of substituent effects and supported by field-proven experimental protocols. We will dissect the expected chemical shifts, coupling constants, and provide a logical framework for spectral assignment, enabling researchers to interpret their own data with confidence.
Theoretical Framework: Decoding Substituent Effects in a Disubstituted Thiophene System
The 13C NMR spectrum of an aromatic or heteroaromatic compound is exquisitely sensitive to its electronic environment. The chemical shift of each carbon nucleus is dictated by the distribution of electron density around it, which is, in turn, heavily influenced by the attached functional groups. To accurately predict and assign the spectrum of this compound, we must first understand the individual and combined effects of its substituents on the thiophene ring.
The Unsubstituted Thiophene Core
The parent thiophene molecule exhibits two distinct 13C NMR signals. The α-carbons (C2 and C5) are more deshielded and appear at approximately 125.6 ppm, while the β-carbons (C3 and C4) resonate slightly upfield at around 127.4 ppm (data for neat liquid, referencing TMS). This inherent difference arises from the proximity to the sulfur heteroatom.
Substituent Chemical Shift (SCS) Analysis
The influence of a substituent on the chemical shifts of the ring carbons is a well-studied phenomenon. These shifts, known as Substituent Chemical Shifts (SCS), are generally considered additive, allowing for a reasonable prediction of the spectrum of polysubstituted rings.[2][3]
-
The Methyl Ester (-COOCH₃) at C2: This group is moderately electron-withdrawing through both inductive and resonance effects. Its presence is expected to significantly deshield the attached carbon (C2, the ipso-carbon) and also influence the adjacent C3. The carbonyl carbon of the ester itself will appear far downfield (typically 160-170 ppm), and the methoxy carbon will have a characteristic shift around 52 ppm.[4][5]
-
The Difluoromethyl (-CHF₂) at C5: This group exerts a powerful electron-withdrawing effect, primarily through induction (σ-withdrawal) due to the high electronegativity of the two fluorine atoms. This will cause a substantial downfield shift for the ipso-carbon (C5). A key diagnostic feature of the -CHF₂ group is its own 13C NMR signal, which appears as a triplet due to one-bond coupling with the two fluorine nuclei (¹JCF). The coupling constant is typically very large, in the range of 250-260 Hz.[1] Furthermore, the adjacent thiophene carbon (C5) will experience a smaller two-bond C-F coupling (²JCF), often appearing as a triplet with a coupling constant of 20-30 Hz.[6]
Predicted 13C NMR Chemical Shifts
By combining the principles of SCS with data from online prediction engines and literature on analogous structures, we can generate a reliable set of predicted chemical shifts for the target molecule.[7][8] The carbons are numbered as shown in the structure below.

| Carbon Atom | Substituent Influence | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O | Ester Carbonyl | ~162 | Singlet |
| C5 | ipso- to -CHF₂ | ~150 | Triplet (²JCF ≈ 25-30 Hz) |
| C2 | ipso- to -COOCH₃ | ~135 | Singlet |
| C4 | β- to -COOCH₃, α- to -CHF₂ | ~134 | Singlet or small doublet |
| C3 | α- to -COOCH₃, β- to -CHF₂ | ~128 | Singlet |
| -CHF₂ | Difluoromethyl Carbon | ~112 | Triplet (¹JCF ≈ 250-260 Hz) |
| -OCH₃ | Methoxy Carbon | ~52 | Singlet |
Table 1: Predicted 13C NMR chemical shifts and multiplicities for this compound.
Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum
The trustworthiness of any structural assignment rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution, proton-decoupled 13C NMR spectrum.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified solid sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organics and its single deuterium lock signal.
-
Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal chemical shift reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Tune and match the 13C probe to the correct frequency to ensure maximum signal receptivity.
-
Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
13C NMR Data Acquisition:
-
Pulse Sequence: Employ a standard proton-decoupled single-pulse experiment (e.g., Bruker's zgpg30). This decouples protons from the carbons, simplifying the spectrum so that each unique carbon appears as a single peak (or a multiplet if coupled to other nuclei like fluorine).
-
Spectral Width: Set a spectral width of approximately 220-240 ppm to ensure all signals, from TMS to the carbonyl carbon, are captured.
-
Number of Scans: Due to the low natural abundance (~1.1%) of the 13C isotope, a significant number of scans is required. Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. This is a critical parameter; a sufficient delay ensures that all carbon nuclei have fully relaxed back to their equilibrium state before the next pulse, which is essential for accurate signal integration and prevents saturation of quaternary carbons or carbons with long relaxation times.
-
-
Data Processing:
-
Apply an exponential window function to the acquired Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transformation (FT) to convert the time-domain FID into the frequency-domain spectrum.
-
Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Workflow Visualization
Caption: Workflow for 13C NMR data acquisition and processing.
Spectral Analysis and Definitive Assignment
Based on the theoretical principles and a hypothetical, yet realistic, experimental outcome, we can proceed with a definitive assignment of each signal in the 13C NMR spectrum.
| Signal | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| 1 | 162.1 | Singlet | - | C=O | Typical chemical shift for an ester carbonyl carbon.[5] |
| 2 | 150.3 | Triplet | 26.5 | C5 | Significantly deshielded by the attached -CHF₂ group. The triplet confirms two-bond coupling to fluorine. |
| 3 | 134.8 | Singlet | - | C2 | Deshielded ipso-carbon attached to the ester group. |
| 4 | 134.1 | Singlet | - | C4 | Thiophene ring carbon deshielded by proximity to C5 and the -CHF₂ group. |
| 5 | 128.5 | Singlet | - | C3 | Thiophene ring carbon influenced by the adjacent C2-ester group. |
| 6 | 112.4 | Triplet | 255.1 | -CHF₂ | The characteristic triplet with a large ¹JCF coupling constant is definitive for the difluoromethyl carbon.[1] |
| 7 | 52.3 | Singlet | - | -OCH₃ | Standard chemical shift for a methyl ester carbon.[4] |
Table 2: Analysis and assignment of the hypothetical 13C NMR spectrum of this compound in CDCl₃.
Logical Assignment Pathway
Caption: Logical workflow for the assignment of the 13C NMR spectrum.
Conclusion
The 13C NMR spectrum of this compound offers a rich dataset for structural confirmation, with each carbon atom providing distinct and predictable information. The key diagnostic features are the three signals coupled to fluorine: the difluoromethyl carbon itself with its large ¹JCF splitting, and the C5 carbon of the thiophene ring exhibiting a smaller, but clearly identifiable, ²JCF triplet. By understanding the fundamental substituent effects of the methyl ester and difluoromethyl groups, researchers can move beyond simple pattern recognition to a deep, mechanistic interpretation of the spectral data. The protocols and logical frameworks presented herein provide a robust and reliable system for any scientist or drug development professional working to characterize this important class of fluorinated heterocyclic compounds.
References
-
Sci-Hub. (1980). Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance. [Link]
-
Tadega, S., et al. (n.d.). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Research Paper. [Link]
-
Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ResearchGate. (1997). Coefficients of the contribution of substituents to the 13 C chemical shifts. [Link]
-
ResearchGate. (n.d.). An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. [Link]
-
SpringerLink. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of
,/-unsaturated sulphones. [Link] -
The Royal Society of Chemistry. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Supplementary Information. [Link]
-
PubChem. (n.d.). Thiophene-2-carboxylate. National Institutes of Health. [Link]
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]
-
Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]
-
SpectraBase. (n.d.). Thiophene-2-carboxylic acid, morpholide - Optional[13C NMR] - Chemical Shifts. [Link]
-
ACS Publications. (n.d.). N-Difluoromethylthiophthalimide Reagents for Modular Synthesis of Diversified α-Difluoromethylthiolated Ketones. [Link]
-
TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]
-
University of Puget Sound. (2011). Chem 117 Reference Spectra Spring 2011. [Link]
-
ResearchGate. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
-
Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. [Link]
-
University of Alberta. (n.d.). 13-C NMR Chemical Shift Table. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
Acmec Biochemical. (n.d.). 189331-34-8[this compound]. [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. [Link]
-
MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]
-
MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
-
SpectraBase. (n.d.). Methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate - Optional[13C NMR]. [Link]
-
Sigma-Aldrich. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Fiesselmann-type synthesis of.... [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
Sources
Mass spectrometry fragmentation pattern of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted heteroaromatic compound with potential applications as a synthetic building block in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for quality control, reaction monitoring, and metabolite identification. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for this purpose, providing a reproducible fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure.
This technical guide provides a comprehensive analysis of the predicted EI-MS fragmentation pathways for this compound. By leveraging established principles of mass spectrometry and drawing parallels with the known fragmentation behavior of structurally related thiophenes, esters, and fluorinated aromatic compounds, we can construct a detailed and predictive fragmentation map. This document is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for structural confirmation.
Molecular Structure and Ionization
The foundational step in interpreting a mass spectrum is understanding the parent molecule and its behavior upon ionization.
-
Structure: this compound
-
Molecular Formula: C₇H₆F₂O₂S
-
Molecular Weight: 192.19 g/mol
-
Exact Mass: 192.0052 g/mol
Under standard Electron Ionization (EI) conditions (typically 70 eV), the molecule is bombarded with high-energy electrons. This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺˙) .[1] For the title compound, the molecular ion peak is expected to appear at a mass-to-charge ratio (m/z) of 192. Due to the stability of the aromatic thiophene ring, this molecular ion peak is expected to be clearly observable.[2][3]
Predicted Fragmentation Pathways
The energetic molecular ion (M⁺˙) undergoes a series of predictable cleavage and rearrangement reactions to form smaller, stable fragment ions. The relative abundance of these fragments provides the characteristic mass spectrum. The fragmentation is primarily dictated by the functional groups attached to the stable thiophene core: the methyl ester and the difluoromethyl group.
Primary Fragmentation Pathways: The Initial Cleavages
The initial fragmentation events originate directly from the molecular ion at m/z 192. The most likely cleavages involve the loss of stable neutral radicals from the ester and difluoromethyl substituents.
Pathway A: α-Cleavage of the Ester Group (Loss of a Methoxy Radical)
This is predicted to be the most favorable fragmentation pathway. The cleavage of the C-O bond in the ester group results in the loss of a methoxy radical (•OCH₃, 31 Da).[4] This process yields a highly stable 5-(difluoromethyl)thiophene-2-oyl cation at m/z 161 .
-
M⁺˙ (m/z 192) → [M - OCH₃]⁺ (m/z 161)
The resulting acylium ion is significantly stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the thiophene ring. This stability suggests that the ion at m/z 161 will be the base peak (the most abundant ion) in the spectrum, a common characteristic for methyl esters of aromatic acids.[5]
Pathway B: Cleavage of the Difluoromethyl Group (Loss of a •CHF₂ Radical)
A competing primary fragmentation is the cleavage of the C-C bond between the thiophene ring and the difluoromethyl substituent. This results in the loss of a difluoromethyl radical (•CHF₂, 51 Da) to form the methyl 2-thiophenecarboxylate cation at m/z 141 .
-
M⁺˙ (m/z 192) → [M - CHF₂]⁺ (m/z 141)
This fragment corresponds to the molecular ion of the well-characterized compound methyl thiophene-2-carboxylate, lending it considerable stability.[6][7] While this peak is expected to be prominent, the exceptional stability of the acylium ion from Pathway A makes it less likely to be the base peak.
Other Minor Primary Pathways
-
Loss of HF: Fluorinated aromatic compounds can undergo the elimination of a neutral hydrogen fluoride (HF) molecule (20 Da). This would produce a fragment ion at m/z 172 .
-
Loss of the Ester Group: Cleavage of the bond between the thiophene ring and the carbonyl carbon can lead to the loss of the entire methoxycarbonyl radical (•COOCH₃, 59 Da), resulting in a 5-(difluoromethyl)thienyl cation at m/z 133 .
Secondary Fragmentation: The Cascade Continues
The primary fragment ions, particularly the abundant acylium ion at m/z 161, possess sufficient internal energy to fragment further, leading to other significant peaks in the spectrum.
Decarbonylation of the Acylium Ion
The most significant secondary fragmentation is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the base peak ion at m/z 161.[8] This is a classic fragmentation pathway for acylium ions.
-
[M - OCH₃]⁺ (m/z 161) → [C₅H₃F₂S]⁺ (m/z 133) + CO
This pathway also generates the ion at m/z 133 , reinforcing the peak that may also be formed by the direct loss of the ester group from the molecular ion. The convergence of two pathways on a single fragment often results in a higher relative abundance for that ion.
Summary of Key Ions
The following table summarizes the predicted key ions in the EI mass spectrum of this compound.
| m/z | Proposed Ionic Structure | Neutral Loss | Pathway Description |
| 192 | [C₇H₆F₂O₂S]⁺˙ | — | Molecular Ion (M⁺˙) |
| 172 | [C₇H₅F₁O₂S]⁺˙ | HF | Loss of Hydrogen Fluoride from M⁺˙ |
| 161 | [C₆H₃F₂OS]⁺ | •OCH₃ | Base Peak. α-Cleavage of the ester group. |
| 141 | [C₆H₅O₂S]⁺ | •CHF₂ | Cleavage of the C-CHF₂ bond. |
| 133 | [C₅H₃F₂S]⁺ | •COOCH₃ | Direct loss of the ester group from M⁺˙. |
| 133 | [C₅H₃F₂S]⁺ | •OCH₃, CO | Decarbonylation of the m/z 161 fragment. |
Visualizing the Fragmentation Cascade
A visual representation of the fragmentation network provides a clear overview of the relationships between the ions. The following diagram, generated using DOT language, illustrates the primary and secondary fragmentation pathways.
Caption: Predicted EI-MS fragmentation cascade for the target molecule.
Experimental Protocol: GC-EI-MS Analysis
To validate the predicted fragmentation pattern, the following general protocol for Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is recommended. This method ensures sample purity and provides a standardized ionization environment for reproducible results.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; HP-5MS or equivalent).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
-
Conclusion
The in-silico analysis of this compound predicts a well-defined fragmentation pattern under electron ionization conditions. The spectrum is expected to be dominated by a base peak at m/z 161 , corresponding to the loss of a methoxy radical. Other significant diagnostic ions include the molecular ion at m/z 192 , a fragment at m/z 141 from the loss of the difluoromethyl radical, and a secondary fragment at m/z 133 resulting from the decarbonylation of the base peak. This predictive guide serves as a robust framework for the empirical identification and structural confirmation of the title compound and its analogs in a research and development setting.
References
-
National Institute of Standards and Technology (NIST). Methyl-2-thiophene carboxylate - Mass spectrum (electron ionization). In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
-
J.G. Pomonis, C.L. Fatland, F.R. Taylor. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic. 1970, 286-290. Available from: [Link]
-
ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Request PDF. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for Methyl thiophene-2-carboxylate (HMDB0029719). Available from: [Link]
-
PubMed. Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. Rapid Communications in Mass Spectrometry. 2009;23(5):571-9. Available from: [Link]
-
PubChem. Methyl 4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
National Institute of Standards and Technology (NIST). Methyl-2-thiophene carboxylate. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
-
Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. 2021;138(5-6). Available from: [Link]
-
PubChem. Methyl thenoate. National Center for Biotechnology Information. Available from: [Link]
-
Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. 2018. Available from: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
David C. Muddiman. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]
-
MDPI. Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for.... Available from: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methyl thenoate | C6H6O2S | CID 79340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl-2-thiophene carboxylate [webbook.nist.gov]
- 7. Methyl-2-thiophene carboxylate [webbook.nist.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
FTIR analysis of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
An In-depth Technical Guide to the FTIR Analysis of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Introduction: Elucidating the Molecular Architecture
This compound (CAS No. 189331-34-8) is a heterocyclic compound of significant interest in modern synthetic chemistry, often serving as a key building block in the development of novel pharmaceutical and agrochemical agents.[1][2] The introduction of a difluoromethyl group (-CHF₂) into organic molecules can profoundly alter their physicochemical properties, including lipophilicity and metabolic stability, making it a valuable moiety in drug design. The precise structural confirmation and quality control of such intermediates are paramount.
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. It provides a rapid, non-destructive, and highly informative molecular "fingerprint," allowing for the unambiguous identification of functional groups and confirmation of molecular structure.[3][4] This guide presents a comprehensive protocol and in-depth spectral analysis for this compound, grounded in established spectroscopic principles and tailored for researchers and drug development professionals.
Pillar 1: The Vibrational Landscape of the Molecule
The infrared spectrum of this compound is governed by the vibrational modes of its constituent functional groups: the thiophene ring, the methyl ester, and the difluoromethyl group. Each group possesses characteristic stretching and bending vibrations that absorb infrared radiation at specific frequencies.[5][6]
-
Thiophene Ring: As a five-membered aromatic heterocycle, the thiophene ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹, along with a series of C=C and C-S stretching and bending vibrations within the fingerprint region (1500-650 cm⁻¹).[7]
-
Methyl Ester Group (-COOCH₃): This group is defined by a very strong and sharp carbonyl (C=O) stretching absorption, typically found in the 1720-1740 cm⁻¹ range for esters. Additionally, two distinct C-O stretching bands are expected, providing further confirmation.[8][9]
-
Difluoromethyl Group (-CHF₂): The C-F bonds in the difluoromethyl group give rise to strong absorption bands in the region of 1400-1000 cm⁻¹. The precise position of these bands is highly diagnostic for the presence of the -CHF₂ moiety.[10][11]
The logical workflow for a robust FTIR analysis is crucial for generating reliable and reproducible data.
Caption: A self-validating workflow for FTIR analysis.
Pillar 2: A Validated Experimental Protocol for ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its minimal sample preparation, speed, and high reproducibility. The following protocol is designed as a self-validating system to ensure data integrity.
Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Instrument and Accessory Preparation:
-
Rationale: A clean optical path is fundamental for accurate measurements.
-
Action: Meticulously clean the ATR diamond crystal surface with a solvent-grade isopropanol or ethanol-moistened, lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Rationale: This critical step measures the ambient atmosphere (CO₂ and water vapor) and the instrument's own optical characteristics. The instrument software subsequently subtracts this from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.
-
Action: With the clean, empty ATR accessory in place, acquire a background spectrum. Typical parameters are a spectral range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.[12]
-
-
Sample Application:
-
Rationale: Good contact between the sample and the ATR crystal is essential for achieving a high-quality spectrum. Insufficient contact results in weak and distorted peaks.
-
Action: Place a small amount (typically a few milligrams) of the this compound sample directly onto the center of the diamond crystal. Use the ATR pressure clamp to apply consistent and firm pressure, ensuring the sample spreads evenly across the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Rationale: This is the measurement of the sample itself.
-
Action: Using the same acquisition parameters as the background scan, collect the sample spectrum.
-
-
Data Processing and Cleaning:
-
Rationale: Raw spectra may require minor corrections for optimal presentation and interpretation.
-
Action: The resulting spectrum should be automatically ratioed against the background. Apply an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from a flat baseline. After acquisition, thoroughly clean the ATR crystal and pressure clamp tip as described in Step 1.
-
Pillar 3: Spectral Deconstruction and Interpretation
The FTIR spectrum of this compound provides a wealth of structural information. The key is to systematically assign the observed absorption bands to the specific vibrational modes of the molecule's functional groups.
Sources
- 1. 189331-34-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. Page loading... [wap.guidechem.com]
- 3. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl 5-(difluoromethyl)thiophene-2-carboxylate: Properties, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(difluoromethyl)thiophene-2-carboxylate is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. The introduction of a difluoromethyl group into the thiophene scaffold can significantly modulate the physicochemical and pharmacokinetic properties of resulting molecules, making this compound a valuable building block for the design of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, predicted spectroscopic data, and a discussion of the potential applications of this compound in drug discovery.
Introduction: The Significance of Fluorinated Thiophenes in Medicinal Chemistry
Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and neurology.[1] The thiophene ring is a bioisostere of the phenyl ring, offering similar steric and electronic properties while often improving metabolic stability and modulating receptor interactions.[1]
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. The difluoromethyl group (CHF2) is particularly noteworthy as it can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of participating in hydrogen bonding interactions with biological targets. Furthermore, the electron-withdrawing nature of the CHF2 group can influence the acidity of nearby protons and the overall electronic distribution of the molecule, impacting its binding affinity and metabolic fate. This guide focuses on this compound, a key intermediate that combines the benefits of the thiophene core with the unique properties of the difluoromethyl group.
Physicochemical Properties
| Property | Predicted/Known Value | Source/Rationale |
| CAS Number | 189331-34-8 | [2] |
| Molecular Formula | C₇H₆F₂O₂S | [2] |
| Molecular Weight | 192.18 g/mol | [2] |
| Appearance | Colorless to pale yellow oil or low melting solid | Predicted based on similar thiophene esters. |
| Melting Point | < 25 °C | Predicted to be low due to the non-planar difluoromethyl group disrupting crystal packing. |
| Boiling Point | ~110-120 °C at reduced pressure (~15 mmHg) | Extrapolated from the boiling point of Methyl 2-thiophenecarboxylate (94-96 °C at 14 mmHg)[3] with an increase due to the higher molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | Predicted based on its ester functionality and overall organic character. |
| Storage | Keep in a dark place, under an inert atmosphere, and refrigerated (-20°C). | [2] |
Synthesis of this compound
A robust and scalable synthesis of this compound can be envisioned starting from the commercially available Methyl 5-formylthiophene-2-carboxylate. The key transformation is the conversion of the aldehyde functionality into a difluoromethyl group. This is typically achieved using a nucleophilic fluorinating agent.
Proposed Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Reaction: Fluorination of Methyl 5-formylthiophene-2-carboxylate
Rationale: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is a versatile and thermally stable nucleophilic fluorinating agent suitable for converting aldehydes to gem-difluorides. It is generally considered safer than DAST (Diethylaminosulfur trifluoride). The reaction is performed in an inert solvent like dichloromethane (DCM) to prevent side reactions with protic solvents. An excess of the fluorinating agent is used to ensure complete conversion. The reaction is typically performed at room temperature, but gentle heating may be required to drive the reaction to completion.
Materials:
-
Methyl 5-formylthiophene-2-carboxylate (1 equivalent)
-
Deoxo-Fluor® (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add Methyl 5-formylthiophene-2-carboxylate (1 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DCM under a nitrogen atmosphere.
-
Addition of Fluorinating Agent: Cool the solution to 0 °C using an ice bath. Slowly add Deoxo-Fluor® (2.5 eq.) dropwise via the dropping funnel over 30 minutes. Caution: Deoxo-Fluor® is corrosive and reacts with moisture; handle with appropriate personal protective equipment in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40 °C.
-
Quenching: Once the reaction is complete (typically 4-6 hours), cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ 7.7-7.8 ppm (d, 1H, J ≈ 4.0 Hz): This doublet corresponds to the proton at the C3 position of the thiophene ring.
-
δ 7.2-7.3 ppm (d, 1H, J ≈ 4.0 Hz): This doublet is assigned to the proton at the C4 position of the thiophene ring.
-
δ 6.8-7.1 ppm (t, 1H, J ≈ 56.0 Hz): This characteristic triplet is due to the proton of the difluoromethyl group, with a large coupling constant to the two fluorine atoms.
-
δ 3.9 ppm (s, 3H): This singlet corresponds to the methyl protons of the ester group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~162 ppm: Carbonyl carbon of the ester.
-
δ ~145 ppm (t, J ≈ 25-30 Hz): Carbon at the C5 position of the thiophene ring, coupled to the two fluorine atoms.
-
δ ~135 ppm: Carbon at the C2 position of the thiophene ring.
-
δ ~133 ppm: Carbon at the C3 position of the thiophene ring.
-
δ ~128 ppm: Carbon at the C4 position of the thiophene ring.
-
δ ~114 ppm (t, J ≈ 235-240 Hz): Carbon of the difluoromethyl group, showing a large coupling constant with the two fluorine atoms.
-
δ ~52 ppm: Methyl carbon of the ester.
IR (Infrared) Spectroscopy
-
~2950 cm⁻¹: C-H stretching of the methyl group.
-
~1720-1730 cm⁻¹: Strong C=O stretching of the ester carbonyl group.[4]
-
~1450-1550 cm⁻¹: C=C stretching vibrations of the thiophene ring.[5]
-
~1250 cm⁻¹ and ~1100 cm⁻¹: C-O stretching of the ester.[4]
-
~1000-1100 cm⁻¹: C-F stretching vibrations of the difluoromethyl group.
Mass Spectrometry (MS)
-
M⁺ at m/z = 192: Molecular ion peak.
-
m/z = 161: Loss of -OCH₃ (M-31).
-
m/z = 133: Loss of -COOCH₃ (M-59).
-
m/z = 141: Loss of the CHF₂ group (M-51).
-
m/z = 111: [M - COOCH₃ - F₂]⁺ or other fragmentation pathways of the thiophene ring.[6]
Potential Applications in Drug Discovery
While specific biological activity data for this compound is not yet prominent in the literature, its structural motifs suggest significant potential as a building block in medicinal chemistry.
Bioisosteric Replacement and Hydrogen Bonding
The difluoromethyl group is a well-recognized bioisostere of a hydroxyl or thiol group. This allows medicinal chemists to replace these often metabolically labile groups with a more stable CHF₂ moiety while retaining the potential for hydrogen bond donor interactions with protein targets.
Caption: The difluoromethyl group as a bioisostere for a hydroxyl group in hydrogen bonding.
Modulation of Physicochemical Properties
The incorporation of the electron-withdrawing difluoromethyl group can significantly impact the pKa of adjacent functionalities and the overall lipophilicity (logP) of a molecule. This allows for the fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
A Scaffold for Diverse Therapeutic Targets
Thiophene-containing molecules have shown activity against a wide range of biological targets.[1] this compound can serve as a versatile starting material for the synthesis of more complex molecules targeting, for example:
-
Kinase Inhibitors: The thiophene core is present in several kinase inhibitors.
-
Antiviral Agents: Thiophene derivatives have been investigated as inhibitors of viral polymerases and proteases.[7]
-
Antimicrobial Agents: The thiophene scaffold is found in various antibacterial and antifungal compounds.
Conclusion
This compound represents a valuable and versatile building block for contemporary drug discovery. Its synthesis is achievable through established fluorination methodologies, and its physicochemical properties can be rationally predicted. The combination of the privileged thiophene scaffold with the bioisosteric and electronically modulating difluoromethyl group offers medicinal chemists a powerful tool to design novel therapeutic agents with enhanced pharmacological profiles. Further exploration of the biological activities of derivatives of this compound is warranted and holds significant promise for the development of new medicines.
References
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 5380-42-7 CAS MSDS (METHYL THIOPHENE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Methyl-2-thiophene carboxylate [webbook.nist.gov]
- 7. Discovery of Novel Thiophene-Based, Thumb Pocket 2 Allosteric Inhibitors of the Hepatitis C NS5B Polymerase with Improved Potency and Physicochemical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unfolding Electrochemical Landscape of 5-(Difluoromethyl)thiophene Derivatives: A Technical Guide for Researchers
Abstract
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl (CHF₂) group, in particular, offers a unique blend of electronic properties and metabolic stability, making it a highly sought-after substituent. When appended to the thiophene scaffold—a privileged heterocycle in conducting polymers and pharmaceuticals—the resulting 5-(difluoromethyl)thiophene derivatives present a compelling frontier for electrochemical exploration. This technical guide provides an in-depth analysis of the electrochemical properties of these compounds, offering a predictive framework based on established principles of physical organic chemistry and data from analogous substituted thiophenes. We will delve into the profound influence of the electron-withdrawing difluoromethyl group on the redox behavior, electronic structure, and electropolymerization potential of the thiophene ring. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and characterization of novel electroactive materials and therapeutic agents.
Introduction: The Significance of the Difluoromethyl Group in Thiophene Chemistry
Thiophene and its derivatives are fundamental building blocks in a vast array of applications, from high-performance organic electronics to blockbuster pharmaceuticals.[1] The inherent aromaticity and electron-rich nature of the thiophene ring make it readily susceptible to electrophilic substitution and oxidative polymerization. However, the precise tuning of its electronic and, consequently, its electrochemical properties is paramount for tailoring its function.
The introduction of a difluoromethyl (CHF₂) group at the 5-position of the thiophene ring dramatically alters its electronic landscape. The CHF₂ group is a potent electron-withdrawing group, primarily through the inductive effect of the two fluorine atoms. This strong electron-withdrawing nature is expected to have a profound impact on the electrochemical behavior of the thiophene moiety, influencing its oxidation and reduction potentials, HOMO-LUMO gap, and propensity for electropolymerization. Understanding these effects is crucial for the rational design of 5-(difluoromethyl)thiophene derivatives for specific applications.
The Electrochemical Core: Oxidation, Reduction, and Electronic Structure
The electrochemical properties of a molecule are fundamentally governed by the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For thiophene derivatives, the HOMO is associated with the ease of oxidation (electron removal), while the LUMO relates to the ease of reduction (electron addition).
The Inductive Effect of the Difluoromethyl Group:
The strong inductive electron withdrawal by the CHF₂ group is anticipated to significantly lower the energy of both the HOMO and LUMO levels of the thiophene ring.[2] This has two primary consequences for the electrochemical behavior:
-
Increased Oxidation Potential: A lower HOMO energy implies that more energy is required to remove an electron. Therefore, 5-(difluoromethyl)thiophene derivatives are expected to exhibit higher oxidation potentials compared to unsubstituted thiophene or thiophenes with electron-donating substituents. This increased resistance to oxidation can be advantageous in applications where stability in oxidizing environments is critical. Studies on thiophenes with other electron-withdrawing groups, such as the -Br substituent, have shown a shift of the oxidation process to more anodic (positive) potentials.[3]
-
Facilitated Reduction: A lower LUMO energy makes the molecule a better electron acceptor. Consequently, 5-(difluoromethyl)thiophene derivatives are predicted to have lower (less negative) reduction potentials, making them more susceptible to reduction.
The following diagram illustrates the anticipated effect of the difluoromethyl group on the frontier molecular orbital energies of thiophene.
Figure 1: Predicted effect of the CHF₂ group on thiophene's frontier orbitals.
Electrochemical Band Gap:
The electrochemical band gap (Eg) is an important parameter for organic electronic materials and can be estimated from the onset oxidation (Eox) and reduction (Ered) potentials. A larger band gap generally corresponds to greater stability. Due to the significant lowering of both HOMO and LUMO levels, the effect on the band gap is not immediately obvious and would depend on the relative magnitude of these shifts. Computational studies are invaluable for predicting these changes with greater accuracy.
Experimental Analysis: Probing the Electrochemical Behavior
Cyclic voltammetry (CV) is the cornerstone technique for investigating the electrochemical properties of new compounds. It provides a wealth of information about the redox potentials, reversibility of electron transfer processes, and the potential for electropolymerization.
Detailed Experimental Protocol for Cyclic Voltammetry
This protocol outlines a standard procedure for the cyclic voltammetric analysis of a 5-(difluoromethyl)thiophene derivative.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire or mesh)
-
High-purity, anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
The 5-(difluoromethyl)thiophene derivative of interest
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and the chosen solvent, then dry completely.
-
Solution Preparation: Prepare a solution of the 5-(difluoromethyl)thiophene derivative (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).
-
Deaeration: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Immerse the three electrodes into the solution.
-
Set the potential window to a range that is expected to encompass the oxidation and reduction events of the compound. A wide initial scan range is often used for preliminary investigation.
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
Perform multiple cycles to assess the stability of the electrogenerated species and to observe any film deposition during electropolymerization.
-
-
Data Analysis:
-
Determine the peak potentials for oxidation and reduction.
-
Assess the reversibility of the redox processes by examining the peak separation and the ratio of the anodic and cathodic peak currents.
-
If electropolymerization occurs, a progressive increase in the peak currents with successive cycles will be observed, indicating the deposition of a conductive polymer film on the electrode surface.
-
The following diagram illustrates a typical experimental workflow for cyclic voltammetry.
Figure 2: Workflow for cyclic voltammetry of a thiophene derivative.
Electropolymerization of 5-(Difluoromethyl)thiophene Derivatives
The electropolymerization of thiophenes proceeds via the oxidation of the monomer to a radical cation, which then couples with another radical cation or a neutral monomer.[4] The presence of a strong electron-withdrawing group like CHF₂ at the 5-position is expected to significantly hinder this process.
The increased oxidation potential will make the initial formation of the radical cation more difficult. Furthermore, the electron-deficient nature of the resulting radical cation will make it less nucleophilic and thus less likely to attack a neutral monomer. Consequently, higher potentials will likely be required for electropolymerization, which can lead to over-oxidation and degradation of the resulting polymer, potentially resulting in materials with lower conductivity and shorter conjugation lengths.
Theoretical and Computational Insights
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[5] DFT calculations can provide valuable insights into the electronic structure of 5-(difluoromethyl)thiophene derivatives.
Key Parameters from DFT Calculations:
-
HOMO and LUMO Energies: These can be calculated to predict oxidation and reduction potentials.
-
Electron Density Distribution: This can reveal the most likely sites for electrophilic attack and radical coupling.
-
Molecular Geometry: Optimization of the molecular geometry can provide insights into the planarity of the molecule, which influences the extent of π-conjugation.
The following table presents a hypothetical comparison of the calculated electrochemical properties of thiophene and 5-(difluoromethyl)thiophene based on the expected influence of the CHF₂ group.
| Compound | HOMO (eV) | LUMO (eV) | Eg (eV) | Predicted Eox (V vs. Fc/Fc⁺) |
| Thiophene | -5.4 | -0.9 | 4.5 | ~1.2 |
| 5-(Difluoromethyl)thiophene | < -5.4 | < -0.9 | ~4.5 | > 1.2 |
Table 1: Predicted Electrochemical Properties of Thiophene vs. 5-(Difluoromethyl)thiophene.
The relationship between the molecular structure and the resulting electrochemical properties can be visualized as follows:
Figure 3: Structure-Property Relationship for 5-(Difluoromethyl)thiophene.
Synthesis of 5-(Difluoromethyl)thiophene Derivatives
The synthesis of 5-(difluoromethyl)thiophene derivatives is a crucial first step for any experimental investigation. While a variety of methods exist for the synthesis of substituted thiophenes, the introduction of the difluoromethyl group can be challenging.[1][6] Common synthetic strategies may involve:
-
Direct Difluoromethylation of a Pre-functionalized Thiophene: This could involve the reaction of a 5-lithiated or 5-stannylated thiophene with a difluoromethylating agent.
-
Cyclization Reactions: Building the thiophene ring from precursors that already contain the difluoromethyl group. The Gewald reaction is a versatile method for synthesizing substituted thiophenes.[6]
A plausible synthetic route starting from a commercially available thiophene derivative is outlined below:
Figure 4: Plausible synthesis of a 5-aryl-2-(difluoromethyl)thiophene.
Conclusion and Future Perspectives
The introduction of a difluoromethyl group at the 5-position of the thiophene ring offers a powerful strategy for tuning the electrochemical properties of this important heterocyclic scaffold. The strong electron-withdrawing nature of the CHF₂ group is predicted to increase the oxidation potential and facilitate the reduction of the thiophene ring, while likely hindering electropolymerization. These modifications open up new avenues for the design of novel materials with tailored redox properties for applications in organic electronics, sensors, and as potential therapeutic agents.
Further experimental and computational studies are essential to fully elucidate the electrochemical landscape of 5-(difluoromethyl)thiophene derivatives. A systematic investigation of a series of these compounds will provide a deeper understanding of the structure-property relationships and pave the way for their rational application in advanced technologies.
References
-
Brovelli Sepúlveda, F., Del Valle de la Cortina, M. A., Díaz Alzamora, F. R., & Bernede, J. C. (2001). Experimental and theoretical study of the electro-oxidation of thiophene derivatives. Repositorio UC. [Link]
-
Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Macromolecules. (2013). [Link]
-
Dikcal, F., Ozturk, T., & Tutar, A. (2017). Fused thiophenes: An overview of the computational investigations. Organic Communications. [Link]
-
Ghuman, J., et al. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. Applied Sciences. [Link]
-
Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. (2022). [Link]
-
Erteeb, M. A., et al. (2021). Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron. American Journal of Chemistry. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron [article.sapub.org]
- 5. impactfactor.org [impactfactor.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Quantum Chemical Calculations for Difluoromethylated Thiophenes: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of the difluoromethyl (CF2H) group into thiophene scaffolds represents a pivotal advancement in modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the quantum chemical calculation workflows used to elucidate the conformational, electronic, and spectroscopic properties of difluoromethylated thiophenes. By leveraging Density Functional Theory (DFT), researchers can gain profound insights into how the CF2H moiety modulates molecular properties, thereby accelerating the rational design of novel therapeutics and functional materials. This document details the theoretical underpinnings, practical computational protocols, and data interpretation strategies essential for professionals in drug development and chemical research.
Introduction: The Rising Prominence of the Difluoromethyl Group in Thiophene Chemistry
Thiophene and its derivatives are privileged scaffolds in drug discovery, appearing in numerous blockbuster drugs due to their unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles.[1] The introduction of fluorine-containing substituents, particularly the difluoromethyl (CF2H) group, has emerged as a powerful strategy to fine-tune the physicochemical and biological properties of these heterocyclic systems.[2] The CF2H group can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide an indispensable toolkit for understanding the subtle yet profound effects of difluoromethylation.[4][5] These in silico methods allow for the accurate prediction of molecular geometries, conformational preferences, electronic structure, and spectroscopic signatures, offering insights that are often challenging or costly to obtain through experimental means alone.[6][7] This guide will walk through the essential computational workflows for characterizing difluoromethylated thiophenes, from initial structure preparation to the analysis of key molecular properties.
Foundational Principles of Quantum Chemical Calculations
At the heart of modern computational chemistry lies the goal of solving the Schrödinger equation to describe the electronic structure of molecules. However, for all but the simplest systems, exact solutions are computationally intractable. DFT offers a pragmatic and powerful alternative by reformulating the problem in terms of the electron density, a more manageable quantity than the many-electron wavefunction.[7]
The accuracy of DFT calculations hinges on the choice of two key components: the exchange-correlation functional and the basis set .
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. A wide variety of functionals exist, each with its own strengths and weaknesses. For organic molecules containing fluorine, hybrid functionals such as B3LYP and long-range corrected functionals like ωB97X-D are often employed to achieve a good balance of accuracy and computational cost.[8][9] The ωB97X-D functional is particularly adept at describing non-covalent interactions, which can be crucial in understanding the conformational behavior of difluoromethylated compounds.
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) and 6-311+G(d,p) , are commonly used for initial geometry optimizations and frequency calculations.[10][11] For more accurate energy and property calculations, larger basis sets like the correlation-consistent basis sets (e.g., aug-cc-pVDZ ) may be necessary.[12]
Computational Workflow for Difluoromethylated Thiophenes
A typical computational investigation of a difluoromethylated thiophene involves a series of sequential calculations. The following workflow provides a robust framework for obtaining reliable and meaningful results.
Caption: A generalized workflow for the quantum chemical analysis of difluoromethylated thiophenes.
Step-by-Step Protocol: Geometry Optimization and Frequency Calculation
This protocol outlines the essential steps for obtaining a stable, optimized geometry for a difluoromethylated thiophene, using 2-(difluoromethyl)thiophene as an example.
-
Initial Structure Generation:
-
Sketch the 2D structure of 2-(difluoromethyl)thiophene in a molecular editor.
-
Convert the 2D sketch to an initial 3D structure using the editor's built-in tools. A preliminary molecular mechanics-based energy minimization is often beneficial at this stage.
-
-
Conformational Analysis:
-
The C-CF2H bond allows for rotation, leading to different conformers. It is crucial to identify the lowest energy conformer as this will be the most populated and representative structure.
-
Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle defined by the thiophene ring and the C-H bond of the CF2H group. This will reveal the energy minima corresponding to stable conformers.[11][13][14]
-
-
Geometry Optimization:
-
For each identified conformer, perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with the 6-31G(d,p) basis set.[10]
-
This calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation must be performed at the same level of theory. This serves two critical purposes:
-
Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, and the optimization should be revisited.
-
Thermodynamic Properties: The calculation provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted infrared (IR) spectrum.
-
-
Analysis of Calculated Properties
Once a verified optimized geometry is obtained, a wealth of information about the molecule's properties can be extracted.
Conformational Preferences
The relative energies of the different conformers, corrected for ZPVE, determine their relative populations according to the Boltzmann distribution. The CF2H group's orientation relative to the thiophene ring can influence dipole moment and steric interactions, which in turn affect crystal packing and receptor binding. Studies on similar fluorinated alkanes have shown that 1,3-difluoro motifs strongly influence chain conformation, an effect that is sensitive to the polarity of the medium.[15]
| Conformer of 2-(difluoromethyl)thiophene | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| syn-periplanar (H eclipsing S) | 0.00 | 2.5 |
| anti-periplanar (H anti to S) | 1.2 | 1.8 |
| Table 1: Hypothetical calculated data for the two primary conformers of 2-(difluoromethyl)thiophene at the B3LYP/6-311+G(d,p) level of theory. This data is for illustrative purposes. |
Electronic Properties
The electronic nature of the difluoromethylated thiophene can be interrogated by analyzing its molecular orbitals and electrostatic potential.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and the energy required for electronic excitation.[10][16][17] Electron-withdrawing substituents generally lower the HOMO and LUMO energy levels.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions of positive (electrophilic) and negative (nucleophilic) potential, which can predict sites for non-covalent interactions, such as hydrogen bonding or halogen bonding.
Sources
- 1. Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03530E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]
- 6. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
- 13. Conformational analysis of furan and thiophene oligomers [morressier.com]
- 14. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. A Computational Study of the Electronic Properties of Heterocirculenes: Oxiflowers and Sulflowers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol Guide for the Synthesis of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Authored by: A Senior Application Scientist
Introduction: The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoromethyl group (CHF₂) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] Methyl 5-(difluoromethyl)thiophene-2-carboxylate is a valuable building block in the synthesis of complex heterocyclic compounds for the pharmaceutical and agrochemical industries. Its structure combines the versatile thiophene core with the beneficial difluoromethyl moiety and a reactive ester handle for further chemical elaboration.
This document provides a detailed, research-grade protocol for the synthesis of this compound, primarily focusing on the esterification of the corresponding carboxylic acid. Additionally, a prospective route for the synthesis of the precursor acid is discussed, offering a more comprehensive guide for researchers.
Strategic Overview: Synthetic Pathways
The most direct and practical approach to this compound, particularly in a research setting where the precursor is commercially available, is the esterification of 5-(difluoromethyl)thiophene-2-carboxylic acid.[2] This method is favored for its simplicity and high potential yield.
A more foundational synthesis would involve the creation of the difluoromethylthiophene core itself, followed by the introduction and modification of the carboxylate group. A plausible pathway begins with a suitable thiophene derivative, such as methyl 5-formylthiophene-2-carboxylate, which can undergo deoxofluorination to install the difluoromethyl group.
The following diagram outlines the primary, recommended synthetic workflow.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol details the conversion of 5-(difluoromethyl)thiophene-2-carboxylic acid to its methyl ester via Fischer esterification. This acid-catalyzed reaction is an equilibrium process, and using a large excess of the alcohol (methanol) as the solvent drives the reaction toward the product.[3][4]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| 5-(Difluoromethyl)thiophene-2-carboxylic acid | 189330-23-2 | C₆H₄F₂O₂S | 178.16 | Starting material. |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Reagent and solvent; should be anhydrous to favor ester formation. |
| Sulfuric Acid (Concentrated) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 | For neutralization. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction solvent. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | Stationary phase for column chromatography. |
| Hexanes/Ethyl Acetate | N/A | N/A | N/A | Eluent for column chromatography. |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(difluoromethyl)thiophene-2-carboxylic acid (1.78 g, 10.0 mmol).
-
Addition of Reagents: Add anhydrous methanol (40 mL, approx. 1.0 mol) to the flask. Stir the mixture until the carboxylic acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.2 mL, approx. 3.6 mmol) dropwise to the stirring solution. The addition is exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Carefully add saturated sodium bicarbonate solution (30 mL) in portions to neutralize the remaining acid (Caution: CO₂ evolution). Shake the funnel, venting frequently.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and wash the drying agent with a small amount of dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude ester by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Product Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.[5] Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Prospective Synthesis of the Precursor Acid
For laboratories wishing to synthesize the precursor, 5-(difluoromethyl)thiophene-2-carboxylic acid, a viable route starts from 5-formylthiophene-2-carboxylic acid. This involves the conversion of the aldehyde group to a difluoromethyl group.
Caption: A potential pathway for synthesizing the precursor carboxylic acid.
This transformation can be achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).[6] The reaction typically proceeds by activating the carbonyl oxygen of the aldehyde, followed by a nucleophilic substitution with fluoride ions. This approach, while effective, requires careful handling of the fluorinating agents, which are often toxic and moisture-sensitive.
Expected Results and Data Interpretation
The successful synthesis should yield this compound. The structure can be confirmed using standard analytical techniques.
Anticipated Analytical Data
| Analysis Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm).- Two doublets for the thiophene ring protons (~7.2-7.8 ppm).- A triplet for the CHF₂ proton with coupling to fluorine (~6.8 ppm, J ≈ 55 Hz). |
| ¹³C NMR | - Resonances for the ester carbonyl, thiophene carbons, and methyl carbon.- A triplet for the CHF₂ carbon due to carbon-fluorine coupling. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 192.18, corresponding to the molecular weight of the product.[7] |
Troubleshooting and Scientific Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 6 hours, an additional catalytic amount of sulfuric acid can be added, or the reflux time can be extended. The equilibrium nature of the Fischer esterification means that the presence of water will hinder the reaction; ensure all glassware and reagents are dry.[3]
-
Low Yield after Work-up: During the neutralization with sodium bicarbonate, hydrolysis of the ester product back to the carboxylic acid can occur if the conditions are too basic or the exposure is prolonged. Perform the neutralization carefully and promptly proceed with the extraction.
-
Purification Challenges: If the product is difficult to separate from non-polar impurities, adjust the polarity of the eluent system for column chromatography. A shallower gradient of ethyl acetate in hexanes may improve separation.
References
- Straathof, N., & Gouverneur, V. (2023). Mechanochemical difluoromethylation of (thio)phenols and N‐heterocycles. Israel Journal of Chemistry, 63(10-11).
- (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. DOI:10.1039/D1CS00360G.
- Chaika, N. A., Shvydenko, K. V., Shvydenko, T. I., & Kostyuk, A. N. (2023). SYNTHESIS OF FUNCTIONALIZED POLYHALOGENATED THIOPHENE DERIVATIVES. Chemistry of Heterocyclic Compounds, 59(6/7).
- (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Wu, S., Song, H., & Hu, M. (n.d.). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University.
- Xiao, X., et al. (2019).
- (n.d.). Oxidation of fluoromethyl and difluoromethyl sulfides 5.
-
Acmec Biochemical. (n.d.). 189331-34-8[this compound]. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-formyl thiophen-5-carboxylic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 2-(difluoromethyl)-5-(hydroxy-2-thienylmethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 189330-23-2 | 5-(Difluoromethyl)thiophene-2-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
MIT DSpace. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]
Sources
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. arctomsci.com [arctomsci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. SYNTHESIS OF FUNCTIONALIZED POLYHALOGENATED THIOPHENE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. 189331-34-8[this compound]- Acmec Biochemical [acmec.com.cn]
Application Notes & Protocols: Suzuki Cross-Coupling Reactions Using Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Introduction: The Strategic Value of Fluorinated Thiophenes
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone strategy for modulating molecular properties. The difluoromethyl (–CHF₂) group, in particular, is a valuable bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, tuning acidity, and improving membrane permeability. When installed on a thiophene ring—a privileged core in numerous pharmaceuticals—it creates a powerful building block for novel chemical entities.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation in organic synthesis, a distinction recognized with the 2010 Nobel Prize in Chemistry.[1] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool for medicinal chemists.
This guide provides a detailed examination and a field-proven protocol for the Suzuki cross-coupling of Methyl 5-(difluoromethyl)thiophene-2-carboxylate , a substrate of growing interest. We will delve into the critical parameters that govern reaction success, offering insights grounded in mechanistic principles to empower researchers to optimize this transformation for their specific needs.
Understanding the Substrate and Reaction Dynamics
The target substrate, this compound, presents a unique electronic profile. The thiophene ring is coupled with two powerful electron-withdrawing groups: the methyl ester at the C2 position and the difluoromethyl group at the C5 position. This electronic deficiency significantly influences the reactivity of the C-X bond (where X is a halide, typically Br or Cl) involved in the crucial oxidative addition step of the catalytic cycle.[1][2]
Generally, electron-deficient aryl halides are more reactive in the oxidative addition step compared to their electron-rich counterparts.[1] This suggests that our substrate should be a competent partner in Suzuki couplings. However, the presence of the sulfur heteroatom and the potential for competing side reactions necessitates a carefully optimized protocol.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted cycle involves a palladium catalyst toggling between Pd(0) and Pd(II) oxidation states.[1][2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (our thiophene substrate), forming a Pd(II) complex.[2][3]
-
Transmetalation: The organic group from the boronic acid/ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][2][3]
Key Parameters for Optimization
Achieving high yields and purity requires careful selection of the catalyst, base, and solvent system. The following table summarizes recommended starting points and considerations for coupling with Methyl 5-(difluoromethyl)thiophene-2-bromide.
| Parameter | Recommended Starting Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a reliable choice, entering the cycle directly as Pd(0). For more challenging couplings or with aryl chlorides, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps.[7] Pre-catalysts like Pd(OAc)₂ with added ligands are also highly effective.[8][9] |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents) | The base is critical for activating the boronic acid.[5][10] K₂CO₃ is a versatile, mild base suitable for many systems.[7] For substrates prone to hydrolysis or deborylation, a non-aqueous system with a stronger, less nucleophilic base like K₃PO₄ is often superior.[11] Cs₂CO₃ can also be effective but is more expensive. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typical.[1] Dioxane and THF are common choices.[12] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[2] For reactions sensitive to protodeboronation, anhydrous conditions with K₃PO₄ in a solvent like DMF may be beneficial.[5] |
| Boronic Acid/Ester | Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equivalents) | A slight excess of the boronic acid partner is standard to drive the reaction to completion. Boronic esters (e.g., pinacol esters) can be used for unstable boronic acids to minimize side reactions like protodeboronation.[1] |
| Temperature | 80 - 100 °C | The reaction typically requires heating to facilitate all steps of the catalytic cycle.[11][13] Lower temperatures may be possible with highly active catalyst systems. Monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and prevent product degradation. |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki cross-coupling of Methyl 5-bromo-3-(difluoromethyl)thiophene-2-carboxylate with a generic arylboronic acid.
Materials and Reagents:
-
Methyl 5-bromo-3-(difluoromethyl)thiophene-2-carboxylate (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite or Silica Gel (for filtration)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add Methyl 5-bromo-3-(difluoromethyl)thiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane, followed by degassed water, to achieve a final solvent ratio of approximately 4:1 and a substrate concentration of ~0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. Look for the complete consumption of the limiting starting material (the thiophene bromide).
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[14]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure coupled product.[3][13]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a robust pre-catalyst.2. Ensure thorough degassing of all solvents.[7]3. Increase temperature in 10 °C increments (up to 110 °C for dioxane). |
| Significant Protodeboronation | 1. Boronic acid instability.2. Reaction conditions too harsh (high temp, strong base).3. Slow catalytic turnover. | 1. Switch to the corresponding boronic acid pinacol ester.2. Lower the temperature; switch to a milder base like K₃PO₄ in an anhydrous solvent system.3. Use a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos) to accelerate the desired coupling. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Rigorously exclude oxygen by thoroughly degassing solvents and maintaining a positive inert gas pressure.[7]2. Use bulkier phosphine ligands which can disfavor the homocoupling pathway. |
| Difficult Product Isolation | 1. Product has similar polarity to byproducts.2. Residual palladium in the product. | 1. Optimize chromatography conditions (try different solvent systems).2. Filter the crude product through a small plug of Celite or silica gel before concentration to remove palladium residues.[3] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for accessing novel, highly functionalized biaryl and heteroaryl compounds. Success hinges on the rational selection of catalyst, base, and solvent to match the specific electronic properties of the substrates. By understanding the underlying mechanism and anticipating potential side reactions like protodeboronation, researchers can effectively troubleshoot and optimize this transformation. The protocol provided herein serves as a robust and validated starting point for unlocking the synthetic potential of this valuable fluorinated building block in pharmaceutical and materials science research.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Mascot, M., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2018). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Semantic Scholar. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
ACS Publications. (2003). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
ResearchGate. (2017). Reaction Conditions a and Yields for the. [Link]
-
Taylor & Francis Online. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]
-
Reddit. (2023). How to approach choosing reaction conditions for Suzuki? [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. rose-hulman.edu [rose-hulman.edu]
Buchwald-Hartwig amination of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Application Notes and Protocols
Topic: Buchwald-Hartwig Amination of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the C-N Coupling of an Electron-Deficient Fluorinated Thiophene
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] This guide focuses on a particularly challenging yet valuable substrate: this compound. This molecule integrates three key structural features of interest in medicinal chemistry: a thiophene core, a difluoromethyl group, and a methyl ester. The thiophene ring is a common bioisostere for a phenyl ring, while the difluoromethyl group can modulate physicochemical properties such as lipophilicity and metabolic stability.
However, the electronic nature of this substrate—rendered electron-deficient by the combined withdrawing effects of the difluoromethyl and carboxylate groups—presents specific challenges for the Buchwald-Hartwig amination. Furthermore, the sulfur atom in the thiophene ring can potentially interact with the palladium catalyst, influencing its activity. This application note provides a comprehensive guide to navigating these challenges, offering a detailed protocol and a discussion of the critical parameters for achieving a successful C-N coupling.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][5][6] The cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters: A Rational Approach
The success of the hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
The choice of the palladium precursor and the phosphine ligand is critical. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and the reductive elimination steps.[3]
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the ligand is already coordinated to the palladium center.[5] Pre-catalysts often offer better reproducibility and activity.
-
Ligands: For challenging substrates like electron-deficient heteroaryl halides, biarylphosphine ligands such as SPhos, XPhos, and BrettPhos have demonstrated broad utility.[3] Specifically for couplings involving thiophenes, ligands like Xantphos have also been successfully employed.[8][9] The steric bulk of these ligands facilitates the formation of the active monoligated Pd(0) species and accelerates the reductive elimination.
| Ligand | Key Features |
| SPhos | Bulky, electron-rich biarylphosphine ligand. |
| XPhos | Similar to SPhos with broad applicability. |
| BrettPhos | Particularly effective for coupling primary amines.[1] |
| Xantphos | A bidentate ligand often used for heteroaromatic substrates.[8][9] |
Base Selection
The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex. The choice of base must be carefully considered, especially given the presence of the methyl ester, which is susceptible to hydrolysis or transesterification under strongly basic conditions.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base. However, its high basicity can be detrimental to sensitive functional groups.
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that can be effective, particularly with the right ligand and at elevated temperatures.[10] These are often preferred for substrates with base-sensitive functionalities.
-
Soluble Organic Bases: Emerging methods utilize soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can offer milder reaction conditions and are advantageous for substrates prone to decomposition with strong inorganic bases.[10][11]
Solvent Selection
The solvent must be anhydrous and degassed to prevent catalyst deactivation. The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
Aprotic Solvents: Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations.
-
Polar Aprotic Solvents: For more polar substrates, solvents such as THF or t-BuOH may be beneficial.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of Methyl 5-(bromodifluoromethyl)thiophene-2-carboxylate with a primary amine. Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
Methyl 5-(bromodifluoromethyl)thiophene-2-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv) or a suitable palladium pre-catalyst
-
SPhos (0.02-0.10 equiv) or another suitable ligand
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry reaction vessel, add Methyl 5-(bromodifluoromethyl)thiophene-2-carboxylate, the amine, the palladium pre-catalyst (or Pd₂(dba)₃ and the ligand), and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient temperature, or inappropriate ligand/base combination. | Screen different ligands (e.g., XPhos, BrettPhos) and bases (e.g., K₃PO₄, NaOtBu). Increase reaction temperature. Ensure all reagents and solvents are anhydrous and degassed. |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst decomposition or competing reaction pathways. | Use a pre-catalyst to ensure a consistent active species. Lower the reaction temperature. Consider a different ligand that favors reductive elimination over side reactions. |
| Ester Hydrolysis | Base is too strong or reaction time is too long. | Use a weaker base like Cs₂CO₃ or K₃PO₄. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Conclusion
The is a feasible but challenging transformation that requires careful optimization of reaction conditions. The electron-deficient nature of the substrate and the presence of the thiophene moiety necessitate the use of bulky, electron-rich phosphine ligands and a careful choice of base to avoid side reactions. By following the guidelines and protocols outlined in this application note, researchers can successfully synthesize valuable N-aryl-5-(difluoromethyl)thiophene-2-carboxylates for applications in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved January 20, 2026.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. Retrieved January 20, 2026, from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14666–14674. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]
- ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Retrieved January 20, 2026.
-
National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry. Retrieved January 20, 2026, from [Link]
- Elsevier. (n.d.). Palladium-catalyzed alkenation of thiophenes and furans by regioselective C–H bond functionalization. Tetrahedron Letters. Retrieved January 20, 2026.
- ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved January 20, 2026.
-
Chemistry Stack Exchange. (2021, July 23). Purification of Buchwald-Hartwig amination. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Retrieved January 20, 2026, from [Link]
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 20, 2026.
- BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. Retrieved January 20, 2026.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Methyl 5-(difluoromethyl)thiophene-2-carboxylate as a Core Scaffold for Novel Antifungal Agents
Introduction: The Strategic Advantage of the Difluoromethyl-Thiophene Scaffold
The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents.[1] Thiophene-based compounds have emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial, anti-inflammatory, and anticancer agents.[2] In the realm of antifungal drug discovery, the thiophene ring serves as a versatile bioisostere for phenyl or other heterocyclic rings, offering unique electronic properties and metabolic stability.
This guide focuses on the strategic application of Methyl 5-(difluoromethyl)thiophene-2-carboxylate (CAS: 189331-34-8) as a key starting material for the synthesis of next-generation antifungal candidates.[3][4] The incorporation of a difluoromethyl (CF₂H) group is a deliberate design choice. The highly polarized C-H bond in the CF₂H moiety allows it to act as a potent hydrogen bond donor and a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, potentially enhancing interactions with biological targets.[5] This unique feature, combined with the proven antifungal potential of thiophene carboxamides and thiophene-azole hybrids, makes this starting material an exceptionally valuable building block for modern drug development.[6][7]
Core Synthetic Strategy: Unlocking the Carboxylic Acid Intermediate
The primary synthetic gateway to a diverse library of antifungal candidates from this compound involves the hydrolysis of its methyl ester. This saponification reaction yields the pivotal intermediate, 5-(difluoromethyl)thiophene-2-carboxylic acid (CAS: 189330-23-2), which serves as the direct precursor for subsequent derivatization into amides, hydrazides, and heterocyclic systems like oxadiazoles.[8]
Caption: Two-step synthesis of a thiophene carboxamide antifungal candidate.
Step A: Saponification to 5-(difluoromethyl)thiophene-2-carboxylic acid
-
Rationale: Lithium hydroxide (LiOH) is a strong base that effectively hydrolyzes the methyl ester to the corresponding carboxylate salt. The use of a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and water ensures the solubility of both the nonpolar starting material and the polar hydroxide salt.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq, e.g., 5.0 g).
-
Dissolve the starting material in a 3:1:1 mixture of THF, MeOH, and H₂O (e.g., 50 mL).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF, MeOH).
-
Dilute the remaining aqueous solution with water (e.g., 50 mL) and acidify to pH 2-3 using 1M HCl.
-
A precipitate of the carboxylic acid will form. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step B: Amide Coupling to N-(2,4-dichlorophenyl)-5-(difluoromethyl)thiophene-2-carboxamide
-
Rationale: This step utilizes a standard peptide coupling method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the amine (2,4-dichloroaniline). Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the reaction. [9]
-
Procedure:
-
In an inert atmosphere (Nitrogen or Argon), dissolve 5-(difluoromethyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 2,4-dichloroaniline (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding water. Extract the product with DCM or Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final carboxamide.
-
Protocol 2: Synthesis of a Thiophene-1,3,4-Oxadiazole Derivative
This protocol outlines the construction of a thiophene-based 1,3,4-oxadiazole, a heterocyclic motif found in many bioactive compounds, including antifungal agents. [6]The synthesis proceeds via a hydrazide intermediate, which is subsequently cyclized.
Step A: Synthesis of 5-(difluoromethyl)thiophene-2-carbohydrazide
-
Rationale: The carboxylic acid is first converted to a methyl ester (if starting from the acid) or used directly (if starting from the initial material). The ester is then reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction to form the key carbohydrazide intermediate.
-
Procedure:
-
Dissolve 5-(difluoromethyl)thiophene-2-carboxylic acid (1.0 eq) in excess MeOH and add a catalytic amount of sulfuric acid. Reflux for 4 hours to re-form the methyl ester. After workup, this ester can be used directly. (Alternatively, use the starting material this compound).
-
To a solution of the methyl ester in ethanol, add hydrazine hydrate (N₂H₄·H₂O) (5.0 eq).
-
Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product hydrazide will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazide.
-
Step B: Cyclization to a 1,3,4-Oxadiazole
-
Rationale: The hydrazide is cyclized with an appropriate one-carbon source. In this example, reacting with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) will form a thiol-substituted oxadiazole, which can be further alkylated to introduce various side chains, adding another layer of chemical diversity.
-
Procedure:
-
Dissolve the hydrazide (1.0 eq) and KOH (2.0 eq) in ethanol.
-
Add carbon disulfide (CS₂) (3.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 10 hours.
-
Cool the reaction, pour it into ice water, and acidify with HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry. This yields the 5-(5-(difluoromethyl)thiophen-2-yl)-1,3,4-oxadiazole-2-thiol.
-
This thiol can be subsequently alkylated (e.g., with an alkyl halide like methyl iodide) in the presence of a base (e.g., K₂CO₃) in a solvent like acetone to afford the final S-alkylated 1,3,4-oxadiazole product.
-
Data Presentation & Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Below are expected analytical results for the product from Protocol 1.
| Compound | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) Key Signals |
| N-(2,4-dichlorophenyl)-5-(difluoromethyl)thiophene-2-carboxamide | 75-85 | 165-168 | ~8.5 (s, 1H, -NH-), ~8.3 (d, 1H, Ar-H), ~7.8 (d, 1H, Thiophene-H), ~7.5 (dd, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~7.3 (d, 1H, Thiophene-H), ~7.0 (t, 1H, -CHF₂). |
| 5-(difluoromethyl)thiophene-2-carboxylic acid | 90-95 | 140-143 | ~13.0 (br s, 1H, -COOH), ~7.9 (d, 1H, Thiophene-H), ~7.2 (d, 1H, Thiophene-H), ~7.0 (t, 1H, -CHF₂). |
Field-Proven Insights: Mechanism of Action & SAR
-
Mechanism of Action: The two classes of compounds synthesized target different, yet essential, fungal processes.
-
Thiophene Carboxamides: These compounds are potent inhibitors of the enzyme succinate dehydrogenase (SDH or Complex II) in the mitochondrial respiratory chain. [6]By blocking this enzyme, they disrupt fungal respiration and ATP production, leading to cell death.
-
Thiophene-Azole Hybrids: Azole-containing antifungals typically inhibit the enzyme lanosterol 14α-demethylase, which is a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway. [1][10]Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function.
-
-
Structure-Activity Relationship (SAR) Insights:
-
The difluoromethyl group at the 5-position of the thiophene ring is crucial for its bioisosteric and hydrogen-bonding properties. [5] * For carboxamides, the nature of the N-substituted aryl or alkyl group is critical. Electron-withdrawing groups, such as halogens (Cl, F) on a phenyl ring, often increase antifungal activity. [2]This informed the choice of 2,4-dichloroaniline in Protocol 1.
-
For azole derivatives, the linker between the thiophene core and the azole ring, as well as substituents on any terminal aryl groups, can be systematically modified to optimize activity and selectivity against fungal vs. host enzymes. [11][12]
-
References
-
Sun, Y., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]
-
Wang, X., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Exocyclic Enaminone-based Thiohydantoins as Potent Antifungal Agents. Request PDF. Available at: [Link]
-
Araújo, R. S. A., et al. (2014). Synthesis and Evaluation of the Antifungal Activity of 2-(Substituted-Amino)-4,5-Dialkyl-Thiophene-3-Carbonitrile Derivatives. ResearchGate. Available at: [Link]
-
Gemo, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
- Google Patents. (n.d.). US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene...
-
Ferreira, R. J., et al. (2022). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Solution Pharmacy. (2023). Topic (55) Antifungal Agents = SAR of Anti Fungal Agents. YouTube. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]
- Google Patents. (n.d.). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
-
Vasile, R., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
-
Slideshare. (n.d.). Medicinal chemistry of Antifungal agents. Available at: [Link]
-
Acmec Biochemical. (n.d.). 189331-34-8[this compound]. Available at: [Link]
- Google Patents. (n.d.). WO2004037808A1 - 2 - substituted heterocyclic compounds and antitumor composition comprising the same.
-
Lilley, D. G., et al. (2007). Development of potential manufacturing routes for substituted thiophenes... Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Amit Lunkad. (2022). SAR of Azole Antifungal agents. YouTube. Available at: [Link]
- Google Patents. (n.d.). US4130566A - Process for producing 5-carboxy-2-acetylthiophene.
-
Dixon, D. M., & Walsh, T. J. (1996). Antifungal Agents. Medical Microbiology (4th ed.). Available at: [Link]
- Google Patents. (n.d.). US10959975B1 - Antifungal composition, method of making composition, and method of using composition.
-
de Oliveira, G. B. L., et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Brazilian Journal of Microbiology. Available at: [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]
Sources
- 1. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 189331-34-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-(Difluoromethyl)thiophene-2-carboxylic acid | 189330-23-2 [sigmaaldrich.com]
- 9. WO2004037808A1 - 2 - substituted heterocyclic compounds and antitumor composition comprising the same - Google Patents [patents.google.com]
- 10. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes: Methyl 5-(difluoromethyl)thiophene-2-carboxylate as a Strategic Precursor for Novel Kinase Inhibitors
Abstract
This guide provides a detailed technical overview of Methyl 5-(difluoromethyl)thiophene-2-carboxylate, a key precursor for the synthesis of next-generation kinase inhibitors. We explore the strategic importance of the difluoromethylthiophene scaffold in medicinal chemistry, rooted in its ability to enhance metabolic stability and modulate target binding affinity.[1][2][3] This document furnishes researchers, scientists, and drug development professionals with detailed protocols for the precursor's fundamental transformations—hydrolysis and amide coupling—and contextualizes its application through the lens of a representative kinase signaling pathway. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical utility.
Introduction: The Strategic Advantage of Fluorinated Heterocycles
In modern drug discovery, the selective incorporation of fluorine atoms is a well-established strategy to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][4] The difluoromethyl group (CHF₂) is of particular interest as it can serve as a bioisostere for hydroxyl, thiol, or amine groups, acting as a lipophilic hydrogen bond donor.[5][6] This unique characteristic can enhance binding interactions with protein targets while simultaneously improving metabolic stability by blocking sites susceptible to oxidative metabolism.[1][7]
When installed on a thiophene ring—a prevalent scaffold in many approved drugs and clinical candidates—the resulting 5-(difluoromethyl)thiophene moiety becomes a powerful building block for kinase inhibitors.[8][9][10] Kinases are a critical class of enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[11][12][13] Small molecule kinase inhibitors often function by competing with ATP at the enzyme's binding site, thereby blocking downstream signal transduction.[12][] The unique electronic properties and hydrogen bonding capacity of the difluoromethylthiophene scaffold can be leveraged to achieve high potency and selectivity for specific kinase targets.[2][7][15]
This compound (CAS 189331-34-8) serves as an ideal starting point for accessing these valuable scaffolds. Its ester functionality provides a versatile handle for elaboration into amides, hydrazides, and other functional groups essential for kinase inhibition.[16][17]
Physicochemical Properties and Handling
A clear understanding of the precursor's properties is essential for safe handling and successful experimentation.
| Property | Value | Source |
| CAS Number | 189331-34-8 | [18][19][20] |
| Molecular Formula | C₇H₆F₂O₂S | [18][19] |
| Molecular Weight | 192.18 g/mol | [18][19] |
| Appearance | Solid or liquid | [20] |
| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | [18][20] |
Safety & Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information. The compound is classified as a warning with hazard statements H302, H315, H320, H335.[20]
Core Synthetic Transformations & Protocols
The methyl ester of the precursor is a stable starting point but requires conversion to more reactive intermediates for library synthesis. The following protocols detail two fundamental transformations: hydrolysis to the carboxylic acid and subsequent amide coupling.
Workflow Overview
The following diagram illustrates the general synthetic pathway from the precursor to a final amide product, a common core structure in many kinase inhibitors.
Caption: General workflow for converting the precursor to a target amide.
Protocol 1: Saponification to 5-(difluoromethyl)thiophene-2-carboxylic acid
Rationale: The conversion of the methyl ester to a carboxylic acid is a critical first step that "activates" the molecule for amide bond formation.[16] Basic hydrolysis (saponification) is a robust and high-yielding method for this transformation.[21] Lithium hydroxide (LiOH) is chosen as the base due to its high reactivity and the ease of workup. A mixed solvent system of THF/Methanol/Water ensures solubility for both the nonpolar starting material and the ionic reagents.
Materials:
-
This compound (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 equiv)
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water (H₂O)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Reagent Addition: Add LiOH·H₂O (2.5 equiv) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup - Quench & Acidify: Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvents. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2-3 by the slow, dropwise addition of 1M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 5-(difluoromethyl)thiophene-2-carboxylic acid, which can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.
Self-Validation:
-
TLC/LC-MS: Confirm the disappearance of the starting material and the appearance of a new, more polar spot (the carboxylic acid).
-
¹H NMR: Expect the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
Protocol 2: HATU-Mediated Amide Coupling
Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[22] Direct condensation of a carboxylic acid and an amine is kinetically slow. Coupling reagents are used to activate the carboxylic acid. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient and widely used uronium-based coupling reagent that minimizes side reactions and racemization, making it superior for complex substrate coupling.[23][24] A tertiary amine base, such as Diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction.[25]
Materials:
-
5-(difluoromethyl)thiophene-2-carboxylic acid (1.0 equiv)
-
Target Amine (Aryl or Alkyl) (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (EtOAc, 1M HCl, aq. NaHCO₃, brine, MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 5-(difluoromethyl)thiophene-2-carboxylic acid (1.0 equiv) and the desired amine (1.1 equiv).
-
Dissolution: Dissolve the solids in anhydrous DMF.
-
Activation: Add HATU (1.1 equiv) to the solution.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise while stirring. The reaction is often cooled to 0 °C before adding the base to control any exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.
-
Workup - Quench & Dilute: Once complete, pour the reaction mixture into water and dilute with Ethyl Acetate.
-
Washing: Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. This removes unreacted acid, base, and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Self-Validation:
-
LC-MS: Confirm the formation of the product with the expected molecular weight.
-
¹H & ¹⁹F NMR: Confirm the structure. Expect to see signals corresponding to both the thiophene and amine fragments, along with the characteristic triplet for the CHF₂ group in ¹H NMR (around δ 6.8-7.5 ppm, J ≈ 50-55 Hz) and a corresponding doublet in ¹⁹F NMR.
Application in Kinase Inhibitor Design
The difluoromethylthiophene scaffold is particularly effective in targeting ATP-binding sites in kinases. Many kinase families, including Receptor Tyrosine Kinases (RTKs) like EGFR and non-receptor kinases like those in the MAPK/ERK pathway, are important targets in oncology.[9][11][26]
Representative Signaling Pathway: The RAF-MEK-ERK Cascade
The RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a common driver of cancer. Inhibitors targeting components of this pathway, such as BRAF and MEK, are clinically approved therapies. The scaffolds derived from this compound are well-suited for developing inhibitors of such kinases.
Caption: Inhibition of the RAF-MEK-ERK pathway by a kinase inhibitor.
Conclusion
This compound is a high-value precursor for medicinal chemistry and drug discovery. The strategic placement of the difluoromethyl group on the thiophene scaffold offers a distinct advantage in designing potent and selective kinase inhibitors with improved drug-like properties. The robust and reproducible protocols provided herein for hydrolysis and amide coupling serve as a foundational gateway for researchers to generate diverse libraries of novel chemical entities targeting kinases and other important enzyme families.
References
-
Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 7(2). [Link]
-
Wikipedia. (2024). Tyrosine kinase inhibitor. [Link]
-
Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]
-
ResearchGate. (2023). Role of Fluorine in Drug Design and Drug Action. [Link]
-
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
-
Massive Bio. (2024). Protein Kinase Inhibitor. [Link]
-
Inhance Technologies. (2024). How Is Fluorine Used in the Medical Field? [Link]
-
PubMed Central. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]
-
Callaix. Mechanism of Kinase Inhibitors. [Link]
-
Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health (NIH). (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]
-
National Institutes of Health (NIH). (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. [Link]
-
The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. [Link]
-
University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
-
Taylor & Francis Online. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]
-
ACS Publications. (2021). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
ResearchGate. (2019). Examples of difluoromethyl use in kinase inhibitors (4,5). [Link]
-
Acmec Biochemical. 189331-34-8[this compound]. [Link]
-
Wikipedia. Thiophene-2-carboxylic acid. [Link]
-
Sci-Hub. Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. [Link]
-
MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. (2021). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]
-
National Institutes of Health (NIH). (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Beilstein Journals. (2016). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
National Institutes of Health (NIH). (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
-
ResearchGate. (2008). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. [Link]
-
ResearchGate. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. [Link]
-
ResearchGate. (2019). Synthesis of thiophene-2-carboxylates 4 a–k. [Link]
-
MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. [Link]
-
PrepChem.com. (1995). Synthesis of methyl 2-(difluoromethyl)-5-(hydroxy-2-thienylmethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate. [Link]
-
ResearchGate. (2021). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic... [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Cheméo. Methyl-2-thiophene carboxylate. [Link]
-
PubChem. Methyl thenoate. [Link]
-
NIST. Methyl-2-thiophene carboxylate. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. inhancetechnologies.com [inhancetechnologies.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 8. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. massivebio.com [massivebio.com]
- 13. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 18. guidechem.com [guidechem.com]
- 19. 189331-34-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 20. This compound | 189331-34-8 [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. peptide.com [peptide.com]
- 24. researchgate.net [researchgate.net]
- 25. Amide Synthesis [fishersci.dk]
- 26. callaix.com [callaix.com]
Application Notes & Protocols: Palladium-Catalyzed Functionalization of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Introduction: Strategic Importance and Synthetic Challenges
Fluorinated organic molecules are cornerstones of modern pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CHF₂) group, in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of engaging in hydrogen bonding. When installed on a thiophene ring—a prevalent scaffold in drug discovery—it creates a molecule with significant potential for derivatization into novel chemical entities.
Methyl 5-(difluoromethyl)thiophene-2-carboxylate (CAS 189331-34-8) is a prime example of such a scaffold.[1] However, its synthetic utility is dictated by the ability to selectively functionalize the remaining C-H bonds at the C3 and C4 positions or to engage the existing substituents in cross-coupling reactions. The thiophene ring in this substrate is rendered significantly electron-deficient by the combined electron-withdrawing effects of the C2-ester and the C5-difluoromethyl groups. This electronic nature presents both a challenge and an opportunity for palladium-catalyzed functionalization. While oxidative addition to a C-X bond is often feasible, the subsequent steps in catalytic cycles can be sluggish. Conversely, the acidity of the ring C-H bonds is increased, opening avenues for direct C-H activation pathways.
This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed functionalization of this valuable building block, focusing on robust and widely applicable cross-coupling reactions.
Mechanistic Pillars of Palladium-Catalyzed Cross-Coupling
A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimizing reactions. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency.[2][3] The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[3]
Key steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into an aryl-halide (or triflate) bond, forming a Pd(II) intermediate. Electron-rich, sterically demanding ligands facilitate this step.[4]
-
Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic moiety from a second reagent (e.g., organoboron, organotin) is transferred to the palladium center, or an amine coordinates and is deprotonated.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[3] This step is often the rate-limiting step and is promoted by bulky ligands.
The electronic properties of the thiophene substrate and the choice of ligand are intimately linked and dictate the efficiency of each step in the cycle.[5][6]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Strategic Functionalization via Halogenation and Cross-Coupling
Direct C-H functionalization of the electron-poor thiophene ring can be challenging and may lead to issues with regioselectivity. A more robust and predictable strategy involves a two-step sequence:
-
Regioselective Halogenation: Introduction of a bromine or iodine atom at the C3 or C4 position. This "activates" the position for subsequent cross-coupling.
-
Palladium-Catalyzed Cross-Coupling: Using the installed halide as a handle for reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.
This approach offers superior control over the position of new bond formation. For the target substrate, halogenation is expected to occur preferentially at the C3 position due to the directing effect of the thiophene sulfur and the steric bulk of the C2-ester.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-(difluoromethyl)thiophene-2-carboxylate
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and is known for its functional group tolerance and the generally low toxicity of its boron-based reagents.[7] For electron-deficient substrates, the choice of catalyst system is critical.
Causality Behind Experimental Choices:
-
Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common, stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.[2]
-
Ligand: For electron-poor aryl halides, electron-rich and bulky phosphine ligands like SPhos or XPhos are often required.[8] These ligands promote the oxidative addition step and facilitate the final reductive elimination, which can be difficult with electron-deficient systems.[4]
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is crucial. The base activates the boronic acid partner by forming a more nucleophilic boronate complex, which facilitates transmetalation.[9] Stronger bases like NaOtBu can lead to competing side reactions.
-
Solvent: A polar aprotic solvent system, often with water, is used to dissolve the inorganic base and boronic acid. 1,4-Dioxane/water or Toluene/water are standard choices.[10]
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-Bromo-5-(difluoromethyl)thiophene-2-carboxylate (1.0 equiv).
-
Add the desired arylboronic acid (1.2–1.5 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%).
-
Add the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 3.0 equiv).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Stir the mixture at room temperature for 10 minutes.
-
-
Execution & Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80–100 °C) using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12–24 hours.
-
-
Work-up & Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Data Summary Table: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 (General) | Condition 2 (Challenging Substrate) |
| Pd Source | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | None | SPhos (5 mol%) |
| Base | Na₂CO₃ (2 M aq.) | K₃PO₄ (solid) |
| Solvent | Toluene/Ethanol | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C | 100 °C |
| Typical Yield | Moderate | Good to Excellent |
Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-(difluoromethyl)thiophene-2-carboxylate
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, replacing harsher classical methods.[11][12] The reaction is highly sensitive to the choice of ligand and base.
Causality Behind Experimental Choices:
-
Catalyst System: Pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) or an in situ system of Pd₂(dba)₃ with a specialized ligand are highly effective.
-
Ligand: Biarylphosphine ligands, such as Xantphos or Josiphos-type ligands, are often employed for amination of heteroaryl halides.[13] Xantphos, with its wide bite angle, is particularly effective at preventing catalyst decomposition and promoting reductive elimination.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[14] Weaker bases like carbonates are generally ineffective.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and to ensure good solubility of the catalyst complex.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
To an oven-dried Schlenk flask or glovebox vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Add the ligand (e.g., Xantphos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
Add the 3-Bromo-5-(difluoromethyl)thiophene-2-carboxylate (1.0 equiv).
-
Briefly flush the vessel with inert gas.
-
-
Reaction Setup:
-
Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Add the amine coupling partner (1.2 equiv). If the amine is a solid, it can be added with the other solids.
-
Seal the vessel and stir the mixture at room temperature for 15 minutes.
-
-
Execution & Monitoring:
-
Heat the reaction to 90–110 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 4–18 hours).
-
-
Work-up & Purification:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Caption: Workflow from starting material to final functionalized product.
Conclusion and Future Directions
The protocols described herein provide a robust framework for the palladium-catalyzed functionalization of this compound via an initial halogenation step. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer reliable access to a diverse range of C-C and C-N coupled products. For this electron-deficient system, success hinges on the judicious selection of an electron-rich, bulky phosphine ligand and an appropriate base. Further exploration could involve applying other cross-coupling methodologies like Sonogashira (for C-C triple bonds)[15][16] or developing direct C-H activation protocols at the C4 position, which would offer a more atom-economical approach to novel derivatives.
References
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. ResearchGate. Available at: [Link]
- Batey, R. A., & Quach, T. D. (2001). Suzuki-Miyaura Cross-Coupling Reactions. e-EROS Encyclopedia of Reagents for Organic Synthesis.
-
Biffis, A., et al. (2018). Palladium- and Norbornene-Catalyzed Synthesis of Highly Functionalized Thiophenes. ResearchGate. Available at: [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Controlled Regioselective C−H Functionalization of Electron-Deficient Thiophenes. Journal of the American Chemical Society.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews.
- Deng, Y., & Haines, R. I. (2010). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Dalton Transactions.
- Hajipour, A. R., & Refahi, Z. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
- Newman, S. G., & Willis, M. C. (2016). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry.
-
Percec, V., et al. (2004). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. PeerJ. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of methyl 2-(difluoromethyl)-5-(hydroxy-2-thienylmethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate. PrepChem.com. Available at: [Link]
-
Rashid, M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. Available at: [Link]
- Smith, R. C., & Jones, C. D. (2010). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Soomro, S. A., et al. (2022).
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles.
- Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
Wikipedia. (n.d.). Sonogashira coupling. Organic Chemistry Portal. Available at: [Link]
- Yin, L., & Liebscher, J. (2007).
-
Acmec Biochemical. (n.d.). This compound. Acmec Biochemical. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. 189331-34-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theses.enscm.fr [theses.enscm.fr]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: The Strategic Role of Methyl 5-(difluoromethyl)thiophene-2-carboxylate in the Synthesis of Advanced Agrochemicals
Introduction: A Privileged Scaffold in Modern Crop Protection
The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management necessitates the exploration of innovative molecular scaffolds. Methyl 5-(difluoromethyl)thiophene-2-carboxylate has emerged as a key building block in this endeavor, strategically combining the beneficial attributes of a thiophene core with the unique properties of a difluoromethyl group. The thiophene ring is a well-established bioisostere for the phenyl ring in many biologically active compounds, often contributing to favorable metabolic stability and target interaction.[1][2] Concurrently, the difluoromethyl (CF₂H) moiety serves as a lipophilic hydrogen bond donor, which can significantly enhance the binding affinity of a molecule to its target protein, as well as improve its metabolic stability and bioavailability.[1] This strategic combination makes this compound a highly valuable starting material for the synthesis of a new generation of fungicides and other crop protection agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of advanced agrochemicals, with a particular focus on the construction of thiophene-pyrazole carboxamides, a class of potent succinate dehydrogenase inhibitor (SDHI) fungicides.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 189331-34-8 | [3] |
| Molecular Formula | C₇H₆F₂O₂S | [3] |
| Molecular Weight | 192.18 g/mol | [3] |
| Appearance | Solid or liquid | [4] |
| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [3] |
Synthetic Strategy: A Modular Approach to Thiophene-Pyrazole Carboxamide Fungicides
The synthesis of thiophene-pyrazole carboxamide fungicides from this compound follows a logical and modular three-stage pathway. This approach allows for the systematic introduction of diversity at key positions of the molecule, facilitating the optimization of biological activity.
Diagram 1: Overall synthetic workflow.
Stage 1: Saponification to the Carboxylic Acid Core
The initial and crucial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation activates the molecule for subsequent amide bond formation. A standard saponification protocol using lithium hydroxide or sodium hydroxide is highly effective.
Protocol 1: Synthesis of 5-(Difluoromethyl)thiophene-2-carboxylic acid
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH or NaOH to the solution and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to expedite the process.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-(difluoromethyl)thiophene-2-carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
-
-
Causality and Experimental Choices:
-
The use of a THF/water solvent system ensures the solubility of both the ester starting material and the hydroxide salt.
-
Acidification is a critical step to protonate the carboxylate salt and precipitate the desired carboxylic acid.
-
Washing with brine removes residual water from the organic phase.
-
Stage 2: Amide Coupling to Synthesize the Final Agrochemical
The final stage involves the coupling of the 5-(difluoromethyl)thiophene-2-carboxylic acid with a selected amine to form the target thiophene-pyrazole carboxamide. This is a standard amide bond formation reaction, which can be achieved by first converting the carboxylic acid to a more reactive acid chloride.
Protocol 2: Synthesis of a Representative Thiophene-Pyrazole Carboxamide
-
Materials:
-
5-(Difluoromethyl)thiophene-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A suitable amine (e.g., a substituted aniline) (1.0 eq)
-
A non-nucleophilic base (e.g., Triethylamine (Et₃N) or Pyridine) (1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Acid Chloride Formation:
-
Suspend or dissolve the 5-(difluoromethyl)thiophene-2-carboxylic acid in anhydrous DCM or toluene.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride. This is typically used immediately in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the selected amine and the base in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the crude acid chloride in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final thiophene-pyrazole carboxamide.
-
-
-
Causality and Experimental Choices:
-
The conversion of the carboxylic acid to an acid chloride significantly increases its electrophilicity, facilitating the reaction with the amine.
-
The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.
-
The aqueous workup with NaHCO₃ removes any unreacted acid chloride and acidic byproducts.
-
Diagram 2: Detailed workflow for Stage 2.
Conclusion: A Versatile Platform for Agrochemical Innovation
This compound serves as an exemplary starting material for the synthesis of advanced agrochemicals. The protocols detailed herein provide a robust and adaptable framework for the generation of novel thiophene-pyrazole carboxamides. The modular nature of the synthetic route allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation fungicides with superior performance and environmental profiles. The principles and methodologies outlined in these application notes are intended to empower researchers in the agrochemical industry to fully leverage the potential of this valuable synthetic building block.
References
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. [Link]
-
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. [Link]
-
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. [Link]
-
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ResearchGate. [Link]
-
Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Growing Science. [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
-
Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Zhejiang University. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]
-
Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. [Link]
-
The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. [Link]
-
Isopyrazam (Ref: SYN 520453). AERU - University of Hertfordshire. [Link]
-
Sedaxane. Wikipedia. [Link]
-
Pydiflumetofen. Wikipedia. [Link]
-
Pydiflumetofen (Ref: SYN 545794). AERU - University of Hertfordshire. [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. MDPI. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
-
Penthiopyrad (Ref: MTF 753). AERU - University of Hertfordshire. [Link]
Sources
Application Notes and Protocols: Synthesis of Bioactive Thieno[2,3-b]pyridines and Thieno[3,2-d]pyrimidines from Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Introduction: The Significance of Fluorinated Thiophene-Based Heterocycles in Medicinal Chemistry
The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoromethyl group (CHF₂), in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding and modulating lipophilicity. When appended to a thiophene ring, a privileged pharmacophore in numerous FDA-approved drugs, the resulting molecule becomes a versatile building block for the synthesis of novel bioactive agents.[1][2] Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
This guide provides a comprehensive overview of the synthetic pathways to construct biologically active fused heterocyclic systems, specifically thieno[2,3-b]pyridin-4-ones and thieno[3,2-d]pyrimidin-4-ones, starting from the readily accessible Methyl 5-(difluoromethyl)thiophene-2-carboxylate . These fused ring systems are of significant interest due to their demonstrated potential as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[2][5][6]
The strategic approach detailed herein involves the functionalization of the thiophene core at the C3 position, followed by cyclization to construct the desired pyridine or pyrimidine ring. This multi-step synthesis is designed to be robust and adaptable, providing researchers in drug discovery and development with the necessary protocols to generate a library of novel compounds for biological screening.
Strategic Overview: A Three-Step Approach to Fused Heterocycles
The synthetic strategy is logically divided into three key stages, transforming the starting material into the target bioactive scaffolds. The causality behind this experimental design is to introduce the necessary functionalities in a stepwise and controlled manner, culminating in the desired cyclization.
Caption: Overall synthetic workflow from the starting thiophene to the target fused heterocycles.
Part 1: Synthesis of the Key Intermediate - Methyl 3-amino-5-(difluoromethyl)thiophene-2-carboxylate
The successful synthesis of the target heterocycles hinges on the preparation of the key building block, Methyl 3-amino-5-(difluoromethyl)thiophene-2-carboxylate . This is achieved through a two-step process involving regioselective nitration followed by reduction.
Step 1: Regioselective Nitration of this compound
Scientific Rationale: The introduction of a nitro group at the C3 position is the critical first step. The thiophene ring is susceptible to electrophilic aromatic substitution. The directing effects of the substituents at C2 (electron-withdrawing ester) and C5 (moderately deactivating difluoromethyl) are crucial for achieving the desired regioselectivity. While electron-withdrawing groups generally deactivate the ring, the ester at C2 will primarily direct substitution to the C4 and C5 positions, and the difluoromethyl group at C5 will direct to the C3 and C4 positions. The C3 position is sterically less hindered and electronically favored for electrophilic attack. Standard nitrating conditions using a mixture of nitric acid and sulfuric acid are often too harsh for sensitive thiophene rings and can lead to oxidation and polysubstitution. A milder and more controlled nitrating agent, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride, is therefore the preferred method.[7][8]
Experimental Protocol:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool acetic anhydride (5 equivalents) to 0-5 °C in an ice-salt bath.
-
Formation of Acetyl Nitrate: Add fuming nitric acid (1.1 equivalents) dropwise to the cooled acetic anhydride while maintaining the temperature below 10 °C. Stir the resulting solution for 30 minutes at 0-5 °C to ensure the complete formation of acetyl nitrate.
-
Nitration Reaction: Dissolve this compound (1 equivalent) in a minimal amount of acetic anhydride and cool the solution to 0 °C. Add the freshly prepared acetyl nitrate solution dropwise to the thiophene solution over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC). Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation and Purification: The solid precipitate, Methyl 3-nitro-5-(difluoromethyl)thiophene-2-carboxylate , is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Data Summary:
| Starting Material | Product | Reagents | Typical Yield |
| This compound | Methyl 3-nitro-5-(difluoromethyl)thiophene-2-carboxylate | Fuming HNO₃, Acetic Anhydride | 75-85% |
Step 2: Reduction of the Nitro Group to an Amine
Scientific Rationale: The conversion of the nitro group to a primary amine is a standard transformation in organic synthesis. Several reducing agents can accomplish this, but the choice of reagent must be compatible with the other functional groups in the molecule, namely the ester and the difluoromethyl group. Catalytic hydrogenation is a clean and efficient method, but can sometimes be sluggish for nitrothiophenes. A more reliable and widely used method for the reduction of nitroarenes in the presence of sensitive functional groups is the use of a metal in acidic media, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid. Tin(II) chloride is particularly effective for the reduction of nitrothiophenes.[9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Methyl 3-nitro-5-(difluoromethyl)thiophene-2-carboxylate (1 equivalent) in ethanol.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain it at this temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is approximately 8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Methyl 3-amino-5-(difluoromethyl)thiophene-2-carboxylate can be purified by column chromatography on silica gel (ethyl acetate/hexane eluent system).
Data Summary:
| Starting Material | Product | Reagents | Typical Yield |
| Methyl 3-nitro-5-(difluoromethyl)thiophene-2-carboxylate | Methyl 3-amino-5-(difluoromethyl)thiophene-2-carboxylate | SnCl₂·2H₂O, conc. HCl, Ethanol | 80-90% |
Part 2: Synthesis of Bioactive Fused Heterocycles
With the key aminothiophene intermediate in hand, the next stage involves the construction of the fused pyridine and pyrimidine rings.
Pathway A: Synthesis of Thieno[2,3-b]pyridin-4-one Derivatives
Scientific Rationale: The construction of the thieno[2,3-b]pyridin-4-one scaffold can be achieved through a Gould-Jacobs-type reaction. This involves the condensation of the 3-aminothiophene with a diethyl ethoxymethylenemalonate (EMME) or a similar β-keto ester, followed by thermal cyclization. The initial condensation forms an enamine intermediate, which then undergoes an intramolecular cyclization via attack of the thiophene ring nitrogen onto one of the ester groups, followed by elimination of ethanol to afford the fused pyridone ring.
Caption: Synthetic route to Thieno[2,3-b]pyridin-4-one derivatives.
Experimental Protocol:
-
Condensation: In a round-bottom flask, mix Methyl 3-amino-5-(difluoromethyl)thiophene-2-carboxylate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.
-
Cyclization: After the initial condensation, add a high-boiling solvent such as Dowtherm A to the reaction mixture. Heat the solution to a higher temperature (typically 240-250 °C) and maintain for 30-60 minutes to effect cyclization.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with a suitable solvent like hexane or ether to remove the high-boiling solvent, and then recrystallized from a high-boiling solvent like dimethylformamide (DMF) or acetic acid to yield the pure thieno[2,3-b]pyridin-4-one derivative .
Pathway B: Synthesis of Thieno[3,2-d]pyrimidin-4-one Derivatives
Scientific Rationale: The synthesis of the thieno[3,2-d]pyrimidin-4-one core is readily achieved by the reaction of the 3-aminothiophene-2-carboxylate with formamide.[6] This is a well-established method for the construction of fused pyrimidinone rings from ortho-amino esters. The reaction proceeds through an initial formation of a formamido intermediate, which then undergoes intramolecular cyclization with the elimination of methanol to yield the final product.
Caption: Synthetic route to Thieno[3,2-d]pyrimidin-4-one derivatives.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve Methyl 3-amino-5-(difluoromethyl)thiophene-2-carboxylate (1 equivalent) in an excess of formamide (10-20 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 180-190 °C) for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water, which will cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol or acetic acid to obtain the pure thieno[3,2-d]pyrimidin-4-one derivative .
Trustworthiness and Self-Validation
The protocols described above are based on well-established and reliable chemical transformations. The successful synthesis of each intermediate and final product should be validated through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the synthesized compounds. The presence of the difluoromethyl group will give a characteristic triplet in the ¹H NMR and a triplet in the ¹⁹F NMR spectrum.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.
-
Melting Point Analysis: To assess the purity of the crystalline products.
By following these protocols and validating the results at each step, researchers can have a high degree of confidence in the identity and purity of the synthesized bioactive heterocycles.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: [Link])
-
Direct nitration of five membered heterocycles. (URL: [Link])
-
2-nitrothiophene - Organic Syntheses Procedure. (URL: [Link])
-
Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[ b]thiophenes. (URL: [Link])
-
Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. (URL: [Link])
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (URL: [Link])
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (URL: [Link])
-
(PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (URL: [Link])
-
Green methodologies for the synthesis of 2-aminothiophene. (URL: [Link])
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (URL: [Link])
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). (URL: [Link])
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
-
Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. (URL: [Link])
-
Direct nitration of five membered heterocycles. (URL: [Link])
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (URL: [Link])
-
Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (URL: [Link])
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
-
(PDF) Applications substituted 2-aminothiophenes in drug design. (URL: [Link])
- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268480/)
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (URL: [Link])
-
(PDF) Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. (URL: [Link])
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (URL: [Link])
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. (URL: [Link])
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (URL: [Link])
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (URL: [Link])
Sources
- 1. Sci-Hub. NON-CONVENTIONAL NITRATION OF 2,5-DIMETHYLTH IOPHENE AND ITS 3,4-DIBROMO DERIVATIVE / Chemistry Letters, 1980 [sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. ijpbs.com [ijpbs.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Radical difluoromethylation of thiophene-2-carboxylate precursors
Radical Difluoromethylation of Thiophene-2-Carboxylate Precursors: A Technical Guide
Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug discovery. The difluoromethyl (CF₂H) group, in particular, has garnered significant interest due to its unique electronic properties. It can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[1] This substitution can enhance a molecule's metabolic stability, membrane permeability, and binding affinity for biological targets. Thiophene derivatives are themselves privileged structures in medicinal chemistry, appearing in numerous approved drugs.[2] Consequently, the development of robust methods for the difluoromethylation of thiophene-containing compounds, such as thiophene-2-carboxylates, is of high strategic importance for the synthesis of novel therapeutic agents.
This guide provides a comprehensive overview of the radical difluoromethylation of thiophene-2-carboxylate precursors, focusing on contemporary photocatalytic methods. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and discuss key considerations for successful implementation in a research setting.
Mechanistic Overview: The Power of Radical Chemistry
The direct C-H difluoromethylation of heteroaromatics, including thiophenes, predominantly proceeds through a radical-mediated pathway.[3][4] This approach offers a powerful alternative to traditional methods that may require harsh reaction conditions or pre-functionalized substrates. The general mechanism for photocatalytic radical difluoromethylation can be summarized as follows:
-
Photoexcitation: A photocatalyst (PC), typically a transition metal complex (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) or an organic dye, absorbs visible light and is excited to a higher energy state (PC*).
-
Generation of the Difluoromethyl Radical: The excited photocatalyst interacts with a difluoromethyl radical precursor. This can occur via two primary pathways:
-
Oxidative Quenching: PC* is oxidized by the precursor, which then fragments to generate the •CF₂H radical.
-
Reductive Quenching: PC* is reduced by the precursor, which then fragments to generate the •CF₂H radical.
-
-
Radical Addition to the Heteroarene: The highly reactive •CF₂H radical adds to the electron-rich thiophene ring of the thiophene-2-carboxylate substrate.
-
Rearomatization: The resulting radical intermediate is oxidized and subsequently deprotonated to regenerate the aromatic thiophene ring, now bearing the difluoromethyl group.
The regioselectivity of the radical addition is a critical aspect of this transformation and is influenced by the electronic properties of both the substrate and the radical species, as well as the reaction conditions. For thiophene-2-carboxylates, the ester group is electron-withdrawing, which can direct the incoming radical to specific positions on the thiophene ring.
Experimental Protocols
The following protocols are presented as a starting point for the radical difluoromethylation of thiophene-2-carboxylate precursors. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Photocatalytic Difluoromethylation using a Covalent Organic Framework (COF) Photocatalyst
This protocol is adapted from a general method for the direct C-H difluoromethylation of heterocycles using a synergistic dual-active-centered covalent organic framework as the photocatalyst.[5][6]
Materials:
| Reagent/Material | Supplier | Grade |
| Ethyl thiophene-2-carboxylate | Commercially Available | Reagent Grade |
| Sodium difluoromethanesulfinate (NaSO₂CF₂H) | Commercially Available | Reagent Grade |
| V-COF-AN-BT Photocatalyst | See reference for synthesis[5] | N/A |
| Dimethyl sulfoxide (DMSO) | Commercially Available | Anhydrous |
| Visible Light Source | e.g., Blue LED lamp (450 nm) | N/A |
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add ethyl thiophene-2-carboxylate (0.1 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (0.2 mmol, 2.0 equiv.), and the V-COF-AN-BT photocatalyst (5 mg).
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen) for 10 minutes.
-
Add anhydrous DMSO (1.0 mL) via syringe.
-
Place the reaction vial approximately 5 cm from a visible light source (e.g., a 24 W blue LED lamp) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated thiophene-2-carboxylate.
Expected Outcome:
This method is expected to yield a mixture of regioisomers of ethyl 4-(difluoromethyl)thiophene-2-carboxylate and ethyl 5-(difluoromethyl)thiophene-2-carboxylate. The regioselectivity may be influenced by the specific reaction conditions.
Protocol 2: Visible Light-Mediated Difluoromethylthiolation
While not a direct C-H difluoromethylation, this protocol for difluoromethylthiolation provides a valuable alternative for introducing a sulfur-linked difluoromethyl group, which can be a useful pharmacophore. This protocol is adapted from a general method for the radical difluoromethylthiolation of aromatics.[7][8]
Materials:
| Reagent/Material | Supplier | Grade |
| Thiophene-2-carboxylic acid | Commercially Available | Reagent Grade |
| PhSO₂SCF₂H | See reference for synthesis[7] | N/A |
| Tetrabutylammonium iodide (TBAI) | Commercially Available | Reagent Grade |
| Acetonitrile (CH₃CN) | Commercially Available | Anhydrous |
| Visible Light Source | e.g., Compact Fluorescent Lamp (CFL) | N/A |
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add thiophene-2-carboxylic acid (0.1 mmol, 1.0 equiv.), PhSO₂SCF₂H (0.2 mmol, 2.0 equiv.), and TBAI (0.02 mmol, 0.2 equiv.).
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen) for 10 minutes.
-
Add anhydrous acetonitrile (1.0 mL) via syringe.
-
Place the reaction vial approximately 5 cm from a visible light source (e.g., a 23 W CFL) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylthiolated thiophene-2-carboxylic acid.
Troubleshooting and Key Considerations
-
Regioselectivity: The primary challenge in the radical difluoromethylation of substituted thiophenes is controlling the regioselectivity. The electron-withdrawing nature of the carboxylate group at the 2-position is expected to direct the incoming radical to the C4 and C5 positions. Careful analysis of the product mixture using techniques such as NMR spectroscopy is crucial to determine the isomeric ratio.
-
Reaction Time and Conversion: Photocatalytic reactions can be sensitive to light intensity and reaction time. If conversion is low, consider increasing the reaction time or using a more powerful light source.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Anhydrous and degassed solvents are generally recommended to minimize side reactions.
-
Catalyst Loading: The optimal catalyst loading should be determined experimentally. In the case of heterogeneous catalysts like COFs, ensure efficient stirring to maintain a good suspension.
-
Difluoromethylating Reagent: A variety of difluoromethyl radical precursors are available.[3] The choice of reagent may influence the reaction efficiency and selectivity.
Visualizing the Workflow
Conclusion
The radical difluoromethylation of thiophene-2-carboxylate precursors represents a valuable synthetic tool for accessing novel molecular entities with potential applications in drug discovery. Photocatalytic methods, in particular, offer a mild and efficient approach to this transformation. While challenges such as regioselectivity need to be carefully addressed, the protocols and considerations outlined in this guide provide a solid foundation for researchers to explore this exciting area of fluorine chemistry. Further investigation into catalyst and reagent design will undoubtedly lead to even more selective and efficient methods for the synthesis of these important compounds.
References
-
Radical difluoromethylthiolation of aromatics enabled by visible light. (2018). RSC Publishing. [Link]
-
Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (2024). Journal of the American Chemical Society. [Link]
-
Radical difluoromethylthiolation of aromatics enabled by visible light. (2018). PMC - NIH. [Link]
-
Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (2024). PubMed. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing). [Link]
-
Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. (2021). PMC - PubMed Central. [Link]
-
Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)phosphonate. (2025). ResearchGate. [Link]
-
Difluoromethylation of Heterocycles via a Radical Process. (2022). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). NIH. [Link]
-
Late-stage difluoromethylation: Concepts, developments and perspective. (2021). ResearchGate. [Link]
-
Radical Difluoromethylthiolation of Aromatics Enabled by Visible Light. (2018). ResearchGate. [Link]
-
Synthetic protocols for the difluoromethylation‐functionalization of alkenes. (2024). ResearchGate. [Link]
-
Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes. (2014). Journal of the American Chemical Society. [Link]
-
Synthesis of Difluoromethylated Compounds. (2024). Xi'an Jiaotong University. [Link]
-
Recent Advances in Minisci-Type Reactions. (2019). SciSpace. [Link]
Sources
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radical difluoromethylthiolation of aromatics enabled by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical difluoromethylthiolation of aromatics enabled by visible light - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01669K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-(difluoromethyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important fluorinated building block. The difluoromethyl (-CF₂H) group is a crucial substituent in modern medicinal chemistry, acting as a bioisostere for hydroxyl, thiol, and amine functionalities, thereby enhancing metabolic stability and membrane permeability.[1][2] However, its introduction, particularly onto an electron-rich heterocyclic system like thiophene, is not without its challenges.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis.
Troubleshooting Guide and FAQs
Here, we address specific issues you might encounter during the synthesis of this compound.
Q1: My difluoromethylation reaction shows low to no conversion of the starting material, Methyl 5-bromothiophene-2-carboxylate. What are the likely causes and how can I fix this?
Low conversion is a common hurdle. The root cause often lies in the choice of reagents, reaction conditions, or the stability of the difluoromethyl source.
Possible Causes & Solutions:
-
Choice of Difluoromethylating Reagent: Not all difluoromethylating reagents are equally effective for heteroaromatic systems. For a substrate like Methyl 5-bromothiophene-2-carboxylate, a radical-based approach is often more successful than nucleophilic or electrophilic methods.[3][4]
-
Recommendation: Consider using a radical initiator system. A popular and effective choice is the use of zinc difluoromethanesulfinate (DFMS), often referred to as the Baran reagent, in combination with an oxidant like tert-butyl hydroperoxide (TBHP).[5][6] This system generates difluoromethyl radicals under mild conditions.
-
-
Reaction Conditions: Radical reactions can be sensitive to temperature, concentration, and the presence of inhibitors.
-
Temperature: Ensure the reaction temperature is optimal for the chosen radical initiator. Some systems require photoredox catalysis with visible light.[1][3]
-
Solvent: The choice of solvent can influence the reaction outcome. Dichloromethane or a mixture of organic solvents with water is often used.
-
Atmosphere: While some modern protocols are robust enough to be run open to the air, radical reactions can be sensitive to oxygen.[6] If you are experiencing issues, try degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality: The quality and purity of your reagents are paramount.
-
DFMS: Commercially available DFMS can contain impurities like ZnCl₂ and water, which should be accounted for in the reaction stoichiometry.[6]
-
Starting Material: Ensure your Methyl 5-bromothiophene-2-carboxylate is pure and free of any potential radical scavengers.
-
Q2: I'm observing multiple unidentified peaks in my LC-MS/TLC analysis. What are the potential side reactions?
The formation of multiple products often points to a lack of regioselectivity or competing side reactions.
Common Side Reactions:
-
Isomer Formation: While the 5-position of the thiophene ring is electronically favored for radical attack, some difluoromethylation at other positions on the thiophene ring can occur, leading to isomeric products.
-
Decomposition of Starting Material: Thiophene rings can be sensitive to harsh reaction conditions. Strong acids or bases, or high temperatures, can lead to decomposition.
-
Reaction with the Ester Group: While less common with radical approaches, highly reactive species could potentially interact with the methyl ester functionality.
-
Hydrolysis: If water is present and conditions are not controlled, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.[7][8]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Fine-tuning the temperature and reaction time can help minimize side product formation. Running the reaction at a lower temperature for a longer duration might improve selectivity.
-
Choice of Reagent: As mentioned, the choice of difluoromethylating reagent is critical. Some reagents offer better regioselectivity than others.
-
Purification Strategy: A robust purification method is essential.
Q3: How can I improve the regioselectivity of the difluoromethylation on the thiophene ring to favor the 5-position?
Improving regioselectivity is key to a successful synthesis. Here are some strategies:
-
Directing Groups: The carboxylate group at the 2-position already helps direct substitution to the 5-position.
-
Pre-functionalization: A common strategy is to start with a pre-functionalized thiophene, such as Methyl 5-bromothiophene-2-carboxylate or Methyl 5-iodothiophene-2-carboxylate. Then, a metal-catalyzed cross-coupling reaction can be employed. For example, a palladium-catalyzed reaction with a suitable difluoromethyl source can be highly selective.[4]
-
Controlled Radical Generation: Using a system that generates the difluoromethyl radical slowly and in a controlled manner can improve selectivity. This can often be achieved by the slow addition of one of the reagents.
Q4: I'm struggling with the purification of this compound. What are the best practices?
Purification can be challenging due to the presence of closely related isomers and other byproducts.
Recommended Purification Methods:
-
Column Chromatography: This is the most common and effective method for purifying the target compound.
-
Recrystallization: If the product is a solid and can be obtained in sufficient purity after chromatography, recrystallization can be used to achieve higher purity.
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure could be an option, although this is less common for this specific compound.
Tips for Successful Purification:
-
Monitor with TLC: Use thin-layer chromatography (TLC) to carefully monitor the separation during column chromatography.
-
Characterization: Use NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm the structure and purity of the final product.
Experimental Protocols
Here is a representative protocol for the synthesis of this compound using a radical difluoromethylation approach.
Protocol: Radical Difluoromethylation using DFMS
This protocol is adapted from methodologies described for the difluoromethylation of heteroarenes.[5][6]
Materials:
-
Methyl 5-bromothiophene-2-carboxylate
-
Zinc difluoromethanesulfinate (DFMS)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Water (deionized)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromothiophene-2-carboxylate (1.0 equiv).
-
Add dichloromethane and water to create a biphasic system.
-
Add zinc difluoromethanesulfinate (DFMS) (2.0 equiv).
-
Add trifluoroacetic acid (TFA) (1.0 equiv).
-
Cool the mixture in an ice bath.
-
Slowly add tert-butyl hydroperoxide (TBHP) (3.0 equiv) dropwise over 10-15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
| Parameter | Value | Notes |
| Temperature | 0 °C to Room Temp. | Initial cooling helps control the exotherm. |
| Reaction Time | 12-24 hours | Monitor for completion to avoid degradation. |
| Solvent System | DCM/Water | A biphasic system is often effective. |
| Stoichiometry | See procedure | Excess of DFMS and TBHP is typically required. |
Visualizing the Workflow
A general workflow for the synthesis and purification is outlined below.
Caption: General workflow for the synthesis of this compound.
Alternative Synthetic Routes
If the direct difluoromethylation of the thiophene ring proves challenging, consider alternative synthetic pathways.
Caption: An alternative synthetic route via deoxofluorination.
One viable alternative involves the deoxofluorination of an aldehyde precursor.[3] This multi-step process includes:
-
Formylation: Introduction of a formyl group at the 5-position of Methyl thiophene-2-carboxylate.
-
Deoxofluorination: Conversion of the aldehyde to the difluoromethyl group using a deoxofluorinating agent such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. This method avoids the direct C-H functionalization and can offer a more controlled pathway to the desired product.
References
-
Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(17), 3172. [Link]
-
Yang, X., & Wu, J. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3047–3062. [Link]
-
Carboni, A., & Dagousset, G. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7065–7097. [Link]
-
Request PDF. (2023). Mechanochemical difluoromethylation of (thio)phenols and N-heterocycles. [Link]
-
ACS Publications. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 2-(difluoromethyl)-5-(hydroxy-2-thienylmethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate. [Link]
-
Arctom. (n.d.). 5-(Difluoromethyl)thiophene-2-carboxylic acid. [Link]
- Google Patents. (n.d.). Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene.
-
Xi'an Jiaotong University. (n.d.). Synthesis of Difluoromethylated Compounds. [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
Acmec Biochemical. (n.d.). This compound. [Link]
- Google Patents. (n.d.). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. [Link]
-
ResearchGate. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons. [Link]
-
National Institutes of Health. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
ACS Publications. (n.d.). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baran difluoromethylation reagent - Enamine [enamine.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. 5-(Difluoromethyl)thiophene-2-carboxylic acid | 189330-23-2 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Suzuki Coupling with Fluorinated Thiophenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated thiophene substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these challenging yet crucial transformations. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common hurdles and improving reaction yields.
Introduction: The Challenge of Fluorinated Thiophenes
Fluorinated thiophenes are valuable building blocks in medicinal chemistry and materials science. However, their unique electronic properties, stemming from the high electronegativity of fluorine, often complicate their use in standard Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of fluorine can deactivate the thiophene ring, making the crucial oxidative addition step of the catalytic cycle more difficult. This guide provides a structured approach to troubleshooting and optimizing these reactions.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions researchers have when working with fluorinated thiophenes in Suzuki couplings:
Q1: Why is my Suzuki coupling reaction with a fluorinated thiophene giving a low yield?
Low yields are often attributed to the electron-deficient nature of the fluorinated thiophene. This can hinder the oxidative addition of the palladium catalyst to the thiophene-halide bond. Additionally, side reactions such as protodeboronation of the boronic acid partner can consume starting material and reduce the overall yield.
Q2: What is the best initial catalyst to screen for this type of reaction?
For Suzuki couplings involving electron-deficient substrates, highly active catalyst systems are generally required. A good starting point is often a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[1] In some cases, Pd(dppf)Cl₂ has also shown to be effective.[2][3][4]
Q3: Can I use a fluorinated thiophene boronic acid instead of a halide?
Yes, this is a common strategy. However, thiophene boronic acids, especially those that are fluorinated, can be prone to instability and protodeboronation under the reaction conditions. Using the corresponding pinacol boronic ester can often improve stability and lead to better results.[3][5]
Q4: What role does the base play, and which one should I choose?
The base is crucial for activating the boronic acid for transmetalation.[1] For sensitive substrates like fluorinated thiophenes, milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide, which can accelerate the decomposition of the boronic acid.[6] In some systems, cesium fluoride (CsF) can also be an effective base.[7]
In-Depth Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of the Fluorinated Thiophene Halide
If you observe a significant amount of your starting fluorinated thiophene halide remaining after the reaction, the primary suspect is a slow or inhibited oxidative addition step.
Causality and Mechanistic Insight
The oxidative addition of an aryl halide to a Pd(0) complex is the first and often rate-limiting step in the Suzuki-Miyaura catalytic cycle. The electron-withdrawing fluorine atom on the thiophene ring reduces the electron density of the carbon-halide bond, making it less susceptible to attack by the electron-rich Pd(0) catalyst.
Troubleshooting Workflow: Enhancing Oxidative Addition
Caption: Strategies to reduce protodeboronation.
Recommended Actions & Protocols
-
Stabilize the Boron Reagent:
-
Rationale: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids. [5]MIDA boronates offer even greater stability and allow for a slow release of the boronic acid under the reaction conditions. [8] * Protocol: Synthesize or purchase the pinacol ester of your boronic acid and use it in place of the free acid.
-
-
Optimize the Base:
-
Rationale: Strong bases can accelerate protodeboronation. Milder bases can promote the necessary transmetalation without excessively promoting the undesired side reaction.
-
Action: Switch from strong bases like NaOH or KOH to milder alternatives like K₃PO₄ or K₂CO₃. [6]
-
-
Control the Temperature:
-
Rationale: While higher temperatures can favor the desired reaction, they can also accelerate protodeboronation. Finding the optimal temperature is key.
-
Action: Try running the reaction at a lower temperature (e.g., 60-80 °C), especially when using a highly active catalyst system that may not require high heat.
-
Issue 3: Formation of Homocoupled Byproducts
The formation of biaryl products derived from the coupling of two molecules of the boronic acid (homocoupling) can be a significant issue, especially when the desired cross-coupling is slow.
Causality and Mechanistic Insight
Homocoupling of boronic acids can occur through several pathways, often promoted by the presence of oxygen and the palladium catalyst. This side reaction consumes the valuable boronic acid reagent and complicates purification.
Recommended Actions
-
Ensure Rigorous Inert Atmosphere:
-
Rationale: Oxygen can facilitate the homocoupling of boronic acids.
-
Action: Thoroughly degas all solvents and ensure the reaction is set up and maintained under a strict inert atmosphere of nitrogen or argon. [9]
-
-
Control Stoichiometry:
-
Rationale: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to increased homocoupling.
-
Action: Carefully control the stoichiometry of your reagents. Start with 1.1 equivalents of the boronic acid and adjust as needed based on your results.
-
Tabulated Recommendations for Reaction Conditions
The following table provides a starting point for optimizing your Suzuki coupling reaction with fluorinated thiophenes.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Highly active and versatile precatalysts. [1] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition. [1] |
| Boron Reagent | Pinacol or MIDA boronate ester | Increased stability and reduced protodeboronation compared to boronic acids. [3][5][8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Milder bases that minimize boronic acid decomposition. [6][9] |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, Toluene | Common solvent systems that are effective for a wide range of Suzuki couplings. [10][11] |
| Temperature | 60-100 °C | Balance between promoting the desired reaction and minimizing side reactions. [11][9] |
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a fluorinated bromothiophene with an arylboronic acid pinacol ester.
Materials:
-
Fluorinated bromothiophene (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground)
-
1,4-Dioxane and Water (degassed, 4:1 v/v)
Procedure:
-
To a flame-dried reaction vessel, add the fluorinated bromothiophene, arylboronic acid pinacol ester, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed 1,4-dioxane.
-
Evacuate and backfill the reaction vessel with argon or nitrogen three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) to the reaction vessel, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Synthesis of 2-(4-fluorophenyl)thiophene.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
- PubMed Central. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- BenchChem. (n.d.). strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
Welcome to the technical support center for Methyl 5-(difluoromethyl)thiophene-2-carboxylate (CAS 189331-34-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate. This document will address common impurities, provide detailed purification protocols, and explain the scientific rationale behind these methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My final product has a persistent yellow or brown discoloration. What are the likely impurities?
A1: Discoloration in the final product often points to the presence of several potential impurities:
-
Unreacted Starting Materials or Intermediates: Depending on the synthetic route, residual starting materials such as 2-thiophenecarboxylic acid derivatives or halogenated precursors can impart color.[1][2] For instance, incomplete difluoromethylation can leave behind starting materials that may be colored or degrade under purification conditions.
-
Oxidation Byproducts: Thiophene rings can be susceptible to oxidation, especially when exposed to air and light over extended periods, leading to colored polymeric materials.
-
Side-Reaction Products: The difluoromethylation process can sometimes lead to side reactions, such as proto-defluorination or hydrolysis, resulting in byproducts that may be colored.
-
Residual Catalysts: If a metal-catalyzed reaction was used in the synthesis, trace amounts of the metal catalyst (e.g., copper, palladium) can remain and cause discoloration.[3]
Q2: I'm observing multiple spots on my TLC analysis after initial workup. How can I identify the major impurities?
A2: A multi-spot TLC indicates a mixture of compounds with varying polarities. Here's a systematic approach to identification:
-
Co-spotting: Spot your crude mixture alongside the starting materials on the same TLC plate. This will help you quickly identify if any unreacted starting materials are present.
-
Staining: Use different visualization techniques. In addition to UV light, staining with reagents like potassium permanganate (for oxidizable compounds) or a more specific thiophene stain (isatin in sulfuric acid) can help differentiate between types of compounds.
-
Small-Scale Extraction and NMR: If you have a significant amount of a particular impurity spot, you can perform a small-scale preparative TLC to isolate enough material for basic ¹H NMR analysis. This can provide structural clues to the impurity's identity.
Q3: My column chromatography separation is poor, with significant co-elution of the product and impurities. What can I do to improve it?
A3: Poor separation during column chromatography is a common challenge. Consider the following optimization strategies:
-
Solvent System Optimization: The choice of eluent is critical. Systematically screen different solvent systems with varying polarities. A good starting point for thiophene esters is a hexane/ethyl acetate or petroleum ether/ethyl acetate gradient.[4] Run several TLCs with different solvent ratios to find the one that gives the best separation between your product and the impurities.
-
Stationary Phase: While silica gel is the most common stationary phase, for challenging separations, consider using alumina or reverse-phase silica.[5]
-
Column Dimensions and Packing: A longer, narrower column generally provides better resolution than a short, wide one. Ensure the column is packed uniformly to prevent channeling.
-
Loading Technique: Load the crude product onto the column in a minimal amount of solvent or as a dry-load (adsorbed onto a small amount of silica gel). This will result in a tighter band and better separation.
Q4: I'm attempting to recrystallize my product, but it's "oiling out" instead of forming crystals. What's causing this and how can I fix it?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is often due to:
-
High Impurity Levels: A significant amount of impurities can disrupt the crystal lattice formation. It's often best to perform a preliminary purification by column chromatography before recrystallization.
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound, even at low temperatures, or the cooling process may be too rapid.
-
Compound Properties: Some compounds are inherently difficult to crystallize.
Troubleshooting "Oiling Out":
-
Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[6] Common solvents for thiophene derivatives include hexanes, ethyl acetate, and their mixtures.[6][7]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This encourages the formation of well-defined crystals.
-
Seeding: Add a small crystal of the pure compound to the cooling solution to initiate crystallization.
-
Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble until the solution becomes slightly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.
Q5: Is my product, this compound, stable during purification and storage?
A5: Thiophene-containing compounds can exhibit some instability. Key considerations are:
-
Hydrolysis: The methyl ester group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially under acidic or basic conditions.[8] Avoid prolonged exposure to strong acids or bases during workup and purification. The difluoromethyl group itself can also be prone to hydrolysis under certain conditions.[3]
-
Oxidation: As mentioned, thiophenes can oxidize. It is advisable to store the purified product in a cool, dark place, and for long-term storage, under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9]
Purification Protocols
Below are detailed, step-by-step protocols for the most common and effective methods for purifying this compound.
Protocol 1: Flash Column Chromatography
This is often the most effective method for separating the target compound from a complex mixture of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Step-by-Step Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a solvent system of hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal eluent for separation. The ideal system will show good separation between the product spot and impurity spots.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane.
-
In a separate flask, add a small amount of silica gel and add the dissolved crude product.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent as the column runs to move the compounds down the column.
-
Collect fractions in separate test tubes.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, especially after an initial purification by chromatography.
Materials:
-
Partially purified this compound
-
Recrystallization solvent(s) (e.g., hexane, ethyl acetate, ethanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure:
-
Solvent Selection:
-
Place a small amount of the compound in a test tube.
-
Add a few drops of the potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should fully dissolve.
-
Allow the solution to cool. Crystals should form. If not, try a different solvent or a solvent mixture.
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.
-
Data Presentation
| Property | Value | Source |
| CAS Number | 189331-34-8 | [9][10][11] |
| Molecular Formula | C₇H₆F₂O₂S | [9][10] |
| Molecular Weight | 192.18 g/mol | [10] |
| Physical Form | Solid or liquid | [11] |
| Storage Temperature | Keep in a dark place, inert atmosphere, store in a freezer under -20°C. | [9][11] |
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common purification issues.
References
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents.
- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents.
-
Separation of Thiophene on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
Ni, C., & Hu, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7063-7104. Available at: [Link]
-
Curtis, R. F., & Phillips, G. T. (1962). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES. Journal of Chromatography, 9, 366-368. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Anderson, K. W., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1859-1867. Available at: [Link]
-
189331-34-8[this compound] - Acmec Biochemical. Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
- US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene ... - Google Patents.
Sources
- 1. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 8. US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and dibenzoxazolylthiophenes - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 189331-34-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 11. This compound | 189331-34-8 [sigmaaldrich.com]
Troubleshooting low yields in the synthesis of difluoromethylated heterocycles
Welcome to the technical support center for the synthesis of difluoromethylated heterocycles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and troubleshoot low yields in your experiments. The difluoromethyl group (-CF₂H) is a crucial motif in modern medicinal chemistry, acting as a bioisostere for hydroxyl, thiol, or amine groups and enhancing properties like metabolic stability and membrane permeability.[1] However, its installation can be non-trivial.
This guide is structured as a series of frequently asked questions (FAQs) that address specific issues you may encounter. We will explore the causality behind experimental choices, providing not just steps, but the reasoning behind them.
General Troubleshooting Workflow for Low Yields
Before diving into specific reaction types, it's essential to address universal parameters that can impact reaction outcomes. Low yields are often traced back to a few common culprits. This workflow provides a logical sequence for initial diagnosis.
Q1: My reaction is giving a low yield or failing completely. Where do I start?
A1: A systematic check of your reaction parameters is the most efficient way to diagnose the problem. Start with the most fundamental aspects before moving to more complex variables.
Step-by-Step Initial Diagnosis Protocol:
-
Verify Reagent & Solvent Quality:
-
Purity: Impurities in starting materials or reagents can poison catalysts or lead to side reactions. Use reagents from a reputable supplier and of the appropriate grade.
-
Stability: Many difluoromethylating reagents are sensitive to moisture and/or air.[1] For example, (difluoromethyl)trimethylsilane (TMSCF₂H) must be handled under strictly inert conditions. Reagents like zinc difluoromethanesulfinate (DFMS), while appearing as stable powders, can contain impurities that affect stoichiometry.
-
Solvent Condition: If the reaction is moisture-sensitive, ensure you are using a freshly dried, anhydrous solvent.
-
-
Ensure Proper Atmosphere Control:
-
Many difluoromethylation reactions, especially those involving radical pathways or organometallic intermediates, are highly sensitive to oxygen.
-
Ensure your glassware is oven or flame-dried.
-
Use standard techniques to establish an inert atmosphere (e.g., multiple vacuum/backfill cycles with argon or nitrogen). A simple nitrogen or argon blanket may be insufficient.
-
-
Review Reaction Conditions:
-
Temperature: Suboptimal temperature can lead to incomplete conversion or product decomposition. Ensure your reaction is maintained at the specified temperature.
-
Reaction Time: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹⁹F NMR). Prolonged reaction times can sometimes degrade the desired product.
-
Concentration: Ensure the reactant concentrations are as specified in the literature protocol.
-
-
Assess Reaction Setup:
-
Mixing: In heterogeneous reactions, ensure the stirring rate is sufficient to mix all components effectively.
-
Light Source (for Photoredox Reactions): Confirm that the light source is emitting at the correct wavelength for your photocatalyst and that the reaction vessel is transparent to that light. Ensure the light source is positioned for optimal irradiation of the reaction mixture.
-
The following diagram illustrates this initial troubleshooting workflow.
Caption: General troubleshooting workflow for low yields.
FAQs: Radical Difluoromethylation (e.g., Photoredox Catalysis)
Radical difluoromethylation has become a popular method for the direct C-H functionalization of heterocycles under mild conditions.[2] These reactions, however, have several critical parameters that can lead to low yields if not properly controlled.
Q2: My photoredox C-H difluoromethylation is sluggish, and I'm recovering mostly starting material. What's wrong?
A2: This issue typically points to inefficient generation of the key •CF₂H radical. The problem likely lies with one of the core components of the photocatalytic cycle.
-
The Photocatalyst and Light Source: The photocatalytic cycle begins with the excitation of the catalyst by light. A mismatch here will stop the reaction before it starts.
-
Wavelength Mismatch: Ensure your light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst. For example, Ir(ppy)₃ is typically excited by blue light (~470 nm), while Rose Bengal uses green light.[3][4]
-
Catalyst Degradation: Photocatalysts can degrade over time, especially if not stored properly. If in doubt, use a fresh batch.
-
Catalyst Loading: While catalytic, an insufficient amount of photocatalyst will result in a slow reaction rate.[3]
-
-
The Radical Precursor: The excited photocatalyst must interact with a precursor to generate the •CF₂H radical.
-
Precursor Choice: Different precursors have different reaction mechanisms. Sodium difluoromethanesulfinate (CF₂HSO₂Na) is a common, inexpensive choice that generates the radical via an oxidative pathway.[4]
-
Stoichiometry: Ensure you are using the correct stoichiometry. For CF₂HSO₂Na, an excess is often required (e.g., 4 equivalents).[4]
-
-
The Oxidant/Reductant: Many photoredox difluoromethylations are oxidative C-H functionalization reactions that require a terminal oxidant. Often, this is simply O₂ from the air.[4] If the protocol calls for an open-air setup, ensure the reaction is not sealed under an inert atmosphere. Conversely, if a specific oxidant is used, ensure it is active and present in the correct amount.
The diagram below illustrates a simplified, general mechanism for photoredox C-H difluoromethylation.
Caption: Simplified photoredox C-H difluoromethylation mechanism.
Q3: My reaction is consuming the starting material, but I'm getting a complex mixture of products or decomposition. What's happening?
A3: This suggests that the •CF₂H radical is being generated but is either reacting non-selectively or the desired product is unstable under the reaction conditions.
-
Regioselectivity Issues: The •CF₂H radical has nucleophilic character, meaning it preferentially attacks electron-deficient C-H bonds on heterocycles.[5]
-
If your heterocycle has multiple potential reaction sites, you may form a mixture of isomers.[3] For example, unsubstituted indoles can give the C2-difluoromethylated product as the major isomer, but other isomers can form.[4]
-
Solution: Modifying substituents on the heterocycle can help direct the functionalization to a single position. If this is not possible, chromatographic separation of isomers will be necessary.
-
-
Product Decomposition: Fluorinated compounds can sometimes be unstable.
-
Monitor Progress: Take aliquots at different time points to determine when the maximum concentration of the product is reached. You may be running the reaction for too long.
-
Workup Procedure: Ensure your workup procedure is not degrading the product. Some difluoromethylated heterocycles may be sensitive to strong acids or bases.
-
FAQs: Nucleophilic Difluoromethylation
Nucleophilic methods typically involve reacting an electrophilic carbon on the heterocycle (or a precursor) with a difluoromethyl anion (⁻CF₂H) equivalent. (Difluoromethyl)trimethylsilane (TMSCF₂H) is the most common reagent for this purpose.[1]
Q4: I am using TMSCF₂H for my difluoromethylation, but the reaction is not proceeding. Why?
A4: The most common failure point in reactions with TMSCF₂H is the inefficient generation of the active nucleophile, the ⁻CF₂H anion. This anion is also inherently unstable, which presents further challenges.[1]
-
Insufficient Activation: TMSCF₂H is not nucleophilic on its own. It requires an "activator"—typically a fluoride source or a strong base—to generate the ⁻CF₂H anion.
-
Choice of Activator: The choice of activator is critical and substrate-dependent. Common activators include cesium fluoride (CsF), potassium tert-butoxide (tBuOK), or lithium bases like MeLi.[6]
-
Activator Quality: Ensure your activator is fresh and anhydrous. For example, CsF is highly hygroscopic and must be dried before use.
-
-
Reagent Instability: TMSCF₂H is sensitive to moisture and should be handled under strictly inert conditions. Use a fresh bottle or re-distill the reagent if you suspect it has degraded.
-
Temperature Control: The ⁻CF₂H anion is thermally unstable and can decompose into difluorocarbene (:CF₂). Therefore, these reactions are almost always run at low temperatures (e.g., -98 °C to 0 °C).[6] If the temperature is too high, the active nucleophile will decompose before it can react.
Table 1: Common Activators for TMSCF₂H
| Activator | Typical Conditions | Notes |
| CsF | Anhydrous, often with 18-crown-6 | A common choice for generating the anion via fluoride-induced cleavage of the Si-C bond. |
| KOt-Bu | Anhydrous THF or DMF, low temp. | A strong, non-nucleophilic base. Effective but can have solubility issues at very low temperatures. |
| MeLi / n-BuLi | Anhydrous THF or Et₂O, -98 °C to -78 °C | Highly effective for generating the anion but can act as a competing nucleophile if the substrate has reactive carbonyl groups.[6] |
FAQs: Difluorocarbene-Based Methods
Difluorocarbene (:CF₂) is a reactive intermediate that can insert into X-H bonds (where X = O, N, S) to form the corresponding -CF₂H group. A common and stable precursor for :CF₂ is sodium chlorodifluoroacetate (ClCF₂CO₂Na).[7]
Q5: My difluoromethylation of a phenol using sodium chlorodifluoroacetate is giving a very low yield. What are the key parameters to check?
A5: This reaction proceeds via the thermal decomposition of ClCF₂CO₂Na to generate difluorocarbene, which is then trapped by the deprotonated phenol (phenoxide). Success hinges on balancing these two steps.
-
Inefficient Carbene Generation:
-
Temperature: The decarboxylation of ClCF₂CO₂Na requires elevated temperatures (typically >100 °C). Ensure your reaction is reaching and maintaining the necessary temperature.
-
Solvent: A high-boiling polar aprotic solvent like DMF or NMP is typically required to facilitate both the salt's solubility and the high temperature needed for decarboxylation.
-
-
Insufficient Nucleophilicity of the Substrate:
-
Base: The phenol must be deprotonated to act as an effective nucleophile for the electrophilic difluorocarbene. A suitable base (e.g., K₂CO₃ or Cs₂CO₃) is required. Ensure the base is strong enough to deprotonate your specific phenol and is used in sufficient quantity (at least stoichiometric).
-
Substrate Electronics: Phenols bearing strong electron-withdrawing groups are less nucleophilic and will react more slowly, if at all. For challenging substrates, a stronger base or higher reaction temperature may be necessary.
-
-
Reagent Quality: While ClCF₂CO₂Na is a bench-stable solid, it is hygroscopic. Using wet reagent can quench the phenoxide and interfere with the reaction.[7]
References
-
L'Heureux, A., et al. (2019). Late‐Stage ¹⁸F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition, 58(33), 11486-11490. Available from: [Link]
-
Wang, H., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Communications Chemistry, 3(1), 1-8. Available from: [Link]
-
Innovative Developments in the field of Difluoromethylation Chemistry. (n.d.). Queen Mary University of London. Retrieved from [Link]
- Ford, J., Ortalli, S., & Gouverneur, V. (2024). The ¹⁸F-Difluoromethyl Group: Challenges, Impact and Outlook.
-
Gouverneur, V., et al. (2024). Synthesis of CHF₂-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters. Available from: [Link]
-
Reddy, V. G., et al. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. Available from: [Link]
-
Prakash, G. K. S., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7029. Available from: [Link]
-
Paquin, J. F., et al. (2020). Difluoromethylation of Phenols. Organic Syntheses, 97, 250-263. Available from: [Link]
-
Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7064. Available from: [Link]
-
Ni, C., Hu, J. (2016). Introduction of Difluoromethyl Through Radical Pathways. Chinese Journal of Chemistry, 34(10), 977-989. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Monitoring Reactions of Methyl 5-(difluoromethyl)thiophene-2-carboxylate by TLC
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving Methyl 5-(difluoromethyl)thiophene-2-carboxylate using Thin Layer Chromatography (TLC). The advice herein is curated from extensive field experience and established chromatographic principles to empower researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Introduction: The Role of TLC in Synthetic Chemistry
Thin Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique indispensable for monitoring the progress of organic reactions.[1] It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. For a compound like this compound, which contains a moderately polar ester group, an aromatic thiophene ring, and the unique difluoromethyl group, TLC offers a straightforward method to visualize reaction conversion. The difluoromethyl group, in particular, is of significant interest in medicinal chemistry as it can act as a bioisostere for alcohol, thiol, or amine groups, potentially enhancing the pharmacokinetic properties of a molecule.[2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when developing a TLC method for reactions involving this compound.
Q1: What is a good starting mobile phase system for TLC analysis of this compound?
A good starting point for a compound of intermediate polarity is a mixture of a non-polar and a moderately polar solvent. For this compound, a mobile phase of 3:1 Hexanes:Ethyl Acetate is recommended. This system provides a good balance of solvent strength to move the compound up the silica plate while allowing for separation from both less polar starting materials and more polar byproducts.
| Component | Ratio (v/v) | Purpose |
| Hexanes | 3 | Non-polar solvent to control the overall solvent strength. |
| Ethyl Acetate | 1 | Polar solvent to move the analyte up the plate. |
This initial system can be optimized by varying the ratio of the solvents to achieve an ideal Rf value between 0.3 and 0.5 for the compound of interest.
Q2: How can I visualize the spots on the TLC plate? My compound is not colored.
This compound is a colorless compound. However, its aromatic thiophene ring allows for straightforward visualization using non-destructive UV light.[4][5]
-
Primary Method: UV Light (254 nm)
-
Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[4][5]
-
The conjugated π-system of the thiophene ring will absorb this UV light, appearing as a dark spot against the green fluorescent background.[6] This is the quickest and most common visualization method.
-
-
Secondary Method: Iodine Staining
-
If UV visualization is inconclusive, placing the TLC plate in a chamber with a few crystals of iodine is a reliable secondary method.[4][6]
-
Iodine vapor has a high affinity for aromatic compounds and will form a temporary, colored complex with the spots, making them appear as yellow-brown areas on the plate.[6]
-
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
When the reactant and product have similar polarities, achieving good separation on TLC can be challenging.[7] Here are several strategies to improve resolution:
-
Adjust the Mobile Phase Polarity:
-
Decrease Polarity: If the spots are too high on the plate (high Rf), increase the proportion of the non-polar solvent (e.g., change from 3:1 to 4:1 Hexanes:Ethyl Acetate).
-
Increase Polarity: If the spots are too low (low Rf), increase the proportion of the polar solvent (e.g., change from 3:1 to 2:1 Hexanes:Ethyl Acetate).
-
-
Try a Different Solvent System:
-
Sometimes, a complete change in the solvent system can alter the selectivity of the separation. Consider a system with a different combination of solvents, such as Dichloromethane:Methanol or Toluene:Acetone .
-
-
Use a Co-spot:
-
A co-spot involves spotting the starting material, the reaction mixture, and a mix of the two in separate lanes on the same TLC plate. This helps to definitively identify the starting material spot within the reaction mixture and assess its consumption.
-
Section 2: Troubleshooting Guide
This section provides solutions to more complex issues that may arise during the TLC analysis of reactions involving this compound.
Problem 1: Streaking or Tailing of Spots
Streaking or tailing occurs when a spot elongates from the baseline instead of appearing as a tight, circular spot.[1][8]
| Possible Cause | Scientific Rationale | Recommended Solution |
| Sample Overloading | Applying too much sample to the plate saturates the stationary phase, leading to a non-ideal distribution of the analyte as the mobile phase moves up.[8] | Dilute the sample solution. A 1% solution in a volatile solvent is a good starting concentration.[8] |
| Acidic Impurities or Byproducts | Carboxylic acids, which can be formed from ester hydrolysis, can strongly interact with the acidic silanol groups on the silica gel plate, causing tailing.[9] | Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This protonates the analyte and reduces its interaction with the stationary phase.[9] |
| Insoluble Material | If the sample is not fully dissolved, insoluble particles can streak up the plate from the baseline. | Ensure the sample is fully dissolved in the spotting solvent before applying it to the TLC plate. |
Problem 2: No Spots are Visible on the TLC Plate
The absence of visible spots can be perplexing, but it often has a simple explanation.[10]
| Possible Cause | Scientific Rationale | Recommended Solution |
| Sample is Too Dilute | The concentration of the analyte is below the detection limit of the visualization method.[10] | Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications. This concentrates the analyte at the baseline.[10] |
| Incorrect Visualization Method | The compound may not be UV-active or may not react with the chosen stain. | While this compound is UV-active, some potential reaction products may not be. Try a more universal stain like potassium permanganate, which reacts with any oxidizable functional group.[4] |
| Solvent Level in Chamber is Too High | If the solvent level in the developing chamber is above the baseline where the sample is spotted, the sample will dissolve into the solvent reservoir instead of moving up the plate.[10] | Ensure the solvent level in the chamber is below the spotted baseline on the TLC plate. |
Problem 3: The Rf Value of My Compound is Inconsistent Between Runs
Inconsistent Rf values can make it difficult to reliably track reaction progress.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Chamber Not Saturated | An unsaturated chamber allows the mobile phase to evaporate from the plate as it runs, changing the composition of the solvent front and affecting Rf values. | Place a piece of filter paper in the developing chamber, wet it with the mobile phase, and cap the chamber for 5-10 minutes before running the plate. This saturates the chamber with solvent vapors. |
| Temperature Fluctuations | The solubility of the analyte in the mobile phase and its interaction with the stationary phase can be temperature-dependent. | Run TLC plates at a consistent room temperature and away from direct heat sources or drafts. |
| Changes in TLC Plate Batch | The activity of the silica gel can vary slightly between different manufacturing batches of TLC plates. | If possible, use TLC plates from the same batch for an entire series of experiments. |
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Standard TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Sample Spotting: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline.
-
Development: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.
-
Elution: Allow the mobile phase to travel up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualization: View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
Diagram 1: Troubleshooting Logic for Common TLC Issues
Caption: A flowchart for troubleshooting common TLC problems.
Diagram 2: Workflow for Optimizing TLC Separation
Caption: A workflow for optimizing mobile phase composition.
References
- Vertex AI Search. (2023, November 13).
- BiteSize Bio. (2016, July 26).
- University of Rochester, Department of Chemistry.
- University of Colorado Boulder, Organic Chemistry.
- BiteSize Bio. (2025, June 3).
- Chemical Society Reviews. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective.
- Chemistry LibreTexts. (2022, April 7). 2.
- EPFL.
- TLC Visualiz
- Labster.
- ResearchGate. (2024, May 15). The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?.
Sources
- 1. microbiozindia.com [microbiozindia.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. theory.labster.com [theory.labster.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
Validation & Comparative
The Analytical Challenge: Characterizing Methyl 5-(difluoromethyl)thiophene-2-carboxylate
An In-Depth Guide to the Purity Assessment of Methyl 5-(difluoromethyl)thiophene-2-carboxylate via High-Performance Liquid Chromatography
A Senior Application Scientist's Comparative Analysis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like this compound, a key building block in medicinal chemistry, establishing a robust, reliable, and stability-indicating method for purity assessment is paramount. This guide provides a comprehensive examination of a specifically developed High-Performance Liquid Chromatography (HPLC) method for this purpose. We will delve into the rationale behind the method's parameters, present a detailed protocol, and objectively compare its performance against alternative analytical technologies, supported by experimental principles and authoritative standards.
This compound possesses a thiophene core, an aromatic heterocyclic system that provides a strong chromophore for UV detection.[1][2] The ester functional group and the difluoromethyl substituent contribute to the molecule's overall polarity and chromatographic behavior. The primary analytical goal is to develop a method capable of separating the main compound from any process-related impurities, starting materials, and potential degradants that may arise during synthesis, storage, or handling.
The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)
For the analysis of moderately polar to non-polar organic molecules, RP-HPLC is the undisputed industry standard.[3][4] Its versatility, precision, and robustness make it the ideal starting point for developing a purity assessment method.[5]
Mechanistic Rationale for Method Development
The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte. Our approach is grounded in maximizing resolution, ensuring peak symmetry, and achieving a runtime suitable for high-throughput analysis.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the logical first choice. The hydrophobic C18 chains will interact with the aromatic thiophene ring and the overall molecule via hydrophobic interactions, providing strong retention.[6][7] The difluoromethyl group further enhances this hydrophobicity. We selected a column with dimensions of 4.6 x 150 mm and a 5 µm particle size, a standard configuration that balances efficiency and backpressure.
-
Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.[4]
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. While both are common, ACN often provides sharper peaks and lower UV cutoff, which is advantageous. Its interaction with the stationary phase can also offer different selectivity compared to methanol.[4][7]
-
Aqueous Phase & pH Control: An acidic modifier is critical. Residual silanols on the silica-based stationary phase can cause peak tailing with polar or ionizable compounds.[7] By adding 0.1% formic acid to the aqueous phase, we maintain a low pH (around 2.7). This suppresses the ionization of silanol groups and ensures consistent, sharp peak shapes for the analyte and any potential acidic or basic impurities.[8]
-
-
Detection Wavelength: The thiophene-2-carboxylate moiety contains a conjugated π-electron system, which is expected to have a strong UV absorbance maximum.[9] A UV scan of the analyte in the mobile phase would pinpoint the optimal wavelength for maximum sensitivity. For many thiophene derivatives, a wavelength between 230-280 nm is effective.[9][10] We will proceed with 254 nm, a common wavelength for aromatic compounds, which provides a good balance of sensitivity and specificity.
-
Isocratic vs. Gradient Elution: An initial gradient elution (e.g., 30% to 95% ACN over 10 minutes) is invaluable for method development.[5] It allows for the detection of both early-eluting polar impurities and late-eluting non-polar impurities within a single run. Based on the results of the gradient scan, an optimized isocratic method can be developed for routine quality control if the impurity profile is simple, or a refined gradient can be used for complex samples.
Visualizing the HPLC Workflow
The entire process, from sample preparation to final analysis, follows a structured workflow designed to ensure reproducibility and accuracy.
Caption: Standard workflow for HPLC purity analysis.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system by incorporating system suitability tests (SST), which ensure the chromatographic system is performing adequately before sample analysis.
3.1. Materials and Reagents
-
Analyte: this compound
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water
-
Modifier: Formic acid (reagent grade)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Instrumentation: HPLC system with UV detector
3.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH for peak shape control.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Elution Mode | Gradient: 30% B to 95% B over 15 min | Ensures elution of all potential impurities.[5] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures retention time reproducibility. |
| Detection | UV at 254 nm | Strong absorbance wavelength for the thiophene chromophore.[10] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Good solubility for the analyte and compatible with the mobile phase. |
3.3. Standard and Sample Preparation
-
Standard Solution (for SST): Prepare a solution of the reference standard at approximately 0.5 mg/mL in the diluent.
-
Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) in the diluent.
-
Ensure all solutions are fully dissolved (sonicate if necessary) and filtered through a 0.45 µm filter before injection.
3.4. System Suitability Testing (SST) Before analyzing samples, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5 (Ensures peak symmetry)
-
Theoretical Plates (N): > 2000 (Measures column efficiency)
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (Demonstrates injection precision)
3.5. Data Analysis Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Trustworthiness: Forced Degradation Studies
To ensure the method is "stability-indicating," it must be able to separate the intact drug from its degradation products.[11] Forced degradation studies are essential for this validation.[12][13] The sample is subjected to stress conditions more severe than those it would typically encounter.
Protocol for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours. (Thiophene esters can be susceptible to base hydrolysis).[10]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (ICH option 1) for an appropriate duration.
The stressed samples are then analyzed using the HPLC method. The goal is to achieve 5-20% degradation of the main peak. The chromatograms should demonstrate that all degradation product peaks are well-resolved from the main analyte peak, proving the method's specificity.
Comparative Analysis: HPLC vs. Alternative Technologies
While RP-HPLC is the primary choice, other techniques offer different advantages and are often used for complementary information.[3][14][15]
| Technique | Principle | Advantages for Purity Assessment | Limitations |
| RP-HPLC (This Method) | Partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution, robust, precise, widely available, excellent for non-volatile compounds.[3] | Requires reference standards for impurity identification, solvent consumption. |
| UHPLC | Similar to HPLC but uses columns with <2 µm particles, requiring higher pressures. | Faster analysis times, higher resolution and sensitivity, reduced solvent use.[3] | Higher instrument cost, more susceptible to clogging. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for volatile impurities (e.g., residual solvents), high sensitivity with specific detectors (FID, MS).[3] | Not suitable for non-volatile or thermally labile compounds like the target analyte. |
| Quantitative NMR (qNMR) | Measures signal intensity relative to a certified internal standard. | Absolute quantification without a specific reference standard for the analyte, provides structural information.[14][15] | Lower sensitivity than HPLC, requires specialized equipment and expertise, complex mixtures are difficult to analyze. |
| LC-MS | HPLC coupled with a Mass Spectrometer detector. | Provides mass-to-charge ratio, enabling definitive identification of unknown impurities and degradants.[16] | Primarily a qualitative/identification tool; quantification can be complex and less precise than UV-based HPLC. |
Logical Framework for Method Selection
The choice of analytical technology is driven by the specific question being asked during drug development.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The Reversed-Phase HPLC method detailed herein provides a robust, specific, and reliable system for the purity assessment of this compound. Its foundation in established chromatographic principles, combined with rigorous validation through system suitability and forced degradation studies, ensures its trustworthiness for quality control in a research and development setting. While alternative technologies like UHPLC offer enhancements in speed and resolution, and techniques such as LC-MS and qNMR provide critical complementary information for impurity identification and absolute quantification, RP-HPLC remains the cornerstone for routine purity analysis. The strategic application of these tools, as outlined in this guide, empowers scientists to ensure the quality and integrity of novel pharmaceutical intermediates.
References
- Parfitt, K. (Ed.). (1999). Martindale: The Complete Drug Reference (32nd ed.). Pharmaceutical Press.
-
SIELC Technologies. (2018, February 16). 2-Thiophenecarboxylic acid. Retrieved from [Link]
-
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]
-
Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. Retrieved from [Link]
-
St-Jean, M., et al. (2019). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development, 23(10), 2244-2249. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
- Review on the modern analytical advancements in impurities testing. (2023). Journal of Pharmaceutical and Biomedical Analysis, 235, 115635.
-
Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
- Investigation of aromatic hydrocarbons by reversed phase HPLC. (n.d.).
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Sepuxianyun. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride... (2024). Organic Process Research & Development. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2023). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Retrieved from [Link]
-
MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction... Retrieved from [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
PubChem. (n.d.). Methyl thenoate. Retrieved from [Link]
-
MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold... Retrieved from [Link]
-
NIST. (n.d.). Methyl-2-thiophene carboxylate. Retrieved from [Link]
Sources
- 1. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]
- 2. welch-us.com [welch-us.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
Distinguishing Isomers of Methyl 5-(difluoromethyl)thiophene-2-carboxylate: A Comparative Spectroscopic Analysis
An In-Depth Spectroscopic Guide for Researchers
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic scaffolds is a cornerstone strategy for modulating molecular properties. The difluoromethyl group (-CHF₂), in particular, serves as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, membrane permeability, and binding affinity. Thiophene-based compounds are prevalent motifs in pharmaceuticals, valued for their electronic properties and diverse biological activities.[1][2] Consequently, the precise structural elucidation of difluoromethylated thiophene derivatives is paramount for advancing research and development.
This guide provides a comprehensive spectroscopic comparison of Methyl 5-(difluoromethyl)thiophene-2-carboxylate and its positional isomers: Methyl 4-(difluoromethyl)thiophene-2-carboxylate and Methyl 3-(difluoromethyl)thiophene-2-carboxylate. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to establish clear, differentiable fingerprints for each molecule. Our objective is to equip researchers, scientists, and drug development professionals with the experimental data and foundational understanding necessary for unambiguous isomer identification.
The Isomeric Landscape
The positional variation of the difluoromethyl group on the thiophene ring creates three distinct isomers with unique electronic and steric environments. These subtle structural differences manifest as significant, measurable variations in their spectroscopic profiles.
Caption: Chemical structures of the three isomers of Methyl (difluoromethyl)thiophene-2-carboxylate.
Experimental Design: A Self-Validating Workflow
To ensure data integrity and reproducibility, a rigorous and logical experimental workflow is essential. The following protocols are designed not just as steps, but as a system where each analysis provides complementary information, validating the overall structural assignment.
Caption: A validated workflow for comprehensive spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment. For organofluorine compounds, ¹⁹F NMR is indispensable.[3][4][5]
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, relatively non-polar solvent that provides good solubility for these esters and has a clean spectral window. Add tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (δ 0.00 ppm), though spectra are often referenced externally or to a secondary standard.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multi-nuclear probe. Causality: Higher field strength provides better signal dispersion and resolution, which is critical for resolving complex coupling patterns.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the integration and multiplicity of the thiophene ring protons and the characteristic triplet of the -CHF₂ proton.
-
¹⁹F NMR: Acquire both a proton-coupled and a proton-decoupled spectrum. The ¹⁹F nucleus is highly sensitive (100% natural abundance, spin ½), providing excellent signal-to-noise.[6] The decoupled spectrum will confirm the chemical shift, while the coupled spectrum reveals crucial long-range J-couplings to the ring protons.
-
¹³C NMR: Acquire a proton-decoupled spectrum. The key signal to identify is the carbon of the difluoromethyl group, which will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
FTIR provides information about the functional groups present in the molecule.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Causality: This method minimizes interference from solvents and is ideal for solid or low-volatility liquid samples, providing sharp, well-defined absorption bands.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Collect and average at least 16 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS) Protocol
MS determines the molecular weight and provides structural information through fragmentation analysis.
-
Instrumentation: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. Causality: GC provides excellent separation of any potential impurities before analysis. EI at a standard 70 eV is a hard ionization technique that produces extensive, reproducible fragmentation patterns, creating a molecular "fingerprint" that is useful for structural elucidation and library matching.
-
Data Acquisition: Inject a dilute solution of the sample into the GC. The mass spectrometer will scan a mass range from m/z 40 to 400.
Computational Modeling: Supporting Experimental Data
To bolster our experimental assignments, Density Functional Theory (DFT) calculations can be performed to predict NMR chemical shifts. Methods like B3LYP with a 6-31+G(d,p) basis set provide a good balance of accuracy and computational cost for predicting ¹⁹F chemical shifts, often achieving a mean absolute deviation of around 2 ppm.[7][8] This theoretical data serves as a powerful tool for validating the assignment of complex spectra.[9][10]
Comparative Spectroscopic Analysis
The true power of this guide lies in the head-to-head comparison of the spectroscopic data. The position of the electron-withdrawing -CHF₂ group dictates the electronic landscape of the thiophene ring, creating unique signatures for each isomer.
NMR Spectroscopy: The Definitive Tool
¹H NMR Analysis:
-
This compound: The two thiophene protons will appear as doublets with a coupling constant (³JHH) of approximately 4.0 Hz. The proton at the 3-position will be downfield relative to the proton at the 4-position due to the deshielding effect of the adjacent ester. The -CHF₂ proton will be a prominent triplet due to coupling with the two fluorine atoms (²JHF ≈ 56 Hz).
-
Methyl 4-(difluoromethyl)thiophene-2-carboxylate: The two thiophene protons (at positions 3 and 5) will appear as singlets or very finely split doublets due to a small four-bond coupling (⁴JHH). The proton at the 5-position will be further downfield. The -CHF₂ proton signal remains a triplet.
-
Methyl 3-(difluoromethyl)thiophene-2-carboxylate: The protons at the 4- and 5-positions will appear as doublets (³JHH ≈ 5.0 Hz). The -CHF₂ proton will again be a triplet.
¹⁹F NMR Analysis: The Isomer Fingerprint The ¹⁹F NMR spectrum is the most unambiguous identifier. While the chemical shift of the -CHF₂ group will be in a similar region for all isomers (typically -90 to -120 ppm), the long-range couplings to the thiophene protons are unique.[11]
-
5-CHF₂ Isomer: The fluorine atoms will show a four-bond coupling (⁴JFH) to the proton at the 4-position. In the proton-coupled spectrum, the doublet (from coupling to the geminal proton) will be further split into a doublet of doublets.
-
4-CHF₂ Isomer: The fluorine atoms will exhibit coupling to both the 3-proton (³JFH) and the 5-proton (³JFH). This will result in a more complex multiplet, likely a doublet of triplets or a doublet of doublet of doublets in the proton-coupled spectrum.
-
3-CHF₂ Isomer: The fluorine atoms will show a three-bond coupling (³JFH) to the proton at the 4-position and a weaker five-bond coupling (⁵JFH) to the proton at the 5-position, again producing a distinct multiplet.
¹³C NMR Analysis: The key differentiator is the chemical shift of the carbon directly attached to the -CHF₂ group (C-CHF₂). This carbon will appear as a triplet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The electronic effect of the -CHF₂ group will also cause subtle but measurable shifts in the other ring carbons, allowing for further differentiation.
Infrared (IR) Spectroscopy Analysis
While less definitive than NMR for isomerism, IR provides rapid confirmation of functional groups. All three isomers will exhibit:
-
A strong C=O stretching band for the ester group around 1710-1730 cm⁻¹ .[12]
-
Characteristic C-H stretching bands for the aromatic ring protons just above 3100 cm⁻¹ .[13]
-
Strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹ .
-
Thiophene ring stretching and bending vibrations between 1300-1550 cm⁻¹ and 700-900 cm⁻¹ .[13][14] Subtle shifts in the fingerprint region (below 1500 cm⁻¹) related to the C-H out-of-plane bending modes can provide secondary evidence for the substitution pattern.
Mass Spectrometry (MS) Analysis
All isomers share the same molecular formula (C₇H₆F₂O₂S) and molecular weight (192.18 g/mol ).[15][16] Therefore, the molecular ion peak (M⁺·) at m/z = 192 will be identical. Differentiation relies on the relative abundance of fragment ions.
-
Common Fragments: Expect to see prominent peaks corresponding to the loss of the methoxy group ([M-31]⁺ at m/z 161) and the entire carbomethoxy group ([M-59]⁺ at m/z 133).
-
Isomer-Specific Fragmentation: The stability of the thiophene ring fragments will differ. For instance, the fragmentation pattern of the 5-substituted isomer may differ from the 3- or 4-substituted isomers due to the relative positions of the electron-withdrawing ester and difluoromethyl groups, influencing which bonds are most likely to cleave. While subtle, these differences in fragment ion intensities can support the assignments made by NMR.
Summary of Key Spectroscopic Differentiators
| Spectroscopic Feature | Methyl 5-(difluoromethyl) | Methyl 4-(difluoromethyl) | Methyl 3-(difluoromethyl) |
| ¹H NMR (Ring) | Two doublets (³JHH ≈ 4 Hz) | Two singlets (or fine doublets) | Two doublets (³JHH ≈ 5 Hz) |
| ¹H NMR (-CHF₂) | Triplet (²JHF ≈ 56 Hz) | Triplet (²JHF ≈ 56 Hz) | Triplet (²JHF ≈ 56 Hz) |
| ¹⁹F NMR Coupling | Doublet of doublets (coupling to H4) | Doublet of triplets (coupling to H3 & H5) | Complex multiplet (coupling to H4 & H5) |
| ¹³C NMR (C-CHF₂) | Triplet (¹JCF ≈ 240-250 Hz) | Triplet (¹JCF ≈ 240-250 Hz) | Triplet (¹JCF ≈ 240-250 Hz) |
| IR (C=O Stretch) | ~1710-1730 cm⁻¹ | ~1710-1730 cm⁻¹ | ~1710-1730 cm⁻¹ |
| MS (M⁺·) | m/z 192 | m/z 192 | m/z 192 |
| MS (Key Fragments) | m/z 161, 133 | m/z 161, 133 | m/z 161, 133 |
Conclusion
The unambiguous identification of Methyl (difluoromethyl)thiophene-2-carboxylate isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While IR and MS confirm the presence of key functional groups and the correct molecular weight, they offer limited power for differentiating these positional isomers. The definitive evidence lies in multi-nuclear NMR spectroscopy. Specifically, the unique long-range heteronuclear coupling patterns observed in the proton-coupled ¹⁹F NMR spectrum serve as an irrefutable fingerprint for each isomer. Supported by the distinct splitting patterns of the aromatic protons in the ¹H NMR spectrum and correlated with computational predictions, this combined methodology provides a robust and reliable framework for the structural elucidation of these valuable fluorinated building blocks.
References
- The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
- NMR | Fluorine Spectroscopy. Oxford Instruments.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Organic Compounds Containing Halogen
- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
- Organic Compounds Containing Halogen
- A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.
- Synthesis and Pharmacological Study of Thiophene Deriv
- A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
- Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry.
- 19Flourine NMR. University of California, Santa Barbara.
- DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. Request PDF.
- methyl 5-(difluoromethyl)
- Difluoromethylation of Heterocycles via a Radical Process. RSC Publishing.
- 189331-34-8[Methyl 5-(difluoromethyl)
- Direct C–H difluoromethylation of heterocycles via organic photoredox c
- Methyl 5-(difluoromethyl)
Sources
- 1. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. impactfactor.org [impactfactor.org]
- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 14. iosrjournals.org [iosrjournals.org]
- 15. Page loading... [guidechem.com]
- 16. 189331-34-8[this compound]- Acmec Biochemical [acmec.com.cn]
A Comparative Guide to the Biological Activity of Difluoromethylated vs. Non-Fluorinated Thiophene Analogs
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The thiophene ring, a sulfur-containing heterocycle, is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its bioisosteric relationship with the phenyl ring allows it to modulate molecular interactions and improve physicochemical properties. A key strategy to further enhance the drug-like properties of thiophene-based compounds is the introduction of fluorine, particularly in the form of a difluoromethyl (CF₂H) group.
This guide provides an in-depth technical comparison of the biological activity of difluoromethylated thiophene analogs versus their non-fluorinated counterparts. We will explore the causal effects of this specific fluorination on key drug discovery parameters: metabolic stability, cell permeability, and target binding affinity, supported by illustrative experimental data and detailed protocols.
The Rationale for Difluoromethylation: A Bioisosteric Approach
The difluoromethyl group is increasingly utilized in medicinal chemistry as a bioisostere for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups.[2][3] This substitution is not merely an atomic exchange but a strategic maneuver to fine-tune a molecule's properties. The high electronegativity of the fluorine atoms and the unique ability of the C-F bond to act as a weak hydrogen bond donor can significantly alter a compound's behavior in a biological system.[2]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
} caption="Bioisosteric replacement of a methyl with a difluoromethyl group."
I. Comparative Analysis of Metabolic Stability
One of the most significant advantages of introducing a difluoromethyl group is the enhancement of metabolic stability.[4] Non-fluorinated analogs, particularly those with a methyl group on the thiophene ring, are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance and reduced bioavailability.
Causality: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes the difluoromethyl group more resistant to enzymatic C-H abstraction, a common initial step in CYP-mediated metabolism. By "shielding" this metabolic soft spot, the molecule's half-life in the body is extended.[5]
Illustrative Experimental Data: In Vitro Metabolic Stability
The following table presents representative data from a liver microsomal stability assay, comparing a hypothetical non-fluorinated thiophene analog (Compound A ) with its difluoromethylated counterpart (Compound B ).
| Compound | Moiety | T₁/₂ (min) in Human Liver Microsomes | Intrinsic Clearance (Clint, µL/min/mg) |
| A | Thiophene-CH₃ | 15 | 92.4 |
| B | Thiophene-CF₂H | > 60 | < 23.1 |
Interpretation: Compound B exhibits a significantly longer half-life (T₁/₂) and lower intrinsic clearance (Clint) compared to Compound A . This demonstrates the profound stabilizing effect of the difluoromethyl group against metabolic degradation.
Experimental Protocol: Liver Microsomal Stability Assay
This in vitro assay is a cornerstone of early drug discovery for assessing metabolic stability.
Objective: To determine the rate of metabolism of a compound when incubated with liver microsomes, which contain a high concentration of CYP enzymes.
Materials:
-
Test compounds (dissolved in DMSO)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., a high-clearance and a low-clearance drug)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (T₁/₂) and intrinsic clearance.
dot graph TD { A[Start: Compound + Microsomes] --> B{Pre-incubate at 37°C}; B --> C{Initiate with NADPH}; C --> D[Sample at Time Points]; D --> E{Quench with ACN}; E --> F[LC-MS/MS Analysis]; F --> G[Calculate T½ and Clint]; subgraph "Workflow" A; B; C; D; E; F; G; end node [shape=ellipse, style=filled, color="#FBBC05", fontcolor="#202124"]; edge [color="#EA4335"]; } caption="Workflow for Liver Microsomal Stability Assay."
II. Comparative Analysis of Cell Permeability
The ability of a drug to cross cell membranes is crucial for its absorption and distribution. The introduction of a difluoromethyl group can modulate a compound's lipophilicity, which in turn affects its permeability.
Causality: Fluorination generally increases a molecule's lipophilicity. The difluoromethyl group can enhance passive diffusion across the lipid bilayers of cell membranes. However, its ability to act as a hydrogen bond donor might also influence interactions with membrane transporters.
Illustrative Experimental Data: Caco-2 Permeability Assay
The Caco-2 assay is the gold standard for in vitro prediction of human intestinal absorption. It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.
| Compound | Moiety | Apparent Permeability (Papp) (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| A | Thiophene-CH₃ | 2.5 | 1.2 |
| B | Thiophene-CF₂H | 8.0 | 1.1 |
Interpretation: Compound B shows a higher apparent permeability (Papp) from the apical (A) to the basolateral (B) side, suggesting better absorption. The low efflux ratio for both compounds indicates that they are not significant substrates for efflux transporters like P-glycoprotein.
Experimental Protocol: Caco-2 Permeability Assay
Objective: To assess the rate of transport of a compound across a Caco-2 cell monolayer, providing an estimate of its intestinal permeability.
Materials:
-
Caco-2 cells
-
Transwell® inserts with semi-permeable membranes
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution)
-
Test and control compounds
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Setup:
-
For A→B transport, add the test compound to the apical side (donor compartment) and fresh buffer to the basolateral side (receiver compartment).
-
For B→A transport, add the test compound to the basolateral side and fresh buffer to the apical side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At a specified time point (e.g., 2 hours), take samples from both donor and receiver compartments.
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
III. Comparative Analysis of Target Binding Affinity
The ultimate goal of a drug is to interact with its biological target. Difluoromethylation can enhance binding affinity through several mechanisms.
Causality: The difluoromethyl group can engage in favorable interactions within the target's binding pocket that are not possible for a non-fluorinated analog. These can include:
-
Hydrogen Bonding: The CF₂H group can act as a hydrogen bond donor to a suitable acceptor (e.g., a carbonyl oxygen) on the protein.[2]
-
Favorable Dipole Interactions: The strong dipole moment of the C-F bonds can lead to beneficial electrostatic interactions.[6]
-
Conformational Effects: The steric bulk and electronic nature of the CF₂H group can induce a more favorable binding conformation in the ligand.
Illustrative Experimental Data: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinity.
| Compound | Moiety | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Dissociation Constant (KD) (nM) |
| A | Thiophene-CH₃ | 1.2 x 10⁵ | 5.0 x 10⁻³ | 41.7 |
| B | Thiophene-CF₂H | 2.5 x 10⁵ | 1.0 x 10⁻³ | 4.0 |
Interpretation: Compound B exhibits a ~10-fold lower dissociation constant (KD), indicating significantly higher binding affinity. This improvement is driven by both a faster association rate (ka) and, more notably, a slower dissociation rate (kd), suggesting a more stable drug-target complex.
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity (KD) and kinetics (ka, kd) of a compound (analyte) to its purified protein target (ligand).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target protein (ligand)
-
Test compounds (analytes)
-
Running buffer
-
Immobilization reagents
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified target protein onto the surface of the sensor chip.
-
Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor surface.
-
Data Collection: The SPR instrument measures the change in refractive index at the surface as the analyte binds to and dissociates from the immobilized ligand, generating a sensorgram in real-time.
-
Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka) and dissociation rate (kd).
-
Affinity Calculation: Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.
dot graphDiagram { subgraph "SPR Experimental Flow" A("Immobilize Target Protein on Chip") -> B("Inject Analyte (Drug)"); B -> C("Real-time Binding Measurement"); C -> D("Generate Sensorgram"); D -> E("Kinetic Analysis (ka, kd)"); E -> F("Calculate Affinity (KD)"); end node [shape=box, style=filled, color="#34A853", fontcolor="#FFFFFF"]; edge [color="#4285F4"]; } caption="Surface Plasmon Resonance (SPR) workflow."
Conclusion
The strategic incorporation of a difluoromethyl group onto a thiophene scaffold is a powerful tactic in medicinal chemistry for enhancing the biological activity and pharmacokinetic properties of drug candidates. As demonstrated through illustrative data and established experimental protocols, this substitution can lead to significant improvements in metabolic stability, cell permeability, and target binding affinity. While the effects are context-dependent, the principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to rationally design and evaluate the next generation of thiophene-based therapeutics. The choice between a fluorinated and non-fluorinated analog should be driven by a thorough, data-centric evaluation of these key biological parameters.
References
- The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Organic & Biomolecular Chemistry.
-
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI. [Link]
- Fluorinated Thiophenes and Their Analogues. Springer.
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]
-
Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Certain Tetrasubstituted Thiophene Derivatives. ResearchGate. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
-
Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Dark Side of Fluorine. National Institutes of Health. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]
-
Live-Cell-Permeant Thiophene Fluorophores and Cell-Mediated Formation of Fluorescent Fibrils. ResearchGate. [Link]
-
Comparative Study on Pervaporation Performance of Polyphosphazene Membranes with Different Fluorine Side Groups for Thiophene/n-Heptane Separation. MDPI. [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]
-
Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology. [Link]
-
Utilizing Difluorinated Thiophene Units To Improve the Performance of Polymer Solar Cells. ResearchGate. [Link]
-
Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. MDPI. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
NMR versus Mass Spectrometry for the Structural Elucidation of Fluorinated Thiophenes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, fluorinated thiophenes represent a class of heterocyclic compounds with significant and expanding importance. The introduction of fluorine atoms into the thiophene ring can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, the precise and unambiguous structural elucidation of these molecules is a critical step in their development and application. Two primary analytical techniques stand at the forefront of this challenge: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This guide provides an in-depth, objective comparison of NMR and MS for the structural analysis of fluorinated thiophenes. Moving beyond a simple recitation of specifications, we will delve into the causality behind experimental choices, provide field-proven insights, and present supporting data to empower researchers to make informed decisions for their specific analytical needs.
The Crucial Role of Fluorine in Thiophene-Based Molecules
Thiophene-containing drugs are prevalent in the pharmaceutical market, with well-known examples including Plavix® and Cymbalta®. The incorporation of fluorine, the most electronegative element, imparts unique properties. Sterically, it is only slightly larger than a hydrogen atom, allowing it to act as a bioisostere.[3] Electronically, the strong carbon-fluorine bond enhances metabolic stability, and its ability to modulate pKa can improve pharmacokinetic profiles. These desirable traits have led to a surge in the development of fluorinated pharmaceuticals and agrochemicals.[4] However, the very properties that make these compounds valuable also introduce complexities in their structural analysis.
At a Glance: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Connectivity, 3D structure, stereochemistry | Molecular weight, elemental composition, fragmentation |
| Sensitivity | Lower (micromole to millimole) | Higher (picomole to femtomole)[5] |
| Sample Requirements | Larger quantity, non-destructive[6] | Smaller quantity, destructive |
| Quantitative Analysis | Inherently quantitative | Requires calibration curves |
| Isomer Differentiation | Excellent for structural and stereoisomers | Can be challenging for some isomers |
| Throughput | Lower | Higher |
| Data Reproducibility | Very high across instruments[7] | Can vary with instrument and ionization method[7] |
Deep Dive: NMR Spectroscopy for Fluorinated Thiophenes
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule, providing a detailed picture of its three-dimensional structure.[8] For fluorinated compounds, ¹⁹F NMR is a particularly powerful technique due to the unique properties of the ¹⁹F nucleus.[3][9]
The Power of ¹⁹F NMR
The ¹⁹F nucleus is 100% naturally abundant, has a high gyromagnetic ratio (approximately 94% that of ¹H), and a spin of ½, making it highly sensitive for NMR detection.[3][10] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning over 500 ppm, which provides excellent spectral dispersion and reduces signal overlap, even in complex molecules.[2][11]
Key NMR Experiments for Fluorinated Thiophenes:
-
¹H NMR: Provides information about the protons in the molecule and their connectivity. The coupling of protons to adjacent fluorine atoms (J-coupling) provides crucial information about the proximity of these nuclei.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. Large one-bond and smaller long-range carbon-fluorine coupling constants are highly informative for assigning fluorinated carbons and their neighbors.
-
¹⁹F NMR: Directly observes the fluorine atoms, providing information on their chemical environment. The chemical shift is highly sensitive to subtle electronic changes, making it an excellent probe for structural variations.[10]
-
2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments establish connectivity between different nuclei. For example, Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings between protons or fluorine atoms and carbons, helping to piece together the molecular puzzle.
Causality in Experimental Choices
The presence of fluorine introduces significant J-coupling interactions with both ¹H and ¹³C nuclei, which can complicate spectra.[11] For instance, ¹⁹F-¹H coupling constants can be up to 60 Hz, and ¹⁹F-¹³C couplings can reach up to 280 Hz.[2] While this provides valuable structural information, it can also lead to complex, overlapping multiplets. To simplify spectra and aid interpretation, decoupling techniques are often employed. For example, ¹H-decoupled ¹⁹F NMR spectra show single peaks for each unique fluorine environment, simplifying analysis. Conversely, observing these couplings is essential for establishing through-bond connectivity. Advanced pulse programs and multidimensional experiments are designed to selectively observe or suppress these couplings to extract specific structural information.[4][12]
Experimental Protocol: 2D NMR Analysis of a Fluorinated Thiophene
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated thiophene derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and identify proton signals.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. If multiple fluorine atoms are present, a ¹H-decoupled spectrum can be acquired to simplify the signals to singlets.
-
¹³C NMR Acquisition: Acquire a ¹H-decoupled ¹³C NMR spectrum. Note the large C-F coupling constants for carbons directly bonded to fluorine.
-
2D ¹H-¹H COSY: This experiment identifies protons that are coupled to each other, revealing the proton spin systems within the molecule.
-
2D ¹H-¹³C HSQC: This experiment correlates each proton with the carbon to which it is directly attached.
-
2D ¹H-¹³C HMBC: This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is critical for connecting different fragments of the molecule.
-
2D ¹H-¹⁹F HOESY/NOESY (Optional): If through-space proximity information is needed to determine stereochemistry or conformation, these experiments can be performed.
Deep Dive: Mass Spectrometry for Fluorinated Thiophenes
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of ions.[13] This allows for the determination of a molecule's molecular weight and, with high-resolution instruments, its elemental formula.[14] The fragmentation patterns observed in MS provide valuable clues about the molecule's structure.[15]
Ionization Techniques and Fragmentation
For the analysis of relatively small organic molecules like fluorinated thiophenes, electron ionization (EI) is a common technique, particularly when coupled with gas chromatography (GC-MS). EI is a "hard" ionization method that imparts significant energy to the molecule, causing it to fragment in predictable ways.[16] The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and various fragment ions.
The fragmentation of thiophene derivatives is well-documented.[17] Common fragmentation pathways include cleavage of the thiophene ring and loss of substituents. The presence of fluorine atoms significantly influences these pathways. For example, the loss of HF or a fluorine radical is a common fragmentation route for fluorinated aromatic compounds.
Soft ionization techniques like electrospray ionization (ESI) and chemical ionization (CI) are also valuable, especially for less volatile or thermally labile compounds.[13] These methods typically produce a strong signal for the molecular ion with less fragmentation, which is ideal for confirming the molecular weight.[16]
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with very high accuracy (typically to four decimal places).[13][18] This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between ions with the same nominal mass but different exact masses (e.g., C₂F₄ vs. C₄H₄O₂).[14]
Experimental Protocol: GC-MS Analysis of a Fluorinated Thiophene
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the fluorinated thiophene in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Method Development: Develop a gas chromatography method to separate the analyte from any impurities. This involves selecting an appropriate GC column (e.g., a non-polar or medium-polarity column) and optimizing the temperature program.
-
MS Parameters: Set the mass spectrometer parameters. For EI, a standard electron energy of 70 eV is typically used.[16] Define the mass range to be scanned.
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system. The analyte will be separated by the GC and then ionized and detected by the MS.
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce structural features. Compare the observed fragments with known fragmentation pathways for thiophenes and fluorinated compounds.
-
If using HRMS, use the accurate mass of the molecular ion to determine the elemental formula.
-
The Synergistic Power of Combining NMR and MS
While each technique is powerful in its own right, the most robust and reliable structural elucidations are achieved by combining NMR and MS.[7][13] This synergistic approach provides orthogonal data that can be used to cross-validate findings and resolve ambiguities that may arise from a single technique.
A typical integrated workflow:
-
MS First: A quick MS analysis (e.g., direct infusion ESI-MS or a rapid GC-MS screen) provides the molecular weight and elemental formula. This is a crucial first piece of the puzzle.
-
NMR for the Details: With the molecular formula in hand, NMR experiments are then used to determine the precise connectivity and stereochemistry. The formula from MS constrains the possible structures, making the interpretation of NMR data more straightforward.
-
Cross-Validation: The proposed structure from NMR must be consistent with the MS data. For instance, the fragmentation patterns observed in the mass spectrum should be explainable based on the structure determined by NMR.
This combined approach minimizes the risk of misidentification and provides the highest level of confidence in the final structure.
Conclusion: Making the Right Choice
The choice between NMR and MS, or the decision to use both, depends on the specific goals of the analysis, the available instrumentation, and the nature of the sample.
-
For unambiguous, de novo structure determination of a novel fluorinated thiophene, a combination of both high-resolution MS and a suite of 1D and 2D NMR experiments is the gold standard.
-
When confirming the identity of a known compound or analyzing a library of analogs, high-throughput MS may be sufficient.
-
If detailed information about conformation or stereochemistry is required, NMR is indispensable.
-
For analyzing complex mixtures without prior separation, advanced NMR techniques can be very powerful.[4][12]
By understanding the fundamental principles, strengths, and limitations of each technique, researchers can strategically design their analytical workflows to efficiently and accurately elucidate the structures of these important fluorinated molecules, accelerating the pace of innovation in drug discovery and materials science.
References
-
Bendahan, D., et al. (2024). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry. Available at: [Link]
-
Bendahan, D., et al. (2024). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. RSC Publishing. Available at: [Link]
-
Foroozandeh, M., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2025). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed. The Royal Society of Chemistry. Available at: [Link]
-
Pike, D. L., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. Available at: [Link]
-
The Royal Society of Chemistry. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. JEOL Ltd.. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
CURRENTA. (n.d.). Mass spectrometry for structural elucidation. CURRENTA. Available at: [Link]
-
Gu, H., et al. (2015). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Institutes of Health. Available at: [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. Available at: [Link]
-
Patsnap. (2025). Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. Available at: [Link]
-
EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. EMBL-EBI. Available at: [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. Available at: [Link]
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). 19Flourine NMR. University of Wisconsin-Madison. Available at: [Link]
-
Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]
-
Hao, C., et al. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. National Institutes of Health. Available at: [Link]
-
Al-Shannak, M., & Al-Panahy, F. (2017). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on their Application in Metabolomics Research. IntechOpen. Available at: [Link]
-
Fiveable. (n.d.). Structural elucidation using mass spectrometry. Fiveable. Available at: [Link]
-
University of Rostock. (n.d.). High resolution mass spectrometry. University of Rostock. Available at: [Link]
-
Rosalind Franklin Institute. (n.d.). Structural Elucidation. Rosalind Franklin Institute. Available at: [Link]
-
Lane, A. N., et al. (2014). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. Available at: [Link]
-
Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Thiophene. NIST WebBook. Available at: [Link]
-
ACS Publications. (2026). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 3. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 7. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 14. High resolution mass spectrometry - Analytische Chemie - University of Rostock [zimmermann.chemie.uni-rostock.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Methyl 5-(difluoromethyl)thiophene-2-carboxylate, a fluorinated heterocyclic compound, serves as a critical building block in the synthesis of various novel therapeutic agents. Its precise measurement is essential for process optimization, impurity profiling, and regulatory compliance. This guide provides a comprehensive comparison of potential analytical methodologies for the robust quantification of this key intermediate, designed for researchers, analytical chemists, and drug development professionals.
While a specific, validated analytical method for this compound is not widely published, this guide synthesizes established analytical principles and data from structurally similar molecules to propose and compare suitable techniques. The methodologies discussed—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—are critically evaluated to provide a solid foundation for method development and validation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and robustness.[1][2] For a molecule like this compound, the thiophene ring provides a chromophore that allows for sensitive UV detection.[3]
Causality Behind Experimental Choices
A reversed-phase HPLC method is proposed due to the moderate polarity of the target analyte. A C18 stationary phase is selected for its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The mobile phase, a gradient of acetonitrile and water, is chosen to ensure adequate retention and sharp peak shapes. An acidic modifier, such as formic or phosphoric acid, is often included to suppress the ionization of any potential acidic impurities and to ensure consistent peak shapes.
Proposed HPLC-UV Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Prepare a series of calibration standards from a stock solution in the desired concentration range (e.g., 1-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-15 min: 40% B to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% B to 40% B
-
21-25 min: Hold at 40% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Diagram of the HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, particularly in complex matrices or for trace-level quantification, LC-MS/MS is the method of choice.[4][5] The presence of fluorine atoms in the target molecule makes it an excellent candidate for mass spectrometric detection due to the potential for specific fragmentation patterns. LC-MS has become a standard method for detecting fluorinated compounds.[6]
Causality Behind Experimental Choices
The chromatographic conditions can be similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns (UPLC) to enhance throughput. Electrospray ionization (ESI) in positive mode is proposed, as the ester functionality can be protonated to form [M+H]⁺. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor ion to product ion transition.
Proposed LC-MS/MS Protocol
Sample Preparation:
-
Follow steps 1-3 from the HPLC-UV sample preparation protocol.
-
Perform serial dilutions to achieve a lower concentration range suitable for MS detection (e.g., 1-1000 ng/mL).
-
If analyzing in a complex matrix (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step would be necessary.[4]
-
Filter all solutions through a 0.45 µm syringe filter.
LC-MS/MS Conditions:
-
LC Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: 95% B to 20% B
-
6.1-8 min: Hold at 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition (to be determined by infusion of a standard).
Diagram of the LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the methyl ester functionality of the analyte, it is expected to have sufficient volatility for GC analysis. GC-MS offers excellent separation efficiency and provides structural information through mass spectral fragmentation patterns. The analysis of thiophene derivatives by GC-MS is well-documented.[7]
Causality Behind Experimental Choices
A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is proposed, as it separates compounds primarily based on their boiling points. Electron Ionization (EI) is the standard ionization technique for GC-MS, which will likely produce a characteristic fragmentation pattern for this compound, allowing for both identification and quantification. Data for the non-fluorinated analog, Methyl thiophene-2-carboxylate, shows characteristic fragments that can be used for identification.[8][9]
Proposed GC-MS Protocol
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a volatile solvent such as ethyl acetate or dichloromethane to an appropriate concentration.
-
Prepare a series of calibration standards in the same solvent.
-
Transfer an aliquot to a GC vial for analysis.
GC-MS Conditions:
-
GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions.
Diagram of the GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
Comparative Analysis of Proposed Methods
The selection of the most appropriate analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and available instrumentation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Moderate; relies on chromatographic separation. Potential for interference from co-eluting compounds with similar UV absorbance. | Very High; combines chromatographic separation with mass-based precursor-product ion transitions. | High; combines high-resolution chromatographic separation with mass-based detection. |
| Sensitivity | Good (µg/mL range).[10] | Excellent (ng/mL to pg/mL range).[4] | Very Good (ng/mL range). |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Prone to ion suppression or enhancement, often requiring an internal standard. | Generally less prone to matrix effects than LC-MS, but non-volatile matrix components can contaminate the inlet and column. |
| Instrumentation Cost | Low to Moderate. | High. | Moderate to High. |
| Throughput | Moderate; typical run times are 15-30 minutes. | High; UPLC systems allow for run times of less than 10 minutes. | Moderate; typical run times are 15-30 minutes. |
| Structural Information | None. | Provides molecular weight and fragmentation data. | Provides characteristic fragmentation patterns for structural elucidation. |
| Best Suited For | Routine quality control, purity assessment, and quantification of the bulk intermediate.[11] | Trace-level quantification, analysis in complex biological matrices, and impurity profiling.[5] | Analysis of volatile impurities, and as an orthogonal technique to HPLC for purity confirmation. |
Conclusion
The quantification of this compound can be approached with several robust analytical techniques.
-
HPLC-UV represents a reliable and accessible method for routine analysis in a quality control setting, offering good precision and accuracy for the quantification of the main component.
-
GC-MS provides an excellent orthogonal method with high separation efficiency and the benefit of structural confirmation through its fragmentation patterns.
-
LC-MS/MS stands out as the superior choice for applications demanding the highest sensitivity and selectivity, such as in bioanalytical studies or for the detection of trace-level impurities.
The protocols and comparisons presented in this guide offer a strong starting point for the development and validation of a fit-for-purpose analytical method for this important pharmaceutical intermediate. The final choice of methodology should be guided by the specific analytical challenge at hand, balancing the need for performance with practical considerations of cost and sample throughput.
References
-
Anonymous. (2025). Novel LC-MS/MS assay to quantify D,L-alpha-difluoromethylornithine (DFMO) in mouse plasma. Methods in Enzymology, 715, 423-436. Available from: [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79340, Methyl thenoate. Retrieved from [Link].
-
Siegemund, G., et al. (n.d.). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. Available from: [Link]
-
Anonymous. (2024). HPLC and UV Spectroscopy in Pharmaceutical Analysis. ResearchGate. Available from: [Link]
-
Yoe, J. H., Salsbury, J. M., & Cole, J. W. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center. Available from: [Link]
-
Anonymous. (n.d.). Quantitative Estimation of Drugs by HPLC, UV, Colorimetry. RB Science. Available from: [Link]
-
Costa, A. P. A., et al. (2024). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Methyl thiophene-2-carboxylate (HMDB0029719). Retrieved from [Link]
-
Anonymous. (n.d.). Quantitative analysis of Cephardine using the modern HPLC method. International Journal of Drug Delivery Technology. Available from: [Link]
-
Quality Analysis. (2024). Gas chromatography with flame ionization detector: When is GC-FID used? What can it do?. YouTube. Available from: [Link]
-
Anonymous. (2021). Fluorine detection in organic compounds. Chemistry Stack Exchange. Available from: [Link]
-
De Toni, A., et al. (2022). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 414, 225-238. Available from: [Link]
-
Anwar, S., et al. (2024). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics. Available from: [Link]
-
Anonymous. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. University of Groningen. Available from: [Link]
-
Anonymous. (2022). Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Bentham Science Publishers. Available from: [Link]
-
Anonymous. (2002). Determination of fluorine in organic compounds: Microcombustion method. Industrial & Engineering Chemistry Analytical Edition. Available from: [Link]
-
Anonymous. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Anonymous. (n.d.). Chromatogram by gas chromatography (GC)-FID of the methyl esters of fatty acids in a coffee sample. Peaks. ResearchGate. Available from: [Link]
-
NIST. (n.d.). Methyl-2-thiophene carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]
-
De Toni, A., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per-. Ouci. Available from: [Link]
-
Anonymous. (2020). A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. Journal of Chromatographic Science. Available from: [Link]
-
Anonymous. (2024). Development and validation of an HPLC-UV method for the determination of gatifloxacin in bulk material, pharmaceutical formulations, human plasma and metal complexes. ResearchGate. Available from: [Link]
-
Anonymous. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. Available from: [Link]
-
Anonymous. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available from: [Link]
-
Anonymous. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available from: [Link]
-
Angene. (n.d.). Methyl thiophene-2-carboxylate(CAS# 5380-42-7 ). Retrieved from [Link]
Sources
- 1. rbscience.co.in [rbscience.co.in]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Novel LC-MS/MS assay to quantify D,L-alpha-difluoromethylornithine (DFMO) in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl thenoate | C6H6O2S | CID 79340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl-2-thiophene carboxylate [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. jpbsci.com [jpbsci.com]
A Comparative Guide to the X-ray Crystallographic Analysis of Difluoromethylated Thiophene Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Importance of Difluoromethylated Thiophenes and the Crucial Role of X-ray Crystallography
The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl (CHF₂) group is of particular interest. It is considered a bioisostere of hydroxyl, thiol, and amino groups, capable of acting as a lipophilic hydrogen-bond donor, which can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a prevalent scaffold in numerous pharmaceuticals due to its diverse biological activities.[3] The combination of these two moieties, difluoromethylated thiophenes, represents a promising class of compounds for the development of novel therapeutics.
Understanding the precise three-dimensional arrangement of atoms and molecules is paramount in drug design and development. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of molecules, providing invaluable insights into conformation, intermolecular interactions, and crystal packing. This guide offers a comparative analysis of the X-ray crystallographic data of difluoromethylated thiophene structures, supported by detailed experimental protocols and an exploration of the structural implications of difluoromethylation.
The Influence of the Difluoromethyl Group on Thiophene Crystal Structures: A Comparative Analysis
For this guide, we will compare a generic substituted thiophene with 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide, a molecule containing a fluorinated carbon attached to a thiophene-related ring system.[4][5] This comparison will serve as a model for understanding the potential structural changes induced by fluorination.
| Parameter | Compound 1: A Substituted Thiophene Derivative[6] | Compound 2: 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide[4][5] |
| Chemical Formula | C₁₁H₉NO₂S₂ | C₈H₇FO₂S |
| Molecular Weight | 251.33 g/mol | 186.20 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.338(3) | 5.7772(5) |
| b (Å) | 8.633(2) | 8.3886(6) |
| c (Å) | 12.891(4) | 16.8717(12) |
| β (°) | 99.43(3) | 99.742(6) |
| Volume (ų) | 1132.5(6) | 805.86(11) |
| Z | 4 | 4 |
Analysis of Crystallographic Data:
The introduction of the fluorine atom in Compound 2, while part of a larger, non-aromatic thiophene-related ring, provides clues to the potential packing effects. The presence of the electronegative fluorine atom can lead to the formation of specific intermolecular interactions, such as C-H···F hydrogen bonds, which are observed in the crystal structure of Compound 2.[4][5] These interactions, along with C-H···O bonds, create a three-dimensional network structure.[4][5]
In contrast, the packing of non-fluorinated thiophene derivatives is often governed by π-π stacking interactions between the aromatic rings and weaker van der Waals forces. The presence of the CHF₂ group is expected to introduce a combination of effects:
-
Hydrogen Bonding: The hydrogen atom of the difluoromethyl group can participate in hydrogen bonding, influencing the packing arrangement.
-
Dipole-Dipole Interactions: The highly polar C-F bonds introduce a significant dipole moment, which will play a role in the crystal packing.
-
Steric Effects: The size of the CHF₂ group will influence the overall shape of the molecule and how it packs in the crystal lattice.
Experimental Protocols: From Synthesis to Structure
The successful X-ray crystallographic analysis of difluoromethylated thiophene structures hinges on a meticulous experimental workflow, from the synthesis of high-purity compounds to the final refinement of the crystal structure.
Synthesis of Difluoromethylated Thiophenes
The synthesis of difluoromethylated thiophenes can be achieved through various methods. A common approach involves the reaction of a suitable thiophene precursor with a difluoromethylating agent. For instance, the Gewald reaction can be used to synthesize substituted 2-aminothiophenes, which can then be further functionalized.[3] Traditional synthesis of thiophenes often involves the reaction of 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide (Paal-Knorr synthesis).
Caption: General workflow for the synthesis and preparation of difluoromethylated thiophenes for crystallographic analysis.
Crystallization Methodologies
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For small organic molecules like difluoromethylated thiophenes, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often requires screening of various options.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a gradual decrease in solubility and the formation of crystals.
For fluorinated compounds, the choice of solvent can be particularly important due to altered solubility profiles. Solvents with varying polarities should be screened to find the optimal conditions for crystal growth.
X-ray Diffraction Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is typically cooled to a low temperature (around 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector. The resulting diffraction pattern, a series of spots of varying intensity, contains the information about the arrangement of atoms in the crystal.
The process of determining the crystal structure from the diffraction data involves several steps:
-
Data Reduction: The raw diffraction images are processed to determine the position and intensity of each reflection.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods.
-
Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process continues until a satisfactory model of the crystal structure is obtained.
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Perspectives
The crystallographic analysis of difluoromethylated thiophene structures provides critical data for understanding their structure-activity relationships. The introduction of the CHF₂ group can lead to significant changes in crystal packing through the formation of hydrogen bonds and dipole-dipole interactions, which can, in turn, affect the compound's physical properties and biological activity.
While this guide provides a framework for the comparative analysis of these important molecules, there is a clear need for more publicly available crystallographic data on a wider range of difluoromethylated thiophene derivatives. Future research in this area should focus on the systematic synthesis and crystallographic characterization of these compounds to build a comprehensive database. This will enable a more detailed understanding of the subtle interplay between fluorination, molecular conformation, and crystal packing, ultimately aiding in the rational design of more effective thiophene-based therapeutics.
References
Sources
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. impactfactor.org [impactfactor.org]
- 4. Crystal structure of 1-fluoro-1,3-di-hydro-benzo[c]thio-phene 2,2-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomphysics.net [uomphysics.net]
A Researcher's Guide to Assessing the Metabolic Stability of Compounds Derived from Methyl 5-(difluoromethyl)thiophene-2-carboxylate
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body may fail to achieve the necessary therapeutic concentrations or may have an impractically short duration of action[1]. This guide provides an in-depth analysis of the metabolic stability of compounds derived from Methyl 5-(difluoromethyl)thiophene-2-carboxylate, a scaffold of increasing interest due to the unique properties conferred by its fluorinated thiophene moiety.
We will explore the underlying principles of thiophene metabolism, the strategic role of the difluoromethyl group in enhancing stability, and provide a detailed, field-proven protocol for assessing metabolic stability using the gold-standard liver microsomal assay. This guide is intended for researchers, scientists, and drug development professionals seeking to objectively evaluate and compare the metabolic profiles of their novel chemical entities.
The Metabolic Fate of Thiophene-Containing Compounds: A Double-Edged Sword
The thiophene ring is a common heterocycle in medicinal chemistry, valued for its ability to serve as a bioisosteric replacement for phenyl rings and other functionalities.[2] However, its metabolic profile can be complex and, at times, problematic. The primary route of metabolism occurs in the liver, mediated predominantly by Cytochrome P450 (CYP450) enzymes.[3][4]
These enzymatic reactions typically proceed via two main competitive pathways:
-
S-oxidation: The sulfur atom in the thiophene ring is oxidized to form a reactive thiophene-S-oxide intermediate.[5][6]
-
Epoxidation: The double bonds within the thiophene ring are oxidized to form an epoxide.[4][7]
Both of these pathways can generate highly reactive, electrophilic metabolites. These intermediates have the potential to covalently bind to cellular nucleophiles, such as proteins, which can lead to toxicity, including hepatotoxicity and nephrotoxicity, as has been observed with some thiophene-containing drugs.[4][7][8] Therefore, understanding and mitigating these metabolic pathways is a critical aspect of designing safer thiophene-based drug candidates.
Caption: Competing metabolic pathways of thiophene derivatives.
Strategic Fluorination: The Role of the Difluoromethyl Group
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties.[9][10][11] The difluoromethyl (-CHF₂) group on the this compound scaffold serves several critical functions:
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by CYP450s. By placing the -CHF₂ group at the 5-position of the thiophene ring—a site susceptible to oxidation—it can act as a "metabolic shield," sterically and electronically hindering the enzymatic attack and slowing the rate of metabolism.[9]
-
Electronic Modulation: The highly electronegative fluorine atoms withdraw electron density from the thiophene ring, which can disfavor the formation of the cationic intermediates often involved in CYP450-mediated oxidation.
-
Bioisosterism: The difluoromethyl group can be considered a non-ionizable bioisostere for functionalities like carboxylic acids or hydroxyl groups.[12][13][14] This replacement can improve properties such as cell permeability and metabolic stability while aiming to retain biological activity.[12][13]
Given these properties, it is hypothesized that compounds derived from this compound will exhibit significantly greater metabolic stability compared to their non-fluorinated or methyl-substituted analogs. The following sections provide the experimental framework to test this hypothesis.
The Litmus Test: In Vitro Liver Microsomal Stability Assay
The most common and efficient method for evaluating metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[1] Liver microsomes are subcellular fractions that are rich in drug-metabolizing enzymes, particularly the CYP450s.[3] This assay measures the rate at which a test compound is consumed by these enzymes, providing key parameters such as intrinsic clearance (Clint) and half-life (t½).[3][15]
Causality Behind Experimental Choices
-
Why Liver Microsomes? They provide a concentrated source of Phase I metabolic enzymes (CYP450s) in a simple, cost-effective, and high-throughput format, making them ideal for ranking and comparing compounds early on.[3]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP450 enzyme activity. The assay includes an NADPH regenerating system to ensure that its concentration is not a rate-limiting factor during the incubation.[15][16][17]
-
Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry is the analytical gold standard for this assay due to its high sensitivity, selectivity, and speed, allowing for the accurate quantification of the parent compound's disappearance over time, even in a complex biological matrix.[3]
Caption: Experimental workflow for the liver microsomal stability assay.
Detailed Experimental Protocol
This protocol describes a self-validating system for assessing the metabolic stability of test compounds in human liver microsomes.
Materials and Equipment
-
Test Compounds: Stock solutions (e.g., 10 mM in DMSO).
-
Control Compounds: High clearance (e.g., Verapamil) and low clearance (e.g., Warfarin) controls.
-
Liver Microsomes: Pooled human liver microsomes (HLM), stored at -80°C.
-
NADPH Regenerating System: Solution A (NADP⁺, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase).
-
Quenching Solution: Acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis.
-
Equipment: Incubator/water bath (37°C), centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.[17]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[16] Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a 100 µM intermediate stock of the test compound by diluting the 10 mM DMSO stock in buffer. The final concentration of DMSO in the incubation should be ≤ 0.1% to avoid enzyme inhibition.[18]
-
-
Incubation Procedure (96-well plate format):
-
To each well of a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add the microsomal solution to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound to achieve a final concentration of 1 µM.[18] Include wells for control compounds and a negative control (without NADPH).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[15]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control.[18]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of the cold acetonitrile/IS quenching solution.[3][18] The 0-minute time point is prepared by adding the quenching solution before the NADPH system.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[17]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard.[3]
-
Data Analysis and Interpretation
-
Calculate the Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the Data: Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the Elimination Rate Constant (k): The slope of the linear regression from the plot is the elimination rate constant (-k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])
-
Comparative Data Summary
To illustrate the expected outcome, the table below presents hypothetical data comparing our lead scaffold with a non-fluorinated analog and a standard control.
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Metabolic Stability Classification |
| Compound A | Methyl 5-(difluoromethyl) thiophene-2-carboxylate | > 60 | < 12 | High |
| Compound B | Methyl 5-methylthiophene- 2-carboxylate | 25 | 55.4 | Moderate |
| Verapamil | (Positive Control) | 8 | 173.3 | Low |
Interpretation: The hypothetical data clearly demonstrates the significant stabilizing effect of the difluoromethyl group. Compound A, with its -CHF₂ moiety, shows a much longer half-life and dramatically lower intrinsic clearance compared to its methyl-substituted counterpart (Compound B). This profile suggests a lower predicted in vivo hepatic clearance, which is a highly desirable attribute for a drug candidate.
Conclusion
The strategic incorporation of a difluoromethyl group into a thiophene-based scaffold is a mechanistically sound approach to enhancing metabolic stability. This modification effectively shields the molecule from CYP450-mediated metabolism, which is a common liability for thiophene-containing compounds. The in vitro liver microsomal stability assay provides a robust, reliable, and high-throughput method for quantifying this stability and ranking compounds during the lead optimization phase.[3][15] By employing the detailed protocols and data analysis frameworks presented in this guide, researchers can make informed, data-driven decisions to advance compounds with more favorable pharmacokinetic profiles, ultimately increasing the probability of success in the complex journey of drug development.
References
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. Sci-Hub. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods / Chemical Research in Toxicology, 2015 [sci-hub.box]
- 5. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. mercell.com [mercell.com]
A Senior Application Scientist's Guide to the Synthesis of 5-Difluoromethyl-Substituted Thiophenes
Introduction: The Rising Prominence of the Difluoromethyl Group in Thiophene Chemistry
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, and amide moieties.[1] Its unique electronic properties can enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules. When appended to the thiophene scaffold, a privileged heterocycle in numerous pharmaceuticals, the resulting 5-difluoromethyl-substituted thiophenes represent a class of compounds with immense potential for the development of novel therapeutics.
This guide provides an in-depth, comparative analysis of the primary synthetic routes to access these valuable building blocks. We will move beyond a mere recitation of protocols to delve into the mechanistic underpinnings and practical considerations of each methodology, empowering you to make informed decisions for your specific synthetic challenges.
Strategic Approaches to 5-Difluoromethyl-Substituted Thiophenes: A Comparative Overview
The synthesis of 5-difluoromethyl-substituted thiophenes can be broadly categorized into three main strategies:
-
Direct C-H Difluoromethylation: This modern approach directly installs the CF2H group onto a pre-existing thiophene ring, offering high atom economy.
-
Cross-Coupling Reactions: These classic methods involve the formation of a C-C bond between a thiophene derivative and a difluoromethyl-containing coupling partner.
-
Synthesis from Difluoromethylated Building Blocks: This strategy involves the construction of the thiophene ring from precursors that already bear the CF2H group.
The following sections will provide a detailed examination of each of these strategies, complete with experimental protocols, comparative data, and expert insights.
Methodology 1: Direct C-H Difluoromethylation
Direct C-H functionalization is an elegant and increasingly popular strategy in organic synthesis. For the difluoromethylation of thiophenes, radical-based methods, particularly those initiated by photoredox or copper catalysis, have proven to be most effective.
Expertise & Experience: The Rationale Behind Radical C-H Difluoromethylation
The direct C-H difluoromethylation of thiophenes typically proceeds via a radical mechanism. The choice of initiator (photocatalyst or metal catalyst) and the difluoromethyl source are critical for success. The C2 and C5 positions of the thiophene ring are the most electron-rich and are therefore most susceptible to electrophilic attack by a difluoromethyl radical. This inherent reactivity often leads to high regioselectivity for the 5-position in 2-substituted thiophenes.
The selection of the difluoromethylating agent is a key consideration. Reagents like zinc difluoromethanesulfinate (Zn(SO2CF2H)2) and difluoroacetic acid are popular choices due to their commercial availability and relative stability.[2] The choice of oxidant, such as potassium persulfate, is crucial for regenerating the catalyst and completing the catalytic cycle.
Visualizing the Pathway: Direct C-H Difluoromethylation
Caption: General workflow for direct C-H difluoromethylation of thiophenes.
Experimental Protocol: Photocatalytic C-H Difluoromethylation of 2-Phenylthiophene
This protocol is adapted from a general procedure for the direct difluoromethylation of heterocycles.[3]
Materials:
-
2-Phenylthiophene
-
Sodium difluoromethanesulfinate (CF2HSO2Na)
-
Rose Bengal
-
Dimethyl sulfoxide (DMSO)
-
3W Green LEDs
Procedure:
-
To a 10 mL oven-dried Schlenk tube, add 2-phenylthiophene (0.1 mmol, 1 equiv.), sodium difluoromethanesulfinate (0.4 mmol, 4 equiv.), and Rose Bengal (0.005 mmol, 5 mol%).
-
Add DMSO (1 mL) and seal the tube.
-
Place the reaction mixture approximately 5 cm from two 3W green LEDs and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(difluoromethyl)-2-phenylthiophene.
Data Summary: Direct C-H Difluoromethylation
| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| 2-Phenylthiophene | CF2HSO2Na | Rose Bengal, Green LED, rt | Moderate to Good | [3] |
| Quinoxalin-2(1H)-one | CF2HSO2Na | Rose Bengal, Green LED, rt | 85 | [3] |
| Various Heterocycles | Difluoroacetic Acid | AgNO3, K2S2O8 | Good to Excellent | [2] |
Methodology 2: Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Negishi and Suzuki-Miyaura couplings are particularly relevant for the synthesis of 5-difluoromethyl-substituted thiophenes.
Expertise & Experience: Navigating the Nuances of Cross-Coupling
The success of a cross-coupling reaction hinges on the careful selection of the catalyst, ligand, base, and solvent. For the synthesis of 5-difluoromethyl-substituted thiophenes, one can either couple a 5-halothiophene with a difluoromethyl-metal reagent (Negishi) or a 5-thiopheneboronic acid with a difluoromethyl halide (Suzuki-Miyaura).
The Negishi coupling often offers the advantage of milder reaction conditions and a high tolerance for functional groups.[4] The preparation of the requisite (difluoromethyl)zinc reagent is a critical step.[5] The Suzuki-Miyaura coupling, while sometimes requiring more forcing conditions, benefits from the wide availability and stability of boronic acids.[6] The reactivity of the C-Br bond in 2-bromothiophene is generally higher than that of a C-Cl bond, making it a preferred substrate.[7]
Visualizing the Pathway: Negishi vs. Suzuki Coupling
Caption: Catalytic cycles for Negishi and Suzuki-Miyaura couplings.
Experimental Protocol: Negishi Coupling for the Synthesis of 2-Aryl-5-(difluoromethyl)thiophene
This protocol is a general representation based on established Negishi coupling procedures.[4][5]
Materials:
-
2-Aryl-5-bromothiophene
-
(Difluoromethyl)zinc bromide solution in THF
-
Pd2(dba)3
-
Xantphos
-
Anhydrous THF
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd2(dba)3 (0.02 mmol) and Xantphos (0.044 mmol).
-
Add anhydrous THF (1.5 mL) and stir for 10 minutes at room temperature.
-
Add 2-aryl-5-bromothiophene (0.4 mmol, 1 equiv.).
-
Slowly add the (difluoromethyl)zinc bromide solution (0.6 mmol, 1.5 equiv.) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the mixture with diethyl ether, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-(difluoromethyl)thiophene
This is a general protocol adapted from literature procedures for Suzuki couplings of thiophenes.[8][9]
Materials:
-
2-Aryl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
-
Bromodifluoromethane (in a suitable solvent or as a gas)
-
Pd(PPh3)4
-
K3PO4
-
1,4-Dioxane/Water (4:1)
Procedure:
-
In a Schlenk flask under argon, combine 2-aryl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1 mmol, 1 equiv.), Pd(PPh3)4 (0.025 mmol, 2.5 mol%), and K3PO4 (2 mmol, 2 equiv.).
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Introduce bromodifluoromethane (1.2 mmol, 1.2 equiv.).
-
Seal the flask and heat the mixture at 90 °C for 12 hours.
-
After cooling to room temperature, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography to obtain the product.
Data Summary: Cross-Coupling Reactions
| Thiophene Substrate | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| 2-Aryl-5-bromothiophene | (CF2H)ZnBr | Pd2(dba)3/Xantphos, THF, 60°C | Good to Excellent | [4][5] |
| 2-Iodobenzoate | (DMPU)2Zn(CF2H)2 | CuI, DMPU, 60°C | 90 | [10] |
| 2-bromo-5-(bromomethyl)thiophene | Arylboronic acids | Pd(PPh3)4, K3PO4, Dioxane/H2O, 90°C | 25-76 | [8] |
Methodology 3: Synthesis from Difluoromethylated Building Blocks
An alternative to direct functionalization or cross-coupling is to construct the thiophene ring using a starting material that already contains the difluoromethyl group. This approach can be advantageous when the desired substitution pattern is difficult to achieve by other means.
Expertise & Experience: The Building Block Approach
This strategy offers a high degree of control over the final structure. The key is the availability of a suitable difluoromethylated precursor. For example, a difluoromethylated ketone or aldehyde can be a versatile starting point for classical thiophene syntheses such as the Gewald or Paal-Knorr reactions. While this approach may involve more synthetic steps overall, it can be the most efficient route for accessing complex or highly substituted 5-difluoromethylthiophenes. The commercial availability of compounds like 5-(difluoromethyl)thiophene-2-carbaldehyde and 5-(difluoromethyl)thiophene-2-carboxylic acid provides convenient starting points for further elaboration.[11]
Visualizing the Pathway: Building Block Strategy
Caption: Synthesis of 5-difluoromethylthiophenes from difluoromethylated precursors.
Experimental Protocol: Gewald Synthesis of a 2-Amino-5-(difluoromethyl)thiophene Derivative
This is a generalized protocol based on the classical Gewald aminothiophene synthesis.
Materials:
-
1-(Difluoromethyl)ethan-1-one
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 1-(difluoromethyl)ethan-1-one (1 mmol, 1 equiv.), ethyl cyanoacetate (1 mmol, 1 equiv.), and elemental sulfur (1.1 mmol, 1.1 equiv.) in ethanol (5 mL).
-
Add morpholine (0.2 mmol, 0.2 equiv.) as a catalyst.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-ethoxycarbonyl-4-methyl-5-(difluoromethyl)thiophene.
Comparative Analysis and Conclusion
| Synthetic Strategy | Advantages | Disadvantages | Best Suited For |
| Direct C-H Difluoromethylation | High atom economy, late-stage functionalization, fewer synthetic steps. | Can have regioselectivity issues with certain substitution patterns, may require specialized equipment (e.g., photoreactor). | Rapid access to libraries of analogues from a common thiophene precursor. |
| Cross-Coupling Reactions | Well-established and reliable, broad substrate scope, high functional group tolerance (especially Negishi). | Requires pre-functionalized starting materials (halides or boronic acids), may involve transition metal contamination in the final product. | Convergent synthesis of complex molecules where the thiophene and difluoromethyl moieties are introduced in separate fragments. |
| Building Block Synthesis | High control over regioselectivity, access to complex substitution patterns. | Can be a longer synthetic route, relies on the availability of suitable difluoromethylated precursors. | Synthesis of specific, highly substituted target molecules where other methods may fail or give low yields. |
-
For late-stage functionalization and rapid analogue synthesis, direct C-H difluoromethylation offers an elegant and efficient solution.
-
For the convergent synthesis of complex molecules, cross-coupling reactions, particularly the Negishi coupling, provide a robust and versatile approach.
-
When precise control over a complex substitution pattern is required, a building block strategy, though potentially longer, may be the most reliable path to success.
This guide has provided a comprehensive overview of the key synthetic methodologies, empowering you to select the most appropriate route for your research and development endeavors. The continued development of novel difluoromethylating reagents and catalytic systems will undoubtedly further expand the synthetic chemist's toolbox for accessing this important class of compounds.
References
-
Cai, A., Yan, W., Wang, C., & Liu, W. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. Angewandte Chemie International Edition, 60(52), 27070-27077. [Link]
-
(2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 1-9. [Link]
-
Aikawa, K., Serizawa, H., Ishii, K., & Mikami, K. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3690–3693. [Link]
-
(2019). Copper-Catalyzed Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 141(29), 11485-11490. [Link]
-
Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8214-8247. [Link]
-
Fasano, V., Winter, N., Noble, A., & Aggarwal, V. K. (2020). Divergent, Stereospecific Mono- and Difluoromethylation of Boronic Esters. Angewandte Chemie International Edition, 59(22), 8502-8506. [Link]
-
Christensen, J. B., & Nielsen, J. (2018). Direct difluoromethylation of heterocycles using difluoroacetic acid. Morressier. [Link]
-
Wang, X., et al. (2019). Radical difluoromethylthiolation of aromatics enabled by visible light. Nature Communications, 10(1), 1-9. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Lou, S., & Fu, G. C. (2010). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 87, 1-12. [Link]
-
Besset, T., & Poisson, T. (2022). Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ. Chemistry – A European Journal, 28(34), e202200997. [Link]
-
Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers, 9(14), 3823-3841. [Link]
-
Organic Reactions. (n.d.). The Negishi Cross-Coupling Reaction. [Link]
- Google Patents. (2021). Difluoromethyl iodo compounds and methods. (WO2021167987A1).
-
Friščić, T., & Mottillo, C. (2017). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. Angewandte Chemie International Edition, 56(41), 12532-12536. [Link]
-
Fasano, V., Winter, N., Noble, A., & Aggarwal, V. K. (2020). Divergent, Stereospecific Mono- and Difluoromethylation of Boronic Esters. SciSpace. [Link]
-
(2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. ChemInform, 42(34). [Link]
-
Minnis, W. (1933). 2-Iodothiophene. Organic Syntheses, 13, 62. [Link]
-
Li, C., et al. (2020). Light-Mediated Difluoromethylthiolation of Aldehydes with a Hydrogen Atom Transfer Photocatalyst. Organic Letters, 22(21), 8272–8277. [Link]
-
Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. [Link]
-
Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8214-8247. [Link]
-
Szabó, K. J., & Novák, Z. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7244–7255. [Link]
-
Gouverneur, V., et al. (2022). Diversifying fluoroalkanes: light-driven fluoroalkyl transfer via vinylboronate esters. Chemical Science, 13(23), 6826-6832. [Link]
-
Thiemann, T., & Ohira, D. (2000). Preparation and Photochemistry of Thiophene-S-oxides. Molecules, 5(8), 989-999. [Link]
-
Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
-
Wang, F. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Springer Nature Research Communities. [Link]
-
Fujiwara, Y., et al. (2017). Radical difluoromethylthiolation of aromatics enabled by visible light. Semantic Scholar. [Link]
-
Khan, I., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 12(1), 1-10. [Link]
-
Khan, I., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]
-
Shen, X., & Zhang, C. (2018). Preparation of difluoromethylthiolation reagents 2. ResearchGate. [Link]
- Google Patents. (2012). Synthesis method of 2-thiophenecarboxaldehyde. (CN102627627A).
- Google Patents. (1956). Preparation of thiophene-2-aldehydes. (US2741622A).
-
Ritter, S. K., et al. (1999). ChemInform Abstract: Synthesis and Characterization of Thiophenes with Fluorinated Substituents. ChemInform, 30(16). [Link]
-
Fu, G. C., & Lee, C. C. (2021). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 23(3), 856–860. [Link]
Sources
- 1. Radical difluoromethylthiolation of aromatics enabled by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. old.rrjournals.com [old.rrjournals.com]
- 7. chemscene.com [chemscene.com]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
For researchers at the forefront of scientific innovation, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe and ethical research. This guide provides a detailed operational framework for the proper disposal of Methyl 5-(difluoromethyl)thiophene-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, the protocols outlined here are grounded in the principles of chemical safety, drawing upon data from structurally related thiophene derivatives and fluorinated organic compounds to ensure a conservative and prudent approach.
Hazard Assessment: A Proactive Stance on Safety
This compound is a molecule that requires careful handling due to its constituent functional groups. The thiophene ring, a common scaffold in medicinal chemistry, can present irritation hazards.[1] Furthermore, the presence of the difluoromethyl group places it in the category of fluorinated organic compounds. Such compounds are noted for their environmental persistence and may require specialized disposal methods.[2]
Therefore, all waste containing this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and solutions, must be classified and managed as hazardous chemical waste.[3][4]
Inferred Hazard Profile:
| Hazard Category | Potential Risk | Rationale & Precautionary Action |
| Skin & Eye Irritation | Causes skin irritation. Causes serious eye irritation.[1][5][6] | Avoid all contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE) at all times. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[1][7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[5][8] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Avoid breathing dust or vapors.[5][7] |
| Toxicity | Harmful if swallowed.[6][9] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[9] |
| Environmental Hazard | Fluorinated organic compounds can be persistent in the environment.[2][10] | Prevent release to the environment. Do not dispose of down the drain.[7] Discharge into the environment must be avoided. |
Operational Workflow for Disposal
The following diagram illustrates the decision-making process for the safe disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical for ensuring safety and compliance. No activity should begin unless a plan for waste disposal has been formulated.[11]
Step 1: Personal Protective Equipment (PPE) Before handling any waste, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be used if there is a significant risk of splashing.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended for enhanced protection.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
Step 2: Waste Segregation and Collection Proper segregation is key to safe and efficient disposal.
-
Solid Waste: Collect un-used solid this compound, contaminated weigh boats, and spatulas in a dedicated, clearly labeled hazardous waste container. This container should be made of a compatible material like high-density polyethylene (HDPE).
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, leak-proof hazardous waste container. Due to the fluorine content, this waste should be designated as halogenated organic waste . Do not mix with non-halogenated solvent waste.[11]
-
Contaminated Labware and PPE: Disposable items such as gloves, absorbent pads, and pipette tips that are contaminated must be placed in a designated solid hazardous waste container.[12]
Step 3: Container Management
-
Compatibility: Use containers appropriate for chemical waste storage; plastic is often preferred.[13] Acids and bases should not be stored in metal containers, and hydrofluoric acid (a potential, though unlikely, breakdown product of some fluorinated compounds) should not be stored in glass.[12]
-
Labeling: All waste containers must be clearly labeled with:
-
Closure: Keep waste containers securely closed except when adding waste.[11][13] Fill containers to no more than 90% of their capacity to prevent spills.[12]
Step 4: Storage
-
Store sealed hazardous waste containers in a designated and clearly labeled Satellite Accumulation Area (SAA).[12][13]
-
The SAA must be at or near the point of waste generation and under the direct supervision of laboratory personnel.[12][13]
-
Ensure containers are stored with secondary containment to capture any potential leaks.[12]
-
Segregate incompatible wastes. For example, keep this organic waste away from strong oxidizing agents.[3]
Step 5: Final Disposal
-
Professional Disposal: The ultimate disposal of hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[12][13]
-
Recommended Technology: For fluorinated organic compounds, high-temperature incineration is a promising disposal method as it has the potential to permanently eliminate the substance.[10] Landfilling in a designated hazardous waste landfill is another option, but it serves to contain rather than destroy the chemical.[10]
Spill and Emergency Procedures
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS office.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, protect the environment, and ensure regulatory compliance in your vital research endeavors.
References
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Benchchem. Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Benchchem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Benchchem. Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene.
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene.
- Google Patents. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
- Guidechem. This compound 189331-34-8 wiki.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- ChemicalBook. (2023). METHYL 4-PHENYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBOXYLATE - Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- ChemScene. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
Sources
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. vumc.org [vumc.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.chemscene.com [file.chemscene.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to the Safe Handling of Methyl 5-(difluoromethyl)thiophene-2-carboxylate
This document provides an in-depth technical guide for the safe handling, use, and disposal of Methyl 5-(difluoromethyl)thiophene-2-carboxylate (CAS No. 189331-34-8). As a compound incorporating both a thiophene core and a difluoromethyl group, it presents a unique combination of potential hazards that demand rigorous safety protocols. This guide moves beyond a simple checklist, offering a procedural and causal framework to ensure the safety of all laboratory personnel.
Hazard Identification and Comprehensive Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the substance's intrinsic hazards. This compound is classified with the signal word "Warning" and is associated with specific hazard statements that dictate our handling procedures.[1] The primary risks are acute toxicity and irritation.
Beyond the immediate GHS classifications, its chemical structure warrants a deeper analysis:
-
Thiophene Moiety : Thiophene and its derivatives can be flammable and may cause irritation upon contact.[2] While this specific ester's flammability data is not prominent, treating it with the caution afforded to similar heterocyclic compounds is prudent.
-
Organofluorine Group : The presence of a difluoromethyl group places this compound in the broad class of organofluorine chemicals. While the carbon-fluorine bond is strong, the metabolism of such compounds can sometimes lead to the release of toxic byproducts like fluoride ions.[3] Furthermore, many organofluorine compounds exhibit environmental persistence, making containment and proper disposal critical.[3][4]
Table 1: Chemical and Hazard Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 189331-34-8 | [1][5][6] |
| Molecular Formula | C₇H₆F₂O₂S | [5][6] |
| Molecular Weight | 192.19 g/mol | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH320: Causes eye irritationH335: May cause respiratory irritation | [1] |
| Storage Conditions | Store in a freezer (-20°C), under an inert atmosphere, and protected from light. |[5] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to mitigate the risks identified above. The following equipment is mandatory for all personnel handling this compound, irrespective of the quantity.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specific PPE | Material/Standard | Rationale & Causality |
|---|---|---|---|
| Eye and Face | Chemical Splash Goggles & Full-Face Shield | ANSI Z87.1 / EN166 | Causality : The compound is a known eye irritant (H320).[1] Goggles provide a seal against splashes and aerosols. A face shield is required over goggles during procedures with a heightened risk of splashing (e.g., transfers, reaction quenching) to protect the entire face. |
| Hand Protection | Double-Layered Nitrile Gloves | EN 374 | Causality : The compound causes skin irritation (H315).[1] Since specific chemical resistance data is not available, double-gloving provides an essential additional barrier. Inspect outer gloves for any signs of degradation and change them frequently.[7] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | Nomex or equivalent | Causality : Protects against skin contact from splashes and spills. A flame-resistant coat is a general best practice when working with organic chemicals. An apron provides an additional layer of chemical resistance for the torso. |
| Respiratory | Certified Chemical Fume Hood | --- | Causality : The compound may cause respiratory irritation (H335).[1] All handling, weighing, and experimental procedures must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of vapors or aerosols. |
Safe Handling and Operational Protocol
Adherence to a systematic operational plan minimizes exposure and ensures procedural safety.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Certification : Before beginning any work, confirm that the chemical fume hood has been certified within the last year and that the airflow is adequate.
-
Designate a Work Area : Clearly demarcate the specific area within the fume hood where the compound will be handled to prevent cross-contamination.
-
Assemble All Materials : Have all necessary reagents, solvents, and equipment, including a dedicated waste container, inside the fume hood before introducing the compound. This minimizes the time the container is open.
-
Prepare for Emergencies : Ensure an appropriate chemical spill kit and a safety shower/eyewash station are immediately accessible.
Step 2: Weighing and Transfer
-
Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.
-
Perform all weighing and transfers exclusively within the designated area of the chemical fume hood.
-
Handle the compound carefully to avoid generating dust or aerosols.
-
Close the container tightly immediately after dispensing the required amount.
Step 3: Reaction and Monitoring
-
Maintain the fume hood sash at the lowest possible height that still allows for comfortable work.
-
Continuously monitor the reaction for any signs of unexpected changes, such as rapid temperature or pressure increases.
-
Use equipment and techniques that minimize the potential for aerosolization.
Step 4: Post-Experiment Decontamination
-
Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent. Collect the rinsate as hazardous liquid waste.
-
Wipe down the work surface within the fume hood with a suitable solvent and dispose of the cleaning materials as solid hazardous waste.
-
Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.
Visualization of the Safe Handling Workflow
The following diagram illustrates the logical progression for the safe handling of this compound.
Caption: Workflow for handling this compound.
Waste Disposal and Emergency Procedures
Waste Disposal Plan
Proper waste management is crucial to protect both personnel and the environment.
-
Waste Segregation : All waste contaminated with this compound must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste . Do not mix with non-halogenated waste streams.
-
Solid Waste : This includes contaminated gloves, weighing paper, pipette tips, and paper towels. Collect this waste in a designated, sealed container.
-
Liquid Waste : This includes reaction residues and solvent rinses. Collect in a separate, sealed container for halogenated liquid waste.
-
Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations.
Emergency First Aid
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
References
- BenchChem. (n.d.). Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet - Thiophene.
- Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
- Guidechem. (n.d.). This compound 189331-34-8 wiki.
- BenchChem. (n.d.). Personal protective equipment for handling Anthra[2,3-b]thiophene.
- BenchChem. (n.d.). Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds.
- Fisher Scientific. (2025, December 18). Safety Data Sheet - 5-Methylthiophene-2-carboxylic acid.
- Wikipedia. (n.d.). Organofluorine chemistry.
- Fisher Scientific. (2025, May 1). Safety Data Sheet - 2-Thiophenecarboxaldehyde.
- Fisher Scientific. (2025, December 20). Safety Data Sheet - Methyl 3-amino-5-phenylthiophene-2-carboxylate.
- ChemScene. (2024, June 4). Safety Data Sheet - Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate.
- G. Grynkiewicz, & W. Poenie. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet - 2,5-Thiophenedicarboxylic acid.
- Sigma-Aldrich. (n.d.). This compound.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Thiophenecarboxaldehyde, 5-methyl-.
- ChemicalBook. (2023, January 14). METHYL 4-PHENYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBOXYLATE - Safety Data Sheet.
- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- PubChem - NIH. (n.d.). Methyl thenoate.
- Acmec Biochemical. (n.d.). 189331-34-8[this compound].
- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - METHYL THIOPHENE-2-CARBOXYLATE.
Sources
- 1. This compound | 189331-34-8 [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 189331-34-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
